Imidazenil
Description
Properties
IUPAC Name |
6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJHYHKWUWSHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164746 | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151271-08-8 | |
| Record name | 6-(2-Bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151271-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazenil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAZENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N95V6864R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Imidazenil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazenil is a novel imidazobenzodiazepine that acts as a partial allosteric modulator at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Unlike classical benzodiazepines, this compound exhibits a unique pharmacological profile characterized by potent anxiolytic and anticonvulsant properties without significant sedative, myorelaxant, or amnestic side effects.[4][5][6] This is attributed to its distinct subtype selectivity, acting as a low-efficacy partial agonist at α1-containing GABA-A receptors while demonstrating higher efficacy at α5-containing subtypes.[7][8][9] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, functional modulation of the GABA-A receptor, and its effects in preclinical models. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Core Mechanism of Action: Partial Allosteric Modulation of the GABA-A Receptor
This compound exerts its pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor, an allosteric site distinct from the GABA binding site.[9][10] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[9][11]
As a positive allosteric modulator, this compound enhances the effect of GABA by increasing the frequency of channel opening, thereby potentiating the inhibitory signal.[12][13] However, as a partial agonist, the maximal potentiation it can produce is lower than that of full agonists like diazepam.[3][12] This "ceiling effect" is believed to be the basis for its improved safety profile, particularly the lack of profound sedation and respiratory depression seen with full agonists.[5]
Subtype Selectivity
The diverse physiological effects of benzodiazepines are mediated by different subtypes of the GABA-A receptor, which are defined by their α subunit composition (α1-6).[6][11][14] this compound's unique pharmacological profile is largely due to its subtype selectivity. It exhibits low intrinsic efficacy at GABA-A receptors containing the α1 subunit, which is primarily associated with sedation.[7][8][9] Conversely, it acts as a high-efficacy agonist or a full agonist at receptors containing the α5 subunit, and also demonstrates activity at α2- and α3-containing receptors, which are implicated in anxiolysis and anticonvulsant effects.[6][7][8]
Quantitative Data
The following tables summarize the key quantitative parameters defining this compound's interaction with the GABA-A receptor.
Table 1: Radioligand Binding Affinity
| Radioligand | Preparation | IC50 (nM) | Ki (nM) | Reference(s) |
| [3H]Flumazenil | Mouse cerebral cortical membranes | 0.9 | 0.5 | [1][2][3] |
Table 2: In Vivo Efficacy
| Model | Species | Endpoint | ID50 (µmol/kg, i.v.) | Reference(s) |
| [3H]Flumazenil Displacement | Rat | 50% displacement of radioligand | 0.2 | [3][12] |
| Pentylenetetrazol-induced Seizures | Rat | Antagonism of seizures | Potent antagonism | [1][2][12] |
| Vogel Conflict-Punishment Test | Rat | Anticonflict effect | Highly potent | [3][12] |
| Isoniazid-induced Convulsions | Mouse | Delay in onset of convulsions | 0.05 mg/kg (i.p.) | [1][2] |
Signaling Pathway and Experimental Workflows
Diagram 1: this compound Signaling Pathway at the GABA-A Receptor
Caption: this compound's mechanism of action at the GABA-A receptor.
Diagram 2: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity.
Diagram 3: Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.
Detailed Experimental Protocols
Radioligand Binding Assay ([3H]Flumazenil Displacement)
This protocol is adapted from methodologies described in the literature for benzodiazepine receptor binding assays.[10][15][16][17][18]
-
Membrane Preparation:
-
Euthanize male Sprague-Dawley rats or mice and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 100-200 µ g/assay tube.
-
-
Binding Assay:
-
In a final volume of 0.5 mL of 50 mM Tris-HCl buffer (pH 7.4), add:
-
100 µg of membrane protein.
-
[3H]Flumazenil (final concentration of 0.5 - 2.0 nM).
-
Increasing concentrations of this compound or a reference compound (e.g., diazepam for non-specific binding).
-
-
Incubate the mixture for 30-60 minutes at 0-4°C.
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.
-
Rapidly wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Flumazenil) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology (Patch-Clamp Recording)
This protocol provides a general framework for assessing the modulatory effects of this compound on GABA-induced chloride currents in cultured neurons or brain slices.[13][19][20][21][22][23][24]
-
Cell/Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from rodents or use primary neuronal cultures or cell lines expressing GABA-A receptors.
-
Transfer the preparation to a recording chamber on a microscope stage and continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ and fill with an internal solution containing a physiological concentration of chloride.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline by applying a low concentration of GABA (e.g., EC10-EC20) via the perfusion system to elicit a small inward chloride current.
-
Co-apply varying concentrations of this compound with the same concentration of GABA.
-
Record the potentiation of the GABA-induced current by this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the EC50 (concentration for half-maximal potentiation) and the maximal efficacy.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model
This is a widely used model to assess the anticonvulsant activity of test compounds.[1][3][25][26][27]
-
Animals:
-
Use male Sprague-Dawley rats or Swiss mice.
-
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, s.c. or i.p.).
-
Immediately place the animal in an observation chamber and record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., the Racine scale).
-
-
Data Analysis:
-
Compare the seizure latencies and severity scores between the vehicle- and this compound-treated groups.
-
Determine the dose of this compound that provides significant protection against PTZ-induced seizures.
-
Vogel Conflict-Punishment Test
This model is used to evaluate the anxiolytic (anticonflict) properties of drugs.[3][5][28][29][30][31]
-
Animals and Habituation:
-
Use male Wistar rats that have been water-deprived for 48 hours.
-
Habituate the animals to the testing apparatus, which consists of a chamber with a drinking spout.
-
-
Procedure:
-
On the test day, administer this compound or vehicle.
-
Place the rat in the test chamber.
-
After a set number of licks from the drinking spout (e.g., 20), a mild electric shock is delivered through the spout.
-
Record the total number of shocks received during a fixed session time (e.g., 5 minutes).
-
-
Data Analysis:
-
Anxiolytic compounds increase the number of shocks the animals are willing to take to drink.
-
Compare the number of shocks received by the this compound-treated group to the vehicle-treated group.
-
Conclusion
This compound represents a significant advancement in the field of GABA-A receptor modulation. Its mechanism as a partial allosteric modulator with specific subtype selectivity provides a clear rationale for its observed anxiolytic and anticonvulsant effects in the absence of the limiting side effects of classical benzodiazepines. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and similar next-generation neuromodulators.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archepilepsy.org [archepilepsy.org]
- 4. benchchem.com [benchchem.com]
- 5. orchidscientific.com [orchidscientific.com]
- 6. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ubneuro-ccohan.webapps.buffalo.edu [ubneuro-ccohan.webapps.buffalo.edu]
- 12. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Augmentation of GABA-induced chloride current in frog sensory neurons by diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- 16. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. Patch Clamp Protocol [labome.com]
- 22. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 23. GABA-Induced Cl- current in cultured embryonic human dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. Pentylenetetrazol-induced seizures in rats: an ontogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. maze.conductscience.com [maze.conductscience.com]
- 30. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 31. VOGEL TEST [panlab.com]
Imidazenil's GABAA Receptor Subtype Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazenil, an imidazobenzodiazepine derivative, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor. It exhibits a distinct pharmacological profile characterized by potent anxiolytic and anticonvulsant effects without the pronounced sedative, amnesic, and ataxic side effects commonly associated with classical benzodiazepines like diazepam. This favorable safety profile is attributed to its unique subtype selectivity, particularly its differential efficacy at various α subunit-containing GABAa receptors. This document provides an in-depth technical overview of this compound's selectivity, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Quantitative Data on this compound's GABAA Receptor Subtype Interaction
This compound's interaction with GABAA receptors has been characterized through extensive radioligand binding assays and functional electrophysiological studies. The data consistently demonstrates high-affinity binding to the benzodiazepine site, coupled with a distinct profile of functional efficacy across different receptor subtypes.
Binding Affinity
This compound displaces radiolabeled benzodiazepine site ligands, such as [³H]flumazenil, with high affinity. These studies are crucial for determining the inhibition constant (Ki), a measure of the drug's binding affinity to the receptor.
| Parameter | Value | Method | Reference |
| Ki | 0.5 nM | In vitro displacement of [³H]flumazenil | [1] |
| IC₅₀ | 0.9 nM | Inhibition of [³H]flumazenil binding in mouse cerebral cortical membranes | [2] |
Functional Potency and Efficacy
Electrophysiological studies, primarily using the two-electrode voltage clamp (TEVC) technique on Xenopus oocytes expressing specific recombinant GABAA receptor subtypes, have elucidated this compound's functional profile as a partial allosteric modulator. Efficacy is often expressed as the percentage potentiation of the GABA-evoked chloride current relative to a full agonist like diazepam.
| GABAA Receptor Subtype | Efficacy (% of Diazepam) | Key Characteristics | Reference |
| α1-containing | Low (virtually unable to potentiate) | Associated with reduced sedative and amnesic effects. | [3][4] |
| α2/α3-containing | Potent anticonvulsant and anxiolytic actions are likely mediated through these subtypes. | Elicits potent anticonvulsant and anxiolytic actions. | [3] |
| α5-containing | High (full intrinsic action) | Contributes to its anticonvulsant properties. | [3][4] |
| General (broad spectrum) | 30-50% | Acts as a partial allosteric modulator across various native and recombinant receptors. | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the subtype selectivity of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the benzodiazepine site on GABAA receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of this compound.
Materials:
-
Radioligand: [³H]flumazenil
-
Test Compound: this compound
-
Non-specific Binding Control: Unlabeled Flumazenil or Diazepam (at a high concentration, e.g., 10 µM)
-
Receptor Source: Prepared membranes from rodent cerebral cortex or from cell lines (e.g., HEK293) expressing specific recombinant GABAA receptor subtypes.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In triplicate, prepare tubes for total binding (membranes + [³H]flumazenil), non-specific binding (membranes + [³H]flumazenil + high concentration of unlabeled ligand), and competitive binding (membranes + [³H]flumazenil + varying concentrations of this compound).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 35 minutes) to reach equilibrium.[5]
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to measure the functional modulation of GABAA receptor activity by this compound in Xenopus oocytes expressing specific receptor subtypes.
Objective: To determine the EC₅₀ and maximal potentiation of GABA-evoked currents by this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GABAA receptor subunits (e.g., αx, βy, γz)
-
GABA
-
This compound
-
Recording Solution (e.g., ND96)
-
Voltage-clamp amplifier
-
Microelectrodes (filled with KCl)
-
Perfusion system
-
Data acquisition software
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with a mixture of cRNAs encoding the desired GABAA receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of approximately 1 MΩ. Fill the electrodes with a high concentration of KCl (e.g., 3 M).
-
Oocyte Clamping: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the oocyte's membrane potential at a holding potential (e.g., -40 mV).
-
GABA Application: Apply a low concentration of GABA (typically the EC₅-EC₂₀) to elicit a baseline inward chloride current.
-
This compound Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Data Recording: Record the potentiation of the GABA-evoked current by this compound.
-
Data Analysis:
-
Measure the peak amplitude of the currents in the presence and absence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (concentration for half-maximal potentiation) and the maximum potentiation from the resulting dose-response curve.
-
Visualizations
GABAA Receptor Signaling Pathway
The following diagram illustrates the basic signaling mechanism of a GABAA receptor and the modulatory effect of benzodiazepine-site ligands like this compound.
Caption: GABAA receptor signaling pathway.
Experimental Workflow for Determining Binding Affinity
This diagram outlines the key steps in a competitive radioligand binding assay to determine the Ki of this compound.
Caption: Radioligand binding assay workflow.
Experimental Workflow for Functional Analysis (TEVC)
This diagram illustrates the process of assessing the functional modulation of GABAA receptors by this compound using two-electrode voltage clamp electrophysiology.
References
- 1. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
The Pharmacological Profile of Imidazenil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazenil is a novel imidazobenzodiazepine carboxamide derivative that has garnered significant interest within the scientific community for its unique pharmacological profile. As a partial positive allosteric modulator of the GABA-A receptor, it exhibits potent anxiolytic and anticonvulsant properties without the hallmark sedative, amnestic, and tolerance-inducing effects associated with classical full benzodiazepine agonists. This document provides an in-depth technical overview of the pharmacological properties of this compound, including its binding affinity, functional efficacy, and preclinical behavioral effects. Detailed methodologies for key experimental procedures are also provided to facilitate further research and development.
Introduction
Benzodiazepines have long been a cornerstone in the treatment of anxiety and seizure disorders. However, their clinical utility is often limited by a range of adverse effects, including sedation, cognitive impairment, and the development of tolerance and dependence with long-term use. This has driven the search for novel modulators of the GABA-A receptor with improved therapeutic indices. This compound has emerged as a promising candidate, demonstrating a separation of anxiolytic and anticonvulsant activities from sedation and other undesirable effects.[1][2] This guide synthesizes the current knowledge on the pharmacological profile of this compound, offering a comprehensive resource for researchers in the field.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a partial positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor.[2] This binding enhances the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA), thereby potentiating the inhibitory effects of GABAergic neurotransmission.[2]
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the α (alpha) subunit playing a critical role in determining the pharmacological response to benzodiazepines. This compound exhibits a distinct subunit selectivity, with a low intrinsic efficacy at α1-containing GABA-A receptors and a high intrinsic efficacy as a full agonist at α5-containing receptors.[3][4] It is also presumed to be active at α2- and α3-containing receptors, which are associated with anxiolytic and anticonvulsant effects.[3] Its virtual inability to potentiate GABA action at α1 subunits is thought to underlie its lack of sedative effects.[3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinity and functional efficacy of this compound. It is important to note that while general characteristics are known, specific data for all GABAA receptor alpha subtypes are not consistently available in the public domain.
Table 1: Binding Affinity of this compound
| Radioligand | Preparation | Parameter | Value | Reference |
| [³H]-Flumazenil | Rat Cortical Membranes | Kᵢ | 0.5 nM | [2] |
| [³H]-Flumazenil | Mouse Cerebral Cortical Membranes | IC₅₀ | 0.9 nM | [5] |
| [³H]-Imidazenil | Rat Cerebellar Membranes (0°C) | Kₑ | 0.29 ± 0.051 nM | [6] |
| [³H]-Imidazenil | Rat Cerebellar Membranes (21°C) | Kₑ | 1.0 ± 0.080 nM | [6] |
| [³H]-Imidazenil | Rat Cerebellar Membranes (37°C) | Kₑ | 2.4 ± 0.38 nM | [6] |
Table 2: Functional Efficacy of this compound
| Receptor Subtype | Efficacy vs. Diazepam | Description | Reference |
| General GABA-A | 30-50% | Partial Agonist | [2] |
| α1-containing | Low intrinsic efficacy | Inactive as a positive allosteric modulator | [3] |
| α5-containing | High intrinsic efficacy | Full Agonist | [3] |
| α2/α3-containing | Presumed active | Contributes to anxiolytic and anticonvulsant effects | [3] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound
No specific pharmacokinetic data (Cmax, Tmax, half-life, bioavailability) for this compound in rats or monkeys were identified in the conducted searches.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound. These are presented as representative protocols and may require optimization for specific experimental conditions.
Radioligand Binding Assay ([³H]-Imidazenil)
This protocol describes a method for characterizing the binding of [³H]-Imidazenil to rat brain membranes.[6]
Materials:
-
Male Wistar rats
-
[³H]-Imidazenil (specific activity ~80 Ci/mmol)
-
Unlabeled this compound
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Polytron homogenizer
-
Centrifuge
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Euthanize rats and rapidly dissect the cerebellum.
-
Homogenize the tissue in 20 volumes of ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 0.2-0.5 mg/mL.
-
-
Binding Assay:
-
In a final volume of 1 mL, incubate 100 µL of the membrane preparation with varying concentrations of [³H]-Imidazenil (e.g., 0.05-10 nM).
-
For determination of non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM) to a parallel set of tubes.
-
Incubate the samples for a specified time and temperature (e.g., 90 min at 0°C, 30 min at 21°C, or 5 min at 37°C).[6]
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression of the saturation data.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the modulatory effects of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution (containing a high chloride concentration)
-
GABA
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system
Procedure:
-
Preparation:
-
Prepare acute brain slices or culture neurons on coverslips.
-
Place the preparation in a recording chamber on the stage of an inverted microscope and continuously perfuse with oxygenated aCSF.
-
-
Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Approach a neuron under visual guidance and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline recording of spontaneous or evoked GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).
-
Apply a known concentration of GABA to elicit a control current.
-
Co-apply GABA with varying concentrations of this compound to determine its modulatory effect.
-
Record the potentiation of the GABA-evoked current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude and/or charge transfer of the GABA-evoked currents in the absence and presence of this compound.
-
Construct concentration-response curves to determine the EC₅₀ and Eₘₐₓ for this compound's potentiation of the GABA response.
-
Vogel Conflict Test
This behavioral model is used to assess the anxiolytic potential of compounds like this compound in rats.[7][8][9][10]
Apparatus:
-
An operant chamber equipped with a drinking spout connected to a water reservoir.
-
A shock generator connected to the drinking spout and the grid floor of the chamber.
-
A lick detector to count the number of licks.
Procedure:
-
Water Deprivation:
-
Individually house male Wistar rats and deprive them of water for 48 hours, with free access to food.
-
-
Habituation:
-
On the day of the experiment, place each rat in the operant chamber for a 5-minute habituation period, during which they have free access to the water spout without any shock delivery.
-
-
Testing:
-
Administer this compound (or vehicle control) intraperitoneally at various doses (e.g., 0.1 - 1.0 mg/kg) 30 minutes before the test session.
-
Place the rat back into the chamber.
-
For every 20 licks on the drinking spout, deliver a mild electric shock (e.g., 0.5 mA for 0.5 seconds).
-
Record the total number of licks and the number of shocks received during a 5-minute test session.
-
-
Data Analysis:
-
Anxiolytic activity is indicated by a significant increase in the number of shocks the animals are willing to tolerate to drink, compared to the vehicle-treated group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
This compound represents a significant advancement in the development of GABA-A receptor modulators. Its unique pharmacological profile, characterized by potent anxiolytic and anticonvulsant effects in the absence of sedation and tolerance, makes it a highly attractive candidate for further investigation. This technical guide provides a comprehensive summary of the current understanding of this compound's pharmacology and offers detailed experimental protocols to aid researchers in their future studies. While a complete quantitative characterization of its interaction with all GABA-A receptor subtypes and its full pharmacokinetic profile remains to be elucidated, the available data strongly support its potential as a novel therapeutic agent for anxiety and seizure disorders. Further research is warranted to fully explore the clinical potential of this promising compound.
References
- 1. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 2. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of [3H]-imidazenil binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orchidscientific.com [orchidscientific.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. harvardapparatus.com [harvardapparatus.com]
The Discovery and Development of Imidazenil: A Technical Whitepaper
Abstract
Imidazenil is a novel imidazobenzodiazepine that has garnered significant interest within the scientific community for its unique pharmacological profile. As a partial agonist of the γ-aminobutyric acid type A (GABAA) receptor, it exhibits potent anxiolytic and anticonvulsant properties without the sedative, amnestic, and tolerance-inducing effects commonly associated with classical benzodiazepines. This technical guide provides an in-depth overview of the discovery, history of development, mechanism of action, and key preclinical findings for this compound. Detailed experimental protocols, quantitative data, and visualizations of its signaling pathway and experimental workflows are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Quest for a Safer Benzodiazepine
The development of benzodiazepines in the mid-20th century revolutionized the treatment of anxiety and seizure disorders. However, their clinical utility has been hampered by a range of undesirable side effects, including sedation, memory impairment, and the development of tolerance and dependence with long-term use. This created a significant unmet medical need for novel therapeutic agents with the efficacy of benzodiazepines but a more favorable safety and tolerability profile.
The search for such compounds led to the exploration of partial agonists of the GABAA receptor. The hypothesis was that a compound that could modulate the receptor to a lesser degree than full agonists (like diazepam) might retain the therapeutic benefits while minimizing the adverse effects. This line of inquiry paved the way for the discovery of this compound.
Discovery and History of Development
This compound, chemically known as 6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxamide, emerged from research programs in the early 1990s aimed at developing second-generation benzodiazepine receptor modulators. Key research and development efforts were conducted by scientists at institutions including the Fidia-Georgetown Institute for the Neurosciences and the Nathan S. Kline Institute for Psychiatric Research.
Initial studies characterized this compound as a high-affinity partial positive allosteric modulator of GABAA receptors.[3] It was shown to be a potent anticonvulsant and anxiolytic in animal models, but remarkably, it did not produce sedation, ataxia, or potentiation of ethanol-induced effects, even at doses that fully occupied the benzodiazepine binding sites on the GABAA receptor.[3]
Mechanism of Action: A Tale of Subunit Selectivity
The unique pharmacological profile of this compound is attributed to its distinct interaction with different subtypes of the GABAA receptor. The GABAA receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the most common being a combination of α, β, and γ subunits. The diverse subunit composition gives rise to a variety of receptor subtypes with different physiological roles and pharmacological sensitivities.
This compound exhibits selectivity for GABAA receptor subtypes. It acts as a partial agonist at receptors containing the α1 subunit, which is primarily associated with sedation, while functioning as a more efficacious agonist at receptors containing α2, α3, and α5 subunits, which are linked to anxiolytic and anticonvulsant effects.[4] This subunit selectivity is the molecular basis for this compound's separation of therapeutic effects from unwanted side effects.
Signaling Pathway
This compound, as a positive allosteric modulator, does not directly activate the GABAA receptor. Instead, it binds to the benzodiazepine site, located at the interface of the α and γ subunits. This binding induces a conformational change in the receptor that increases the affinity of the primary neurotransmitter, GABA, for its binding site. The enhanced GABA binding leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Radioligand | Preparation | IC50 (nM) | Ki (nM) | Reference |
| [3H]Flumazenil | Mouse cerebral cortical membranes | 0.9 | 0.5 | [3] |
Table 2: In Vivo Pharmacological Effects
| Experimental Model | Species | Effect | ED50 / ID50 | Reference |
| Bicuculline-induced seizures | Rat | Anticonvulsant | 0.2 µmol/kg (i.v.) | [3] |
| Pentylenetetrazol-induced seizures | Rat | Anticonvulsant | ~0.2 µmol/kg (i.v.) | [3] |
| Vogel conflict test | Rat | Anticonflict (Anxiolytic) | Potent activity | [3] |
| Locomotor activity | Rat | No sedation/ataxia | Inactive at high doses | [3] |
Table 3: Preclinical Pharmacokinetics
| Species | Route of Administration | Tmax | Cmax | Bioavailability | Half-life | Reference |
| Rat | Intravenous | - | - | - | Longer than diazepam | [5] |
| Rat | Oral | - | - | - | - | [5] |
| Monkey | Oral | - | - | - | - | [6] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and bioavailability are not consistently reported in the publicly available literature. The available information indicates a longer half-life compared to diazepam.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
Chemical Synthesis of this compound
A general synthetic scheme for imidazobenzodiazepines involves the construction of the benzodiazepine core followed by the annulation of the imidazole ring. While a detailed, step-by-step protocol for this compound is proprietary, the synthesis of related compounds suggests a multi-step process.[7][8][9][10][11] The synthesis of 6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxamide would likely start from a substituted 2-aminobenzophenone, which is a common precursor for benzodiazepine synthesis.[8]
References
- 1. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 2. orchidscientific.com [orchidscientific.com]
- 3. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a positive allosteric GABAA receptor modulator, inhibits the effects of cocaine on locomotor activity and extracellular dopamine in the nucleus accumbens shell without tolerance liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a partial positive allosteric modulator of GABAA receptors, exhibits low tolerance and dependence liabilities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new anxiolytic and anticonvulsant drug, attenuates a benzodiazepine-induced cognition deficit in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 9. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 10. US20110275799A1 - PROCESS FOR THE SYNTHESIS OF 4H-IMIDAZO [1,5-a] [1,4] BENZODIAZEPINES, IN PARTICULAR MIDAZOLAM AND SALTS THEREOF - Google Patents [patents.google.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
Imidazenil: A Technical Guide to a Non-Sedating Anxiolytic and Anticonvulsant Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazenil, an imidazobenzodiazepine derivative, represents a significant advancement in the pharmacology of benzodiazepine receptor modulators. As a partial agonist, it exhibits a unique pharmacological profile characterized by potent anxiolytic and anticonvulsant properties, conspicuously devoid of the sedative, amnestic, and ataxic side effects commonly associated with full agonists like diazepam.[1][2][3][4] This document provides an in-depth technical overview of this compound, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and experimental evaluation through signaling pathway and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound and other next-generation benzodiazepine receptor modulators.
Introduction
Benzodiazepines have long been a cornerstone in the treatment of anxiety and seizure disorders. Their therapeutic effects are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6] However, the clinical utility of classical benzodiazepines is often limited by a narrow therapeutic window, with sedative and cognitive-impairing effects emerging at doses close to those required for anxiolysis and seizure control.[7][8]
This compound emerges as a promising alternative, demonstrating a clear separation between its desired therapeutic actions and unwanted side effects.[1][2][3] This is attributed to its nature as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[4][7][9] Furthermore, studies suggest that this compound possesses a lower liability for tolerance and dependence compared to traditional benzodiazepines.[4] This technical guide will delve into the core pharmacological characteristics of this compound, providing the detailed data and methodologies essential for its continued investigation and potential clinical development.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound in comparison to the full agonist diazepam, highlighting its distinct pharmacological profile.
Table 1: In Vitro Binding Affinity and Efficacy at GABA-A Receptors
| Compound | Receptor Binding Assay | IC50 (nM) | Ki (nM) | Efficacy (% of Diazepam) | Reference |
| This compound | [3H]flumazenil displacement | 0.9 | 0.5 | 30-50% | [7][9] |
| Diazepam | [3H]flumazenil displacement | - | 1.53 | 100% | [10] |
Table 2: In Vivo Potency in Animal Models
| Compound | Anticonvulsant Activity (Antagonism of...) | ID50 (mg/kg) | Anxiolytic Activity (Vogel Conflict Test) | ID50 (mg/kg) | Sedative/Ataxic Effects | Reference |
| This compound | Bicuculline-induced seizures | - | Marked anticonflict profile | - | Virtually absent at therapeutic doses | [7] |
| This compound | Pentylenetetrazol-induced seizures | - | - | - | - | [7][9] |
| This compound | Isoniazid-induced seizures | 0.05 (delays onset) | - | - | - | [9] |
| Diazepam | Bicuculline-induced seizures | - | Anticonflict profile | - | Present at therapeutic doses | [7] |
| Diazepam | Pentylenetetrazol-induced seizures | - | - | - | - | [7] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, an interface between the α and γ subunits.[6] Unlike full agonists which induce a maximal conformational change in the receptor to potentiate GABA-ergic currents, this compound, as a partial agonist, induces a submaximal conformational change. This results in a more moderate potentiation of GABA's inhibitory effect, sufficient for anxiolytic and anticonvulsant actions but below the threshold required to produce sedation and ataxia. The sedative and ataxic effects of full benzodiazepine agonists are primarily mediated by GABA-A receptors containing the α1 subunit, whereas the anxiolytic and anticonvulsant effects are associated with α2, α3, and α5 subunits.[1][2][3] this compound exhibits low intrinsic efficacy at α1-containing receptors while having a more pronounced effect on other subtypes, which is thought to underlie its favorable safety profile.[11][12]
Caption: GABA-A receptor signaling and modulation by this compound.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, efficacy, and functional effects.
Radioligand Binding Assay
This assay is used to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.[10][13]
-
Objective: To determine the IC50 and Ki of this compound.
-
Materials:
-
Rat or mouse cerebral cortical membranes
-
[3H]flumazenil (radioligand)
-
This compound (test compound)
-
Diazepam or other known benzodiazepine (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
-
Procedure:
-
Prepare cerebral cortical membranes from rats or mice.
-
Incubate the membranes with a fixed concentration of [3H]flumazenil and varying concentrations of this compound in Tris-HCl buffer.
-
For determining non-specific binding, incubate membranes with [3H]flumazenil and a high concentration of an unlabeled benzodiazepine (e.g., diazepam).
-
After incubation (typically 30-60 minutes at 0-4°C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recordings
Patch-clamp electrophysiology is employed to measure the functional effect of this compound on GABA-A receptor-mediated currents.[14][15][16]
-
Objective: To determine the efficacy of this compound in potentiating GABA-elicited chloride currents.
-
Materials:
-
HEK293 cells or Xenopus oocytes expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.).
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
GABA.
-
This compound.
-
Diazepam (as a positive control for full agonism).
-
-
Procedure:
-
Culture cells expressing the desired GABA-A receptor subtype.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Measure the potentiation of the GABA-elicited current by this compound.
-
Compare the maximal potentiation achieved with this compound to that achieved with a saturating concentration of diazepam to determine its relative efficacy.
-
Animal Models of Anxiety and Convulsions
In vivo behavioral models are crucial for assessing the anxiolytic and anticonvulsant effects of this compound.[17][18][19]
-
Vogel Conflict Test (Anxiolytic Activity):
-
Principle: This is a conflict-based model where a thirsty rat is punished with a mild electric shock for licking a water spout. Anxiolytic drugs increase the number of punished licks.[20]
-
Procedure:
-
Water-deprive rats for 24-48 hours.
-
Administer this compound or vehicle.
-
Place the rat in the testing chamber where a water bottle is available.
-
After a set number of licks, a mild electric shock is delivered through the spout for each subsequent lick.
-
Record the number of shocks received over a specific time period. An increase in the number of shocks indicates an anxiolytic effect.
-
-
-
Pentylenetetrazol (PTZ)-Induced Seizure Test (Anticonvulsant Activity):
-
Principle: PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. Anticonvulsant drugs can prevent or delay the onset of these seizures.
-
Procedure:
-
Administer this compound or vehicle to mice or rats.
-
After a predetermined time, administer a convulsive dose of PTZ.
-
Observe the animals for the onset of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures).
-
Record the latency to the first seizure and the percentage of animals protected from seizures. An increase in latency and a higher percentage of protected animals indicate anticonvulsant activity.
-
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for characterizing a novel compound like this compound and the logical framework for understanding its partial agonism.
Caption: A typical experimental workflow for this compound characterization.
Caption: Logical framework of this compound's partial agonism and effects.
Conclusion
This compound stands out as a highly promising partial agonist of benzodiazepine receptors, offering the potential for effective anxiolytic and anticonvulsant therapy without the debilitating side effects of full agonists. Its unique pharmacological profile, characterized by high affinity and moderate efficacy, translates to a wider therapeutic window and a potentially lower risk of tolerance and dependence. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other compounds with a similar mechanism of action. The continued exploration of such selective modulators of the GABA-A receptor holds significant promise for advancing the treatment of anxiety and seizure disorders. Although this compound has not been commercially developed for human use, it remains a valuable tool for research and a benchmark for the development of safer and more effective neurological drugs.[4][21]
References
- 1. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
- 7. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new anxiolytic and anticonvulsant drug, attenuates a benzodiazepine-induced cognition deficit in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jddtonline.info [jddtonline.info]
- 20. jetir.org [jetir.org]
- 21. reddit.com [reddit.com]
Preclinical Profile of Imidazenil: A Non-Sedating Anxiolytic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Imidazenil is an experimental imidazobenzodiazepine that has demonstrated a unique preclinical profile as a potent anxiolytic and anticonvulsant agent with a notable lack of sedative, myorelaxant, and amnestic side effects commonly associated with classical benzodiazepines.[1][2] This desirable pharmacological profile stems from its mechanism of action as a partial positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor, exhibiting selectivity for specific α-subunits. This document provides a comprehensive overview of the preclinical data on this compound, focusing on its receptor binding affinity, in vivo anxiolytic and anticonvulsant activity, and the experimental methodologies used in these assessments.
Mechanism of Action: Selective GABAa Receptor Modulation
This compound exerts its effects by binding to the benzodiazepine site of the GABAa receptor, enhancing the inhibitory effects of GABA.[3] Unlike full agonists like diazepam, this compound acts as a partial agonist with differential efficacy at various GABAa receptor subtypes.[3] It demonstrates low intrinsic efficacy at α1-containing receptors, which are primarily associated with sedation, while showing higher efficacy at α2, α3, and α5-containing receptors, which are implicated in anxiolysis and anticonvulsant actions.[1][4][5] This subunit selectivity is the molecular basis for its non-sedating anxiolytic properties.[6]
Signaling Pathway of this compound at the GABAa Receptor
Caption: Signaling pathway of this compound at the GABAa receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound, including its receptor binding affinity and its potency in various behavioral and pharmacological assays.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor/Site | Preparation | IC50 (nM) | Reference |
| This compound | [3H]flumazenil binding site | Mouse cerebral cortical membranes | 0.9 | [7] |
Table 2: In Vivo Potency of this compound in Animal Models of Anxiety and Seizures
| Test | Species | Endpoint | Route of Admin. | Potency (ED50 or effective dose) | Reference |
| Vogel Conflict-Punishment Test | Rat | Anticonflict effect | i.v. | ID50 = 0.2 µmol/kg | [3] |
| Isoniazid-induced Seizures | Mouse | Delayed onset and reduced incidence | i.p. | 0.05 mg/kg | [7] |
| Pentylenetetrazol-induced Seizures | Rat | Antagonism of convulsions | Not specified | High potency | [7] |
| Bicuculline-induced Seizures | Rat | Increased seizure threshold | p.o. | 2.5 µmol/kg | [4] |
| Anti-proconflict Test | Rat | Antipanic effect | Not specified | Dose-dependent | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Receptor Binding Studies: [3H]flumazenil Displacement
-
Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABAa receptor.
-
Methodology:
-
Membrane Preparation: Cerebral cortical membranes are prepared from mice.
-
Incubation: The membranes are incubated with a fixed concentration of [3H]flumazenil (a radiolabeled benzodiazepine site antagonist) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of [3H]flumazenil binding (IC50) is calculated.[7]
-
Anxiolytic Activity: Vogel Conflict-Punishment Test
-
Objective: To assess the anxiolytic (anticonflict) effects of this compound.
-
Methodology:
-
Animal Model: Water-deprived rats are used.
-
Apparatus: A test chamber with a drinking spout.
-
Procedure: Rats are allowed to drink from the spout. After a certain number of licks, a mild electric shock is delivered through the spout. This creates a conflict between the motivation to drink and the aversion to the shock.
-
Drug Administration: this compound or a vehicle is administered to the rats prior to the test session.
-
Measurement: The number of shocks received during the session is recorded. An increase in the number of shocks accepted by the drug-treated group compared to the vehicle group indicates an anxiolytic effect.[3]
-
Experimental Workflow: Vogel Conflict-Punishment Test
Caption: Workflow for the Vogel conflict-punishment test.
Anticonvulsant Activity: Isoniazid- and Pentylenetetrazol-Induced Seizures
-
Objective: To evaluate the anticonvulsant properties of this compound.
-
Methodology:
-
Animal Model: Mice or rats are used.
-
Chemoconvulsant Administration: A convulsant agent, either isoniazid or pentylenetetrazol, is administered to the animals to induce seizures.
-
Drug Administration: this compound or a vehicle is administered prior to the convulsant.
-
Observation: Animals are observed for the onset, duration, and severity of seizures (e.g., tonic-clonic convulsions).
-
Measurement: The latency to the first seizure, the percentage of animals protected from seizures, or the dose of the convulsant required to elicit a seizure is measured.[7]
-
Preclinical Significance and Future Directions
The preclinical data for this compound are compelling, suggesting its potential as a novel therapeutic for anxiety and seizure disorders. Its unique pharmacological profile, characterized by potent anxiolytic and anticonvulsant effects without sedation, addresses a significant unmet need in the treatment of these conditions.[1][5] Further preclinical studies could explore its efficacy in models of other anxiety-related disorders, such as panic disorder and post-traumatic stress disorder. Additionally, long-term studies have indicated a low liability for tolerance and dependence, further enhancing its therapeutic potential.[4][8] The lack of ethanol potentiation is another significant safety advantage over traditional benzodiazepines.[3] These findings strongly support the continued investigation of this compound in clinical settings.
References
- 1. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazenil: A Paradigm Shift in Anxiolytic Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazenil, an imidazobenzodiazepine carboxamide, represents a significant advancement in the quest for effective anxiolytic agents devoid of the sedative, amnestic, and dependence-inducing properties that limit the utility of classical benzodiazepines. This technical guide provides an in-depth analysis of this compound's pharmacological profile, focusing on its unique mechanism of action as a selective positive allosteric modulator of GABA-A receptors. Through a comprehensive review of preclinical data, this document elucidates the scientific rationale for this compound's non-sedating anxiolytic effects. Detailed experimental protocols for key behavioral and receptor binding assays are provided, alongside a quantitative summary of its pharmacological activity. Visual representations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its properties. This guide is intended to serve as a critical resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of subtype-selective GABA-A receptor modulation.
Introduction: The Unmet Need for Non-Sedating Anxiolytics
Anxiety disorders are among the most prevalent psychiatric conditions, yet current pharmacological treatments are often hampered by significant side effects. Classical benzodiazepines, such as diazepam, while effective anxiolytics, are non-selective positive allosteric modulators of GABA-A receptors. Their action on the α1 subunit of the GABA-A receptor is largely responsible for their undesirable sedative, hypnotic, and amnestic effects.[1][2][3] This has driven the search for novel anxiolytics with a more favorable side-effect profile. This compound has emerged as a promising candidate, demonstrating potent anxiolytic and anticonvulsant activity in animal models without inducing sedation or showing a liability for tolerance.[1][4][5]
Pharmacodynamics: A Profile of Subtype Selectivity
This compound's unique pharmacological profile stems from its differential efficacy at various GABA-A receptor subtypes. It acts as a partial agonist at the benzodiazepine binding site, but with a crucial distinction from non-selective agonists like diazepam.
Key characteristics of this compound's interaction with GABA-A receptors:
-
Low Efficacy at α1 Subunits: this compound exhibits low intrinsic efficacy at GABA-A receptors containing the α1 subunit.[4][6] This is the primary reason for its lack of sedative and ataxic effects.[1][2][3]
-
High Efficacy at α2, α3, and α5 Subunits: Conversely, it demonstrates high intrinsic efficacy at receptors containing α2, α3, and α5 subunits.[3][6] These subunits are predominantly associated with the anxiolytic and anticonvulsant actions of benzodiazepines.[1][2]
-
Partial Agonist Activity: As a partial agonist, this compound produces a submaximal response compared to full agonists like diazepam, even at saturating concentrations.[5][7] This property may also contribute to its improved safety profile, including a reduced potential for tolerance and dependence.[5]
The following diagram illustrates the differential modulation of GABA-A receptor subtypes by classical benzodiazepines and this compound.
Caption: Differential GABA-A Receptor Subtype Modulation.
Quantitative Pharmacology
The following tables summarize the key quantitative data for this compound in comparison to diazepam.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| This compound | [³H]Flumazenil | Mouse cortical membranes | 0.9 | [8] |
| This compound | [³H]Flumazenil | Rat brain membranes | 0.5 | [7] |
Table 2: In Vivo Potency
| Compound | Assay | Species | Endpoint | ID₅₀ (µmol/kg, i.v.) | Reference |
| This compound | [³H]Flumazenil Displacement | Rat | 50% displacement of binding | 0.2 | [6][7] |
Table 3: Behavioral Effects in Rodents
| Compound | Test | Species | Effect | Potency Comparison | Reference |
| This compound | Vogel Conflict-Punishment | Rat | Anticonflict (Anxiolytic) | Marked anticonflict profile | [6][7] |
| This compound | Bicuculline-induced seizures | Rat | Anticonvulsant | 100 times more potent than diazepam | [6][7] |
| This compound | Pentylenetetrazol-induced seizures | Rat | Anticonvulsant | 100 times more potent than diazepam | [7] |
| This compound | Locomotor Activity | Rat | No suppression of activity | Diazepam significantly suppresses activity | [1] |
| This compound | Ataxia/Sedation | Rat | No ataxia or sedation | Diazepam induces sedation and ataxia at anxiolytic doses | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cerebral cortices from rodents are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[9][10]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]Flumazenil) and varying concentrations of unlabeled this compound. The incubation is carried out at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.[9][10]
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[9]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[9]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11][12][13]
Caption: Elevated Plus Maze Experimental Workflow.
Methodology:
-
Apparatus: The maze is shaped like a plus sign and elevated above the floor. It consists of two open arms and two enclosed arms.[13]
-
Procedure: Rodents are pre-treated with this compound or a vehicle control. Each animal is then placed in the center of the maze and allowed to explore freely for a set period (typically 5-10 minutes).[11][13]
-
Data Collection: The animal's behavior is recorded by a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[11][13] Anxiolytic compounds like this compound are expected to increase both of these measures.
Light-Dark Box Test
This test is another common behavioral paradigm for assessing anxiety in rodents, based on their innate aversion to brightly lit areas.[14][15][16]
Methodology:
-
Apparatus: The apparatus consists of a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[14][15]
-
Procedure: After administration of this compound or vehicle, the animal is placed in the light compartment and allowed to move freely between the two compartments for a specified duration (e.g., 10 minutes).[14][15]
-
Data Collection: A video tracking system records the animal's movements. The key parameters measured are the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.[15] Anxiolytic drugs are expected to increase the time spent in and the number of entries into the light compartment.
Preclinical Efficacy: Anxiolytic and Anticonvulsant Actions Without Sedation
Preclinical studies have consistently demonstrated this compound's potent anxiolytic and anticonvulsant effects at doses that do not cause sedation or motor impairment.
-
In the Vogel conflict-punishment test , a classic model for screening anxiolytic drugs, this compound showed a marked anticonflict effect in rats, indicative of its anxiolytic potential.[6][7]
-
This compound is a highly potent anticonvulsant , being approximately 100 times more potent than diazepam in antagonizing seizures induced by bicuculline and pentylenetetrazol.[6][7]
-
Crucially, unlike diazepam, this compound does not suppress locomotor activity in rodents, even at doses well above those required for its anxiolytic and anticonvulsant effects.[1] This lack of sedative effect is a key differentiator from classical benzodiazepines.
-
Furthermore, this compound does not produce ataxia or potentiate the effects of ethanol, further highlighting its favorable side-effect profile.[6][7] In fact, it can antagonize the sedative and ataxic effects of diazepam.[5][7]
Future Directions and Conclusion
This compound's unique pharmacological profile as a subtype-selective GABA-A receptor partial agonist makes it a highly promising candidate for the treatment of anxiety disorders. Its ability to produce potent anxiolytic and anticonvulsant effects without the hallmark side effects of classical benzodiazepines addresses a significant unmet medical need. While it has not been commercially developed for human use, the extensive preclinical data strongly supports its potential as a safe and effective anxiolytic.[5][17]
Further research, including clinical trials, is warranted to fully evaluate the therapeutic potential of this compound in human populations. The detailed information provided in this technical guide serves as a foundation for future investigations into this and other next-generation anxiolytic agents. The continued exploration of subtype-selective modulators of the GABA-A receptor holds the key to developing novel and improved treatments for anxiety and other neurological and psychiatric disorders.
References
- 1. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Elevated plus maze protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 16. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
Investigational new drug profile of Imidazenil
An In-depth Technical Profile of Imidazenil: An Investigational New Drug
This compound is an experimental drug from the imidazobenzodiazepine family, closely related to compounds like midazolam and flumazenil.[1] It is distinguished by its unique pharmacological profile as a potent partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] This profile confers potent anxiolytic and anticonvulsant properties without the sedative, amnestic, and tolerance-inducing effects commonly associated with full benzodiazepine agonists.[1][3] These characteristics have positioned this compound as a candidate for treating anxiety disorders, epilepsy, and for use as a countermeasure against organophosphate nerve agent poisoning.[1][4][5]
Mechanism of Action
This compound functions as a partial positive allosteric modulator of GABAA receptors.[6][7] It binds with high affinity to the benzodiazepine recognition site, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[6][8] This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[8]
A key feature of this compound is its differential efficacy at various GABAA receptor subtypes, which are pentameric structures composed of different subunits (e.g., α, β, γ).
-
Low Efficacy at α1-containing receptors: The α1 subunit is primarily associated with the sedative, ataxic, and amnestic effects of classical benzodiazepines.[1][3][9] this compound acts as a partial agonist with low intrinsic efficacy at these receptors, which explains its lack of sedative properties.[1][9]
-
High Efficacy at α2, α3, and α5-containing receptors: These subunits are linked to the anxiolytic and anticonvulsant actions of benzodiazepines.[3][9] this compound demonstrates higher intrinsic efficacy at these receptor subtypes, particularly acting as a full agonist on α5-containing receptors, driving its primary therapeutic effects.[1][9]
This selective modulation allows for the separation of desired anxiolytic and anticonvulsant effects from the undesirable sedative and amnestic side effects.
Figure 1: this compound's Mechanism of Action at the GABAA Receptor.
Pharmacodynamics
This compound's pharmacodynamic profile is characterized by high-affinity binding to benzodiazepine receptors and a unique functional activity that avoids the tolerance seen with other modulators.
Receptor Binding and Efficacy
This compound demonstrates high affinity for the benzodiazepine site on GABAA receptors. In vitro studies using mouse cerebral cortical membranes show that this compound inhibits the binding of [3H]flumazenil with a very low IC50, indicating potent binding.[10]
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.9 nM | Inhibition of [3H]flumazenil binding in mouse cerebral cortical membranes. | [10] |
| Ki | 5 x 10-10 M (0.5 nM) | Displacement of [3H]flumazenil from brain binding sites. | [7] |
| In vivo ID50 | 0.2 µmol/kg i.v. | Displacement of [3H]flumazenil from brain binding sites in vivo. | [7] |
Table 1: Binding Affinity of this compound for Benzodiazepine Receptors.
Effects on GABAA Receptor Subunit Expression
Long-term treatment with full benzodiazepine agonists like diazepam can lead to tolerance, which is associated with changes in the expression of GABAA receptor subunits. Specifically, chronic diazepam administration down-regulates the α1 subunit and up-regulates the α5 subunit.[9][11] In stark contrast, protracted treatment with this compound does not cause significant changes in the expression of these subunits, consistent with its lack of tolerance development.[9][11]
| Treatment Group | Change in α1 Subunit mRNA | Change in α5 Subunit mRNA | Tolerance Development | Reference |
| Diazepam | ↓ 43% | ↑ 30% | Yes | [9][11] |
| Zolpidem | ↓ 20% | No significant change | Yes | [9][11] |
| This compound | No significant change | No significant change | No | [9][11] |
Table 2: Effect of Long-Term Treatment on GABAA Receptor Subunit mRNA Expression in Rat Prefrontal Cortex.
Figure 2: Comparison of Benzodiazepine (BZD) Receptor Ligand Profiles.
Pharmacokinetics and Analytical Methods
Pharmacokinetic studies of this compound have been conducted primarily in rats. A sensitive high-performance liquid chromatography (HPLC) method has been developed for its quantification in plasma.[12]
-
Extraction: Partition with diethyl ether, using alprazolam as an internal standard.[12]
-
Analysis: Normal-phase HPLC with UV detection at 255 nm.[12]
-
Limit of Quantitation: 6 ng, corresponding to a plasma concentration of 30 ng/ml.[12]
This method has been successfully applied to determine plasma levels following intravenous and oral administration in rats, though detailed pharmacokinetic parameters like half-life and bioavailability are not extensively published.[12] Studies have noted its longer biological half-life compared to other partial agonists like bretazenil.[7]
Preclinical Efficacy
This compound has demonstrated significant efficacy in a range of animal models for anxiety and epilepsy.
Anticonvulsant Activity
This compound is a potent anticonvulsant against seizures induced by various chemical agents.
| Model | Dose / Effect | Species | Reference |
| Isoniazid-induced convulsions | 0.05 mg/kg (i.p.) delayed onset and reduced seizure incidence. | Mice | [10] |
| Pentylenetetrazole-induced convulsions | Potent antagonism. | Rats | [10] |
| Bicuculline-induced convulsions | 100 times more potent than diazepam. | Rats | [7] |
| DFP-induced seizures | 0.5 mg/kg attenuated neuronal damage; >10-fold more potent than diazepam. | Rats | [13][14] |
Table 3: Summary of this compound's Anticonvulsant Efficacy in Preclinical Models.
Notably, this compound is highly effective in protecting against seizures and subsequent neuronal damage caused by organophosphate (OP) nerve agents like diisopropyl fluorophosphate (DFP).[13][14] It is more potent and provides longer-lasting protection than diazepam, the current standard of care.[13][15]
Anxiolytic Activity
This compound exhibits a marked anxiolytic profile in behavioral tests, such as the Vogel conflict-punishment test in rats, where it shows potent anticonflict effects.[7] These effects are achieved at doses that do not cause sedation or impair motor activity.[3][16]
Safety and Tolerability Profile
The primary advantage of this compound's investigational profile is its exceptional safety and tolerability compared to classical benzodiazepines.
-
Lack of Sedation and Ataxia: Due to its low efficacy at α1-GABAA receptors, this compound does not produce significant sedation, motor impairment, or amnesia, even at high doses.[1][3][7]
-
No Tolerance or Dependence: Protracted administration in rats and non-human primates does not lead to the development of tolerance to its anticonvulsant and anxiolytic effects.[9][17] This is a critical advantage over full agonists, which are limited by tolerance and physical dependence.[17]
-
Antagonism of Full Agonist Side Effects: When co-administered with diazepam, this compound can block the sedative and ataxic effects of diazepam without diminishing its anticonvulsant action.[1][18] This suggests potential use as a more flexible antidote for benzodiazepine overdose than the pure antagonist flumazenil.[1][18]
Experimental Protocols
GABAA Receptor Binding Assay
This protocol is used to determine the binding affinity of a compound for the GABAA receptor.
Objective: To measure the IC50 value of this compound by quantifying its ability to displace a radiolabeled ligand (e.g., [3H]Flumazenil) from the benzodiazepine site on GABAA receptors in rat brain membranes.
Methodology:
-
Membrane Preparation:
-
Homogenize whole rat brains in ice-cold 0.32 M sucrose buffer.[19][20]
-
Perform differential centrifugation steps to isolate the crude synaptic membrane fraction (pellet).[19][20]
-
Wash the membranes repeatedly by resuspension in 50 mM Tris-HCl buffer and centrifugation to remove endogenous GABA and other interfering substances.[20][21]
-
Resuspend the final pellet in fresh binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
Set up assay tubes/plates in triplicate for each condition: Total Binding, Non-specific Binding (NSB), and Competitor Binding.[20]
-
Total Binding: Add membrane preparation, binding buffer, and a fixed concentration of [3H]Flumazenil (~1 nM).[20]
-
NSB: Add the same components as Total Binding, plus a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam) to saturate the receptors.[20]
-
Competitor Binding: Add the same components as Total Binding, plus varying concentrations of this compound (e.g., 10-11 M to 10-5 M).
-
-
Incubation and Termination:
-
Incubate the reactions for a defined period (e.g., 45-60 minutes) at 4°C to reach equilibrium.[19]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine). This separates bound from free radioligand.[20]
-
Quickly wash the filters with ice-cold binding buffer.[20]
-
-
Quantification and Analysis:
-
Place filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.[19]
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC50 value.[20]
-
Figure 3: Workflow for a GABAA Receptor Competitive Binding Assay.
Elevated Plus Maze (EPM) Test
This protocol is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic effects of this compound by measuring the animal's exploratory behavior in an elevated, plus-shaped apparatus.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-80 cm), with two "open" arms (exposed) and two "closed" arms (enclosed by walls).[22][23]
-
Animal Handling and Acclimation:
-
Drug Administration:
-
Administer this compound or vehicle (e.g., via intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
-
Test Procedure:
-
Place the mouse in the center of the maze, facing an open arm.[22]
-
Allow the animal to freely explore the maze for a fixed duration, typically 5 minutes.[24][26]
-
Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze, EthoVision).[23][25] The experimenter should be blind to the treatment groups.[24]
-
-
Data Analysis:
-
The tracking software automatically scores key behavioral parameters.
-
Primary Measures:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
-
An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic effect.[24][25]
-
Secondary Measures: Total distance traveled (to control for general locomotor activity).
-
-
Maintenance: Clean the maze thoroughly with 70% ethanol or another disinfectant between trials to eliminate olfactory cues.[22][25]
Figure 4: Experimental Workflow for the Elevated Plus Maze Test.
Conclusion
This compound presents a compelling profile as an investigational new drug. Its mechanism as a partial allosteric modulator at the benzodiazepine site, combined with its unique GABAA receptor subunit selectivity, allows for a desirable separation of therapeutic effects from adverse effects. Preclinical data strongly support its potential as a potent, non-sedating anxiolytic and anticonvulsant that does not induce tolerance or dependence.[1][17] These properties make it a promising candidate for chronic treatment of anxiety and seizure disorders and a superior medical countermeasure for nerve agent exposure. Despite its promising preclinical profile, this compound has not been commercially developed for human use.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Acute this compound treatment after the onset of DFP-induced seizure is more effective and longer lasting than midazolam at preventing seizure activity and brain neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 151271-08-8 | Benchchem [benchchem.com]
- 7. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dimdazenil? [synapse.patsnap.com]
- 9. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of this compound, a novel imidazobenzodiazpine carboxamide derivative, by normal phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a non-sedating anticonvulsant benzodiazepine, is more potent than diazepam in protecting against DFP-induced seizures and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of this compound, a new benzodiazepine receptor partial agonist, in the treatment of convulsions in organophosphate intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a partial positive allosteric modulator of GABAA receptors, exhibits low tolerance and dependence liabilities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: an antagonist of the sedative but not the anticonvulsant action of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PDSP - GABA [kidbdev.med.unc.edu]
- 20. benchchem.com [benchchem.com]
- 21. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. mmpc.org [mmpc.org]
- 24. protocols.io [protocols.io]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. en.bio-protocol.org [en.bio-protocol.org]
Imidazenil's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazenil is an experimental imidazobenzodiazepine that acts as a partial positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It exhibits a unique pharmacological profile characterized by potent anxiolytic and anticonvulsant effects without the pronounced sedative, amnesic, and ataxic side effects commonly associated with classical benzodiazepines like diazepam. This favorable profile is attributed to its differential efficacy at various GABA-A receptor α subunits. This document provides a comprehensive technical overview of this compound's effects on the central nervous system, including its binding affinity, in vivo potency, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel.[1] Unlike full agonists such as diazepam, this compound acts as a partial positive allosteric modulator.[2][3] This means it enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which potentiates the inhibitory effects of GABA on the central nervous system.[1] This enhanced inhibition underlies its therapeutic effects.
A key feature of this compound is its selectivity for different GABA-A receptor α subunits. It demonstrates low intrinsic efficacy at α1-containing receptors, which are primarily associated with sedative effects.[2] Conversely, it shows higher efficacy at α2, α3, and α5-containing receptors, which are linked to anxiolytic and anticonvulsant actions.[4][5] This subunit selectivity is the molecular basis for its separation of therapeutic effects from undesirable side effects.
Quantitative Data
The following tables summarize the binding affinity and in vivo potency of this compound in comparison to the classical benzodiazepine, diazepam.
Table 1: In Vitro Binding Affinity of this compound
| Ligand | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| This compound | [3H]flumazenil | Mouse cerebral cortical membranes | - | 0.9 | [6] |
| This compound | [3H]flumazenil | Not Specified | 0.5 | - | [3] |
Table 2: In Vivo Potency of this compound
| Test | Species | Endpoint | This compound ED50/ID50 (mg/kg) | Diazepam ED50/ID50 (mg/kg) | Potency Ratio (Diazepam/Imidazenil) | Reference |
| Antagonism of Bicuculline-induced seizures | Rat | Not Specified | ~0.025 | ~2.5 | ~100 | [3] |
| Antagonism of Pentylenetetrazol-induced seizures | Rat | Not Specified | More potent than Diazepam | - | 100 | [3] |
| [3H]flumazenil displacement | Rat | In vivo binding | 0.076 (i.v.) | - | - | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its preclinical evaluation.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
Radioligand Binding Assay ([3H]flumazenil Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
[3H]flumazenil (Radioligand)
-
Unlabeled this compound
-
Unlabeled Diazepam (for non-specific binding determination)
-
Rat or mouse cerebral cortical membranes
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rodent cerebral cortices in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation multiple times. Resuspend the final pellet in fresh buffer and determine the protein concentration.
-
Binding Assay: In test tubes, combine the membrane preparation, a fixed concentration of [3H]flumazenil, and varying concentrations of unlabeled this compound. For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of unlabeled diazepam.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]flumazenil binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the modulatory effects of this compound on GABA-evoked currents in neurons or cells expressing GABA-A receptors.
Materials:
-
Cultured neurons or a cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells)
-
External solution (e.g., artificial cerebrospinal fluid)
-
Internal solution (for the patch pipette)
-
GABA
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution. Under visual guidance, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward current.
-
This compound Application: Co-apply this compound with the same concentration of GABA and record the change in current amplitude.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound. Calculate the percentage potentiation of the GABA response by this compound. Construct a concentration-response curve to determine the EC50 of this compound's modulatory effect.
Bicuculline-Induced Seizure Model
Objective: To assess the anticonvulsant activity of this compound.
Materials:
-
Rodents (rats or mice)
-
This compound
-
Bicuculline (convulsant agent)
-
Vehicle solution
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation: Acclimate animals to the testing environment.
-
Drug Administration: Administer this compound or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal injection).
-
Induction of Seizures: After a specified pretreatment time, administer a convulsive dose of bicuculline.
-
Observation: Immediately place the animals in individual observation chambers and observe them for a set period for the onset and severity of seizures (e.g., clonic, tonic-clonic convulsions).
-
Data Collection: Record the latency to the first seizure and the percentage of animals in each group that exhibit seizures.
-
Data Analysis: Compare the seizure parameters between the this compound-treated and vehicle-treated groups. Calculate the dose of this compound that protects 50% of the animals from seizures (ED50).
Vogel Conflict Test
Objective: To evaluate the anxiolytic-like effects of this compound.
Materials:
-
Rats
-
Vogel conflict test apparatus (an operant chamber with a drinking spout connected to a shock generator)
-
This compound
-
Vehicle solution
-
Water deprivation schedule
Procedure:
-
Water Deprivation: Water-deprive the rats for a specified period (e.g., 48 hours) before the test to motivate drinking behavior.
-
Drug Administration: Administer this compound or vehicle to different groups of animals.
-
Testing: Place each rat individually in the Vogel conflict test apparatus. Allow the rat to drink from the spout. After a set number of licks (e.g., 20), deliver a mild electric shock through the drinking spout.
-
Data Collection: Record the number of shocks received by each animal during a fixed session duration (e.g., 5 minutes).
-
Data Analysis: An increase in the number of shocks received in the this compound-treated group compared to the vehicle-treated group indicates an anxiolytic-like effect (i.e., the drug reduces the suppressive effect of the punishment on drinking).
Conclusion
This compound represents a significant development in the field of GABA-A receptor modulators. Its unique profile as a partial positive allosteric modulator with selectivity for specific α subunits allows for the dissociation of potent anxiolytic and anticonvulsant effects from the sedative and ataxic side effects that limit the clinical utility of classical benzodiazepines. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel compounds targeting the GABAergic system. Further research into its long-term effects, including tolerance and dependence liability, will be crucial in determining its full therapeutic potential.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Imidazenil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of Imidazenil (6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxamide), a potent and selective partial agonist for the benzodiazepine receptor.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing with the formation of a key benzophenone intermediate, followed by the construction of the benzodiazepine and imidazole rings, and concluding with an amidation step.
Synthetic Pathway Overview
The overall synthetic route can be visualized as a three-stage process:
-
Stage 1: Synthesis of the Benzodiazepine Core. This involves the synthesis of the precursor 7-fluoro-5-(2-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Stage 2: Formation of the Imidazole Ring. The benzodiazepine core is reacted to form the tricyclic imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid ethyl ester.
-
Stage 3: Amidation to this compound. The ethyl ester is converted to the final carboxamide product, this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylate
This protocol is adapted from a general procedure for the synthesis of related imidazo[1,5-a][1][2]benzodiazepines.[2]
Materials:
-
7-Fluoro-5-(2-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethylchlorophosphate
-
Ethyl isocyanoacetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 mmol of 7-fluoro-5-(2-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one in 20 mL of anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 mmol of potassium tert-butoxide to the solution and stir the mixture at 0 °C for 20 minutes.
-
Cool the reaction mixture to -35 °C.
-
Slowly add 1.3 mmol of diethylchlorophosphate and stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction flask back to -35 °C.
-
Add 1.1 mmol of ethyl isocyanoacetate, followed by the addition of another 1.1 mmol of potassium tert-butoxide.
-
Allow the reaction mixture to warm to ambient temperature and stir for 4 hours.
-
Quench the reaction by adding 30 mL of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
Protocol 2: Amidation of the Ethyl Ester to this compound
This final step involves the conversion of the ethyl ester to the primary amide.
Materials:
-
Ethyl 6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylate (crude from Protocol 1)
-
Anhydrous methanol
-
Ammonia gas or a saturated solution of ammonia in methanol
-
Pressure-rated reaction vessel
Procedure:
-
Dissolve the crude ethyl ester in anhydrous methanol in a pressure-rated reaction vessel.
-
Cool the solution to 0 °C.
-
Saturate the solution with ammonia gas, or add a pre-prepared saturated solution of ammonia in methanol.
-
Seal the vessel and allow it to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the reaction vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to obtain crude this compound.
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. A combination of column chromatography and recrystallization is recommended to achieve high purity.
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 3: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Fraction collection tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the chromatography column with the silica gel slurry.
-
Equilibrate the column with the starting eluent (e.g., Hexanes/EtOAc with 0.1% TEA).
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Carefully load the dried, adsorbed product onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with a Hexane:EtOAc mixture and gradually increasing the proportion of EtOAc, followed by a DCM:MeOH gradient. It is advisable to add a small amount of triethylamine (e.g., 0.1-0.5% v/v) to the eluent to prevent the degradation of the product on the acidic silica gel.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 4: Recrystallization
Materials:
-
Partially purified this compound from column chromatography
-
Ethanol
-
Deionized water
-
Methylene chloride
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent system. A mixture of ethanol and water, or methylene chloride and ethanol can be effective.
-
To perform the recrystallization from ethanol/water, dissolve the compound in a minimum volume of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum. A second recrystallization from methylene chloride/ethanol may be performed for higher purity.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized this compound should be determined by HPLC. Both normal-phase and reverse-phase methods can be employed.
Protocol 5: Normal-Phase HPLC
This method is based on a published procedure for the quantification of this compound in plasma.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | Normal-Phase Silica Column |
| Mobile Phase | A suitable mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethanol). |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at 255 nm[1] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
Protocol 6: Reverse-Phase HPLC
This is a general method adaptable for imidazobenzodiazepines.
Chromatographic Conditions:
| Parameter | Value |
| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile or Methanol and a buffer (e.g., 0.025 M KH₂PO₄ adjusted to a specific pH, or water with 0.1% formic acid). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-40 °C |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of this compound. Note that specific yields can vary based on reaction scale and optimization.
| Parameter | Typical Value/Range | Reference/Note |
| Yield of Imidazo[1,5-a][1][2]benzodiazepine-3-carboxylate | 70-89% | Based on analogous reactions[2] |
| Yield of Amidation Step | Not specified in literature, but typically high for primary amide formation. | |
| Overall Yield | Dependent on the efficiency of all steps. | |
| Purity after Recrystallization | >98% | As determined by HPLC. |
| HPLC Limit of Quantitation (in plasma) | 30 ng/mL[1] | Normal-Phase HPLC method[1] |
| Melting Point | 298-299 °C | For a related compound after recrystallization from methylene chloride/ethanol. |
References
- 1. Quantitative determination of this compound, a novel imidazobenzodiazpine carboxamide derivative, by normal phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Imidazenil in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazenil is an experimental imidazobenzodiazepine that acts as a partial positive allosteric modulator of GABA-A receptors.[1] It exhibits a unique pharmacological profile, demonstrating potent anxiolytic and anticonvulsant effects without the sedative, amnestic, and ataxic side effects commonly associated with full benzodiazepine agonists like diazepam.[1][2][3] Furthermore, long-term administration of this compound does not appear to induce tolerance or dependence, making it a promising candidate for various therapeutic applications, including anxiety disorders, epilepsy, and as a protective agent against organophosphate nerve agent poisoning.[1][4][5] These application notes provide a comprehensive overview of the in vivo administration of this compound in rodent models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the quantitative data from various studies on the in vivo effects of this compound in rodent models.
Table 1: Anticonvulsant Effects of this compound in Rodents
| Species | Convulsant Agent | This compound Dose (Route) | Observed Effect | Reference |
| Mice | Isoniazid | 0.05 mg/kg (i.p.) | Delayed onset of convulsions and death; significantly reduced the number of mice exhibiting seizures. | |
| Mice | Isoniazid | 0.1 mg/kg (i.p.) | Antagonized convulsions after chronic treatment (3 times daily for 30 days) with no tolerance development. | [6] |
| Rats | Bicuculline | 2.5 µmol/kg (p.o.) | Protected against seizures; longer lasting action compared to diazepam. | [7] |
| Rats | Pentylenetetrazole | - | Showed great potency in antagonizing convulsions. | |
| Rats | Diisopropyl fluorophosphate (DFP) | 0.5 and 1 mg/kg | More potent and efficacious than diazepam in protecting against DFP-induced convulsions and death. | [5] |
| Rats | Diisopropyl fluorophosphate (DFP) | 0.5 mg/kg | Effectively attenuated neuronal damage and ongoing neuronal degeneration. | [8] |
Table 2: Behavioral Effects of this compound in Mice
| Mouse Strain/Condition | This compound Dose (Route) | Observed Effect on Locomotor Activity | Reference |
| Group-Housed (GH) mice | - | Inactive on locomotor activity. | [9][10] |
| Socially Isolated (SI) mice | 0.2 - 3.3 µmol/kg (s.c.) | Potent and sustained increase in locomotor activity. | [9][10] |
Table 3: Effects of this compound on Conditioned Fear in Mice
| Species | Test | This compound Dose (Route) | Observed Effect | Reference |
| Mice | Passive Avoidance Learning | 0.01 - 1.0 mg/kg | Disrupted the acquisition of conditioned fear. The high dose (1.0 mg/kg) decreased exploratory behavior. | [11] |
Experimental Protocols
Assessment of Anticonvulsant Activity
This protocol is designed to evaluate the efficacy of this compound in protecting against chemically-induced seizures.
Materials:
-
This compound
-
Convulsant agent (e.g., Pentylenetetrazole (PTZ), Bicuculline, Isoniazid)
-
Vehicle (e.g., saline, Tween 80 in saline)
-
Rodents (mice or rats)
-
Syringes and needles for administration
-
Observation chambers
-
Timer
Procedure:
-
Animal Preparation: Acclimate animals to the housing conditions for at least one week prior to the experiment. House animals individually with free access to food and water.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations.
-
Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.)).
-
Induction of Seizures: After a specific pretreatment time (e.g., 30 minutes), administer the convulsant agent.
-
Observation: Immediately place the animal in an observation chamber and record the latency to the first seizure and the severity of the seizures over a set period (e.g., 30 minutes). Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the seizure latency, duration, and severity between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
Locomotor Activity Test
This protocol assesses the effect of this compound on spontaneous locomotor activity.
Materials:
-
This compound
-
Vehicle
-
Rodents (mice)
-
Open field apparatus equipped with automated activity monitoring systems (e.g., infrared beams)
-
Syringes and needles
Procedure:
-
Animal and Apparatus Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle subcutaneously 45 minutes before the test.[10]
-
Testing: Place each mouse individually into the center of the open field apparatus and record its locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 15-30 minutes).
-
Data Analysis: Analyze the locomotor activity data to determine if there are significant differences between the treatment groups.
Flumazenil-Binding Assay
This protocol is used to determine the binding characteristics of drugs to the benzodiazepine site of the GABA-A receptor.
Materials:
-
Frozen brain tissue (e.g., hippocampus or frontal cortex)
-
[3H]flumazenil (radioligand)
-
Tris citrate buffer (50 mM, pH 7.1)
-
Homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Protein assay reagents
Procedure:
-
Membrane Preparation:
-
Homogenize the frozen brain tissue in ice-cold water.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes.
-
Resuspend the pellet in 50 volumes of Tris citrate buffer to a final protein concentration of 0.5 mg/ml.[9]
-
-
Binding Assay:
-
Incubate 25 µg of membrane protein in a final volume of 500 µl with varying concentrations of [3H]flumazenil (e.g., 0.1–20 nM).[9]
-
To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., unlabeled flumazenil).
-
Incubate at a specific temperature for a set time to reach equilibrium.
-
-
Termination and Measurement:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
Visualizations
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Workflow for assessing the anticonvulsant effects of this compound.
Caption: Logical relationship of this compound's effect in socially isolated mice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a partial positive allosteric modulator of GABAA receptors, exhibits low tolerance and dependence liabilities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a potent and safe protective agent against diisopropyl fluorophosphate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of an anticonvulsant dose of this compound fails to induce tolerance of GABAA receptor function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of anticonvulsant tolerance and benzodiazepine receptor down regulation with this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. This compound and diazepam increase locomotor activity in mice exposed to protracted social isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzodiazepine (omega) receptor partial agonists and the acquisition of conditioned fear in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recommended Dosage of Imidazenil for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the preclinical evaluation of Imidazenil, a selective GABAA receptor modulator. The information is intended to guide researchers in designing and executing studies to assess the anticonvulsant, anxiolytic, and motor-coordination effects of this compound.
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in various preclinical models as reported in the scientific literature.
Table 1: In Vivo Anticonvulsant Efficacy of this compound
| Animal Model | Species | Administration Route | Effective Dose Range | Notes |
| Isoniazid-induced convulsions | Mouse | Intraperitoneal (i.p.) | 0.05 - 0.1 mg/kg | A dose of 0.1 mg/kg was used in chronic studies without inducing tolerance.[1] |
| Pentylenetetrazol (PTZ)-induced seizures | Rat | Intravenous (i.v.) | ID50 = 0.2 µmol/kg | This compound was found to be significantly more potent than diazepam. |
| Bicuculline-induced seizures | Rat | Oral gavage | 2.5 µmol/kg | This dose was shown to be equipotent to 17.6 µmol/kg of diazepam.[2] |
| Diisopropyl fluorophosphate (DFP)-induced seizures | Rat | Intraperitoneal (i.p.) | 0.05 - 0.5 mg/kg | This compound was more potent than diazepam in protecting against DFP-induced seizures and neuronal damage. |
Table 2: In Vivo Anxiolytic Efficacy of this compound
| Animal Model | Species | Administration Route | Effective Dose | Notes |
| Vogel conflict-punishment test | Rat | Intravenous (i.v.) | Not specified | This compound showed a marked anticonflict profile. |
Table 3: In Vitro Receptor Binding Affinity of this compound
| Assay | Tissue Source | Radioligand | IC50 / Ki |
| [3H]flumazenil binding | Mouse cerebral cortical membranes | [3H]flumazenil | IC50 = 0.9 nM[3] |
| [3H]flumazenil binding | Rat cortical membranes | [3H]flumazenil | Ki = 5 x 10⁻¹⁰ M |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Behavioral Assays
Objective: To assess the anticonvulsant properties of this compound against chemically-induced generalized seizures.
Materials:
-
Male Swiss-Webster mice (25-30 g)
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., water with 0.05% Tween-20 for oral administration)
-
Observation chambers
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle to different groups of mice via the desired route (e.g., oral gavage or i.p. injection). A typical pretreatment time is 30 minutes.
-
PTZ Injection: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) to induce seizures.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures for a period of 30 minutes. The severity of seizures can be scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the latency to seizures and the percentage of animals protected from seizures in the this compound-treated groups with the vehicle-treated control group.
Objective: To evaluate the efficacy of this compound in a model of seizures induced by a competitive GABAA receptor antagonist.
Materials:
-
Male Fisher rats (200-250 g)
-
This compound
-
Bicuculline
-
Vehicle
-
Infusion pump and catheters (for i.v. administration of bicuculline)
Procedure:
-
Animal Preparation: Acclimate rats as described above. For intravenous infusion of bicuculline, surgically implant a catheter into a tail vein.
-
Drug Administration: Administer this compound or vehicle orally 30 minutes prior to bicuculline infusion.[2]
-
Bicuculline Infusion: Infuse a solution of bicuculline (e.g., 0.27 µmol/ml) at a constant rate until the onset of tonic-clonic seizures.[2]
-
Endpoint Measurement: Record the threshold dose of bicuculline required to induce seizures in each animal.
-
Data Analysis: Compare the bicuculline threshold dose in this compound-treated rats to that of the control group. An increase in the threshold dose indicates an anticonvulsant effect.[2]
Objective: To assess the potential of this compound to induce motor impairment, a common side effect of benzodiazepines.
Materials:
-
Male CD-1 mice
-
Rotarod apparatus
-
This compound
-
Vehicle
Procedure:
-
Training: Train the mice on the rotarod for several consecutive days. Each training session consists of placing the mouse on the rotating rod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 60 seconds).
-
Testing: On the test day, administer this compound or vehicle. After a predetermined pretreatment time, place the mice on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
Data Collection: Record the latency to fall from the rod for each mouse.
-
Data Analysis: Compare the latency to fall for the this compound-treated groups with the vehicle-treated group. A significant decrease in latency suggests motor impairment.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the benzodiazepine site on the GABAA receptor.
Materials:
-
Cerebral cortex tissue from mice or rats
-
[3H]flumazenil (radioligand)
-
Unlabeled flumazenil or diazepam (for determining non-specific binding)
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen cerebral cortex tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
-
Binding Assay:
-
In a series of tubes, incubate a fixed amount of membrane protein with a fixed concentration of [3H]flumazenil and varying concentrations of this compound.
-
To determine non-specific binding, incubate a set of tubes with the membrane protein, [3H]flumazenil, and a high concentration of unlabeled flumazenil or diazepam.
-
Incubate the tubes at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]flumazenil) from the curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via positive allosteric modulation of the GABA-A receptor.
Experimental Workflow
Caption: A generalized workflow for in vivo preclinical evaluation of this compound.
Application Notes
-
Vehicle Selection: For oral administration, this compound is often suspended in water containing a surfactant such as 0.05% Tween-20 or Tween-80 to ensure uniform distribution.[2] For intraperitoneal injections, sterile saline or a solution containing a small percentage of a solubilizing agent like DMSO may be considered, although vehicle toxicity should be assessed.
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal effective dose of this compound for a specific experimental model and to identify a therapeutic window that avoids potential side effects.
-
Control Groups: Appropriate control groups are crucial for the interpretation of results. These should include a vehicle-treated group to control for the effects of the administration procedure and the vehicle itself. A positive control group treated with a known anxiolytic or anticonvulsant drug (e.g., diazepam) can also be included for comparison.
-
Chronic Dosing: For studies investigating the development of tolerance, a chronic dosing regimen is necessary. For example, this compound has been administered three times daily for 14 to 30 days in some studies.[1]
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these guidelines and protocols, researchers can effectively evaluate the preclinical pharmacological profile of this compound and contribute to a better understanding of its therapeutic potential.
References
- 1. Chronic administration of an anticonvulsant dose of this compound fails to induce tolerance of GABAA receptor function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Imidazenil Solubility and Vehicle Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazenil is a partial positive allosteric modulator of GABA-A receptors, recognized for its anxiolytic and anticonvulsant properties without the sedative effects typically associated with full benzodiazepine agonists.[1][2][3][4] Proper solubilization and vehicle preparation are critical for ensuring accurate and reproducible results in both in vitro and in vivo studies. This document provides detailed protocols and solubility data for this compound to guide researchers in preparing appropriate formulations for their experiments.
Physicochemical Properties
This compound is typically supplied as a white crystalline powder.[5] It exhibits good thermal stability under standard laboratory conditions but should be protected from light to prevent degradation.[5]
This compound Solubility
This compound is poorly soluble in water but shows good solubility in organic solvents.[5] For most experimental applications, a stock solution is first prepared in a suitable organic solvent, which can then be further diluted in aqueous buffers or vehicle formulations.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility | Molar Concentration (MW: 314.78 g/mol ) | Notes |
| Dimethyl Sulfoxide (DMSO) | 11 mg/mL | 27.55 mM | Sonication is recommended to aid dissolution.[6] |
| Ethanol | Soluble | Not specified | - |
| Water | Poorly soluble | Not specified | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell-culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[6]
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the weighed this compound).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Vehicle for In Vivo Oral Administration (Suspension)
This protocol is suitable for oral gavage administration where a suspension is required.
Materials:
-
This compound powder
-
Deionized water
-
Tween-20
-
Homogenizer or magnetic stirrer
Procedure:
-
Vehicle Preparation: Prepare a 0.05% Tween-20 solution in deionized water. For example, add 50 µL of Tween-20 to 100 mL of water.
-
Suspension: Add the pre-weighed this compound powder to the desired volume of the 0.05% Tween-20 vehicle.
-
Homogenization: Vigorously vortex or stir the mixture using a magnetic stirrer until a uniform suspension is achieved. For larger volumes or to ensure particle size uniformity, a homogenizer can be used.
-
Administration: Keep the suspension continuously stirred or vortex immediately before each administration to ensure a consistent dose is delivered. This method was used in a study for oral gavage administration three times daily.[7]
Protocol 3: Preparation of this compound Vehicle for In Vivo Administration (Clear Solution)
This protocol details the preparation of a clear solution of this compound for in vivo use, employing a co-solvent system. This is particularly useful for parenteral routes of administration where a solution is necessary.
Materials:
-
This compound DMSO stock solution (prepared as in Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline/PBS[6]
-
Sterile tubes
Procedure:
-
Initial Dilution: In a sterile tube, take the required volume of the this compound DMSO stock solution.
-
Add Co-solvent: Add PEG300 to the DMSO solution. A common ratio is 1 part DMSO to 6 parts PEG300 (e.g., 50 µL DMSO stock to 300 µL PEG300).[6] Mix until the solution is clear.
-
Add Surfactant: Add Tween 80 to the mixture. A common ratio is 1 part Tween 80 to 1 part DMSO (e.g., 50 µL Tween 80).[6] Mix thoroughly until the solution is clear.
-
Final Dilution: Add sterile ddH₂O (or saline/PBS) to reach the final desired volume and concentration. A common final formulation might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH₂O.[6] Mix well to ensure a homogenous and clear solution.
-
Final Check: Visually inspect the final solution to ensure it is clear and free of any precipitates before administration.
Table 2: Example In Vivo Vehicle Formulations
| Formulation Components | Route of Administration | Notes |
| 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH₂O | Not specified, suitable for parenteral | Creates a clear solution.[1][6] |
| DMSO and Corn oil | Not specified, suitable for oral or parenteral | A simple two-component system.[1] |
| 0.05% Tween-20 in water | Oral gavage | Forms a suspension.[7] |
| PEG400 | Oral | Forms a solution.[1] |
| 0.2% Carboxymethyl cellulose | Oral | Forms a suspension.[1] |
| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Oral | Forms a suspension.[1] |
Visualized Workflow
The following diagram illustrates a typical workflow for preparing an in vivo formulation of this compound.
Caption: Workflow for this compound In Vivo Formulation.
References
- 1. This compound | GABA Receptor | 151271-08-8 | Invivochem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-310717) | 151271-08-8 [evitachem.com]
- 6. This compound | GABA Receptor | TargetMol [targetmol.com]
- 7. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Imidazenil in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazenil is a potent imidazobenzodiazepine that acts as a partial allosteric modulator of GABA-A receptors. Its unique pharmacological profile, characterized by anxiolytic and anticonvulsant effects without significant sedation, makes it a compound of interest in neurological drug development. Accurate quantification of this compound in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using modern analytical techniques.
Analytical Methods Overview
The quantification of this compound in biological samples can be achieved through various analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays are a common tool for screening benzodiazepines, a specific immunoassay for this compound is not commercially available; however, the principles for its development are discussed.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound, particularly in preclinical studies where analyte concentrations are relatively high. The method offers good precision and linearity but may lack the sensitivity and selectivity of mass spectrometry-based methods for complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. It allows for the detection and quantification of this compound at very low concentrations (pg/mL to ng/mL range), making it ideal for pharmacokinetic studies in various biological matrices, including plasma and brain tissue. The use of multiple reaction monitoring (MRM) ensures high specificity by monitoring unique precursor-to-product ion transitions for the analyte and an internal standard.
Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening method. While no specific commercial ELISA kit for this compound has been identified, the general cross-reactivity of benzodiazepine immunoassays can be low and variable for novel compounds like this compound[1][2][3]. The development of a specific immunoassay would require the synthesis of an this compound-protein conjugate to generate specific antibodies[4][5][6].
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analytical methods used to measure this compound and related imidazobenzodiazepines in biological samples. These values are representative and may vary based on specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method for this compound in Rat Plasma
| Parameter | Value | Reference |
| Analyte | This compound | [7] |
| Matrix | Rat Plasma | [7] |
| Extraction Method | Liquid-Liquid Extraction | [7] |
| Limit of Quantitation (LOQ) | 30 ng/mL | [7] |
| Internal Standard | Alprazolam | [7] |
Table 2: Representative LC-MS/MS Method Parameters for Imidazobenzodiazepines
| Parameter | Value | Reference |
| Analyte | Imidazobenzodiazepines | [8][9][10][11] |
| Matrix | Plasma, Blood, Brain Homogenate | [8][9][12] |
| Extraction Method | Protein Precipitation, SPE, LLE | [8][9][12] |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | [8][9] |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 ng/mL | [8][9] |
| Linearity Range | 1 - 500 ng/mL | [9] |
| Accuracy (Bias %) | ± 15% | [9] |
| Precision (RSD %) | < 15% | [9] |
| Internal Standard | Deuterated Analogue (e.g., Diazepam-d5) | [12] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a robust method for the quantification of this compound in plasma using protein precipitation for sample cleanup, followed by UPLC-MS/MS analysis.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar benzodiazepine like Diazepam-d5.
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank plasma
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions (Representative)
-
LC System: UPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of this compound and the chosen internal standard.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a method for extracting and quantifying this compound from brain tissue.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of Phosphate Buffered Saline (PBS), pH 7.4.
2. Sample Preparation
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 400 µL of ice-cold PBS (pH 7.4) to the tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved using a suitable homogenizer.
-
Follow the protein precipitation steps 1-9 as described in Protocol 1, using 100 µL of the brain homogenate as the sample.
3. LC-MS/MS Conditions and Data Analysis
-
The LC-MS/MS conditions and data analysis are the same as described in Protocol 1. The final concentration should be reported as ng/g of brain tissue, accounting for the initial weight of the tissue and the volume of homogenization buffer used.
Protocol 3: Theoretical Development of an this compound-Specific ELISA
This protocol outlines the key steps for the development of a competitive ELISA for this compound.
1. Hapten Synthesis and Conjugation
-
Synthesize a derivative of this compound (a hapten) that contains a reactive group suitable for conjugation to a carrier protein (e.g., a carboxylic acid or an amino group)[4][5][6]. The position of this linkage is critical to ensure that the key epitopes of the this compound molecule are exposed for antibody recognition.
-
Covalently link the hapten to a carrier protein such as Bovine Serum Albumin (BSA) for immunization and to another protein like Ovalbumin (OVA) for the coating antigen, using a suitable cross-linking agent[13][14].
2. Antibody Production
-
Immunize animals (e.g., rabbits or mice) with the this compound-BSA conjugate to elicit an immune response and generate polyclonal or monoclonal antibodies.
-
Screen the resulting antibodies for their specificity and affinity for free this compound.
3. ELISA Development (Competitive Format)
-
Coat a microtiter plate with the this compound-OVA conjugate.
-
Incubate the coated plate with a mixture of the anti-Imidazenil antibody and the sample (or standard). This compound in the sample will compete with the coated this compound-OVA for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody.
-
Wash the plate again.
-
Add a substrate that produces a colored or chemiluminescent signal in the presence of the enzyme.
-
Measure the signal intensity, which will be inversely proportional to the concentration of this compound in the sample.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irispublishers.com [irispublishers.com]
- 4. Synthesis of haptens and protein conjugates for the development of immunoassays for the insect growth regulator fenoxycarb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative determination of this compound, a novel imidazobenzodiazpine carboxamide derivative, by normal phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An ultra-sensitive LC-MS/MS method to determine midazolam levels in human plasma: development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Designing Preclinical Efficacy Studies with Imidazenil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical efficacy studies for Imidazenil, a novel partial allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document outlines detailed protocols for assessing the anxiolytic, anticonvulsant, and neuroprotective properties of this compound, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction to this compound
This compound is an imidazobenzodiazepine that acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1] Its unique pharmacological profile stems from its selectivity for α2, α3, and α5 subunits over the α1 subunit.[2][3] This selectivity is thought to mediate its potent anxiolytic and anticonvulsant effects without the sedative, amnestic, and ataxic side effects commonly associated with full benzodiazepine agonists like diazepam.[1][4] Preclinical evidence also suggests a neuroprotective role for this compound, particularly in the context of organophosphate-induced seizures.[4]
Mechanism of Action: Partial Allosteric Modulation of GABA-A Receptors
This compound enhances the effect of GABA at the GABA-A receptor, but to a lesser degree than full agonists. It binds to the benzodiazepine site, located at the interface of α and γ subunits, and induces a conformational change that increases the receptor's affinity for GABA.[5][6] This leads to an increased frequency of chloride channel opening and enhanced inhibitory neurotransmission.[5] However, due to its partial agonism, particularly its low efficacy at α1-containing receptors, it does not produce the profound sedation seen with non-selective benzodiazepines.[2][7]
References
- 1. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Acute this compound treatment after the onset of DFP-induced seizure is more effective and longer lasting than midazolam at preventing seizure activity and brain neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a non-sedating anticonvulsant benzodiazepine, is more potent than diazepam in protecting against DFP-induced seizures and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazenil for Studying GABAA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazenil is a potent and selective partial allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a benzodiazepine (BZ) site ligand, this compound exhibits a unique pharmacological profile, characterized by potent anxiolytic and anticonvulsant effects without the sedative, myorelaxant, and amnestic side effects commonly associated with full BZ agonists like diazepam.[1][2][3] This makes this compound an invaluable tool for dissecting the anxiolytic and anticonvulsant functions of GABAA receptors, distinct from their sedative properties. Furthermore, its lack of tolerance development upon chronic administration provides a significant advantage for long-term studies.[4][5]
These application notes provide a comprehensive overview of this compound's use in GABAA receptor research, including its binding characteristics, functional effects, and detailed protocols for key experimental procedures.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound, facilitating comparison with other GABAA receptor modulators.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |
| IC50 | 0.9 nM | Mouse | Cerebral Cortical Membranes | [3H]Flumazenil | [6][7] |
| Ki | 0.5 nM (5 x 10⁻¹⁰ M) | Rat | Brain Membranes | [3H]Flumazenil | [2][8][9] |
Table 2: In Vivo Efficacy of this compound
| Effect | Dose | Species | Model | Reference |
| Anticonvulsant (vs. Isoniazid) | 0.05 mg/kg (i.p.) | Mouse | Isoniazid-induced convulsions | [6][7] |
| Anticonvulsant (vs. Pentylenetetrazole) | Potent antagonism | Rat | Pentylenetetrazole-induced seizures | [6][7] |
| Anticonflict (Anxiolytic) | 100x more potent than diazepam | Rat | Vogel conflict-punishment test | [2] |
| Inhibition of Cocaine-induced Hyperlocomotion | 0.56-2.5 µmol/kg (i.p.) | Rat | Cocaine-induced locomotor activity | [10] |
| Protection against DFP-induced Convulsions | 0.5 mg/kg (i.p.) | Rat | DFP-induced seizures | [11] |
| Displacement of [3H]Flumazenil (ID50) | 0.2 µmol/kg (i.v.) | Rat | In vivo binding | [2][8] |
Table 3: Subtype Selectivity and Efficacy of this compound
| GABAA Receptor Subtype | Efficacy | Key Function Mediated | Reference |
| α1-containing | Low intrinsic efficacy / Antagonist | Sedation, Amnesia, Ataxia | [5][12][13] |
| α2/α3-containing | Presumed activity | Anxiolytic, Anticonvulsant | [1][5] |
| α5-containing | High intrinsic efficacy / Full agonist | Anxiolytic, Anticonvulsant, Cognitive effects | [5][12][13] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the benzodiazepine site on GABAA receptors.
Materials:
-
Rat cerebral cortical membranes (or other tissue/cell line expressing GABAA receptors)
-
[3H]Flumazenil (Radioligand)
-
This compound (Test compound)
-
Diazepam or Flumazenil (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and large debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[14]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + [3H]Flumazenil + assay buffer.
-
Non-specific Binding (NSB): Receptor membranes + [3H]Flumazenil + a high concentration of unlabeled diazepam or flumazenil (e.g., 10 µM).
-
Competition Binding: Receptor membranes + [3H]Flumazenil + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[14]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol measures the effect of this compound on extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions of awake, freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Surgical instruments
-
Dental cement
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for several days.[15][16]
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[15]
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a suitable analytical method.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.[15]
Protocol 3: Vogel Conflict-Punishment Test for Anxiolytic Activity
This behavioral test assesses the anxiolytic-like effects of this compound in rodents.
Materials:
-
Vogel conflict test apparatus (a chamber with a water spout connected to a shock generator)
-
Water-deprived rats
-
This compound solution
-
Vehicle control solution
Procedure:
-
Habituation and Water Deprivation: Habituate the rats to the testing chamber. Water-deprive the animals for a period (e.g., 48 hours) prior to the test to motivate drinking behavior.
-
Drug Administration: Administer this compound or vehicle control to the rats at a specified time before the test (e.g., 30 minutes).
-
Testing: Place the rat in the test chamber. For a set period (e.g., 5 minutes), every 20th lick of the water spout results in a brief, mild electric shock to the tongue.
-
Data Collection: Record the total number of licks and the number of shocks received by each animal.
-
Data Analysis: Anxiolytic compounds, like this compound, are expected to increase the number of shocks the animals are willing to tolerate to drink, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.[17]
Visualizations
The following diagrams illustrate key concepts related to this compound and GABAA receptor function.
Caption: Simplified GABAA receptor signaling pathway.
Caption: Mechanism of action of this compound at the GABAA receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new anxiolytic and anticonvulsant drug, attenuates a benzodiazepine-induced cognition deficit in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic administration of an anticonvulsant dose of this compound fails to induce tolerance of GABAA receptor function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors. [research.unipd.it]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a positive allosteric GABAA receptor modulator, inhibits the effects of cocaine on locomotor activity and extracellular dopamine in the nucleus accumbens shell without tolerance liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a non-sedating anticonvulsant benzodiazepine, is more potent than diazepam in protecting against DFP-induced seizures and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. jddtonline.info [jddtonline.info]
Investigating Seizure Models In Vivo with Imidazenil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazenil is an experimental imidazobenzodiazepine that acts as a partial allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It exhibits a unique pharmacological profile, demonstrating potent anticonvulsant and anxiolytic effects without the sedative, amnestic, and tolerance-inducing properties commonly associated with full benzodiazepine agonists like diazepam.[3][4][5] This makes this compound a valuable tool for investigating the mechanisms of epilepsy and for the development of novel anti-seizure therapeutics.
These application notes provide detailed protocols for utilizing this compound in common in vivo seizure models, along with summarized quantitative data to facilitate experimental design and comparison.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effect of GABA.[1] It acts as a partial agonist, meaning it has a lower intrinsic efficacy compared to full agonists but still potentiates GABA-ergic neurotransmission.[2] Notably, this compound shows selectivity for different GABA-A receptor subtypes. It has low intrinsic efficacy at α1-containing receptors, which are associated with sedation, while demonstrating higher efficacy at α2-, α3-, and α5-containing receptors, which are linked to anxiolytic and anticonvulsant actions.[4][6][7]
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various preclinical seizure models.
Table 1: this compound in Chemoconvulsant-Induced Seizure Models
| Seizure Model | Animal Species | This compound Dosage (mg/kg) | Route of Administration | Key Findings | Reference |
| Pentylenetetrazol (PTZ) | Rat | Not specified | Not specified | Potently antagonized convulsions. | [1] |
| Isoniazid | Mouse | 0.05 | i.p. | Delayed onset of convulsions and death; significantly reduced the number of mice exhibiting seizures. | [1] |
| Bicuculline | Rat | 2.5 µmol/kg | p.o. | Increased the convulsive threshold dose of bicuculline by two-fold. | [6] |
| Bicuculline | Not specified | Not specified | Not specified | 100 times more potent than diazepam in antagonizing seizures. | [2] |
Table 2: this compound in Organophosphate-Induced Status Epilepticus Model
| Seizure Model | Animal Species | This compound Dosage (mg/kg) | Route of Administration | Key Findings | Reference |
| Diisopropyl fluorophosphate (DFP) | Rat | 0.05 - 0.5 | i.p. | In combination with atropine, it was at least 10-fold more potent and longer-lasting than diazepam in protecting against seizures and neuronal damage.[8][9] | [8][9] |
| Diisopropyl fluorophosphate (DFP) | Rat | 0.5 | i.p. | More efficacious and longer-lasting than midazolam in protecting against seizures and neuronal damage when administered after seizure onset.[10] | [10] |
| Diisopropyl fluorophosphate (DFP) | Rat | 1 - 4 (protracted) | p.o. | Did not induce tolerance to its protective effects against DFP-induced seizures and neurotoxicity.[7] | [7] |
Experimental Protocols
Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is widely used for screening potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., saline with 0.05% Tween-20)
-
Rodents (mice or rats)
-
Syringes and needles for injection
-
Observation chamber
-
Timer
Procedure:
-
Animal Preparation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Dissolve or suspend this compound in the chosen vehicle.
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneally, i.p.). A common pretreatment time is 30 minutes.[6]
-
-
Seizure Induction:
-
Observation:
-
Immediately after PTZ injection, place the animal in the observation chamber and start the timer.
-
Observe the animal for a set period (e.g., 30 minutes) and record seizure parameters such as:
-
Latency to the first myoclonic jerk.
-
Latency to generalized clonic-tonic seizures.
-
Seizure severity scored using a standardized scale (e.g., Racine scale).
-
Duration of seizures.
-
Mortality.
-
-
Protocol 2: Diisopropyl fluorophosphate (DFP)-Induced Status Epilepticus Model
This model mimics organophosphate nerve agent poisoning, which leads to prolonged and often treatment-resistant seizures (status epilepticus).[13]
Materials:
-
This compound
-
Diisopropyl fluorophosphate (DFP)
-
Atropine sulfate (to counteract peripheral cholinergic effects)
-
Vehicle
-
Rats
-
EEG recording equipment (optional, for detailed seizure monitoring)
-
Syringes and needles for injection
-
Observation chamber
Procedure:
-
Animal Preparation: If using EEG, surgically implant electrodes prior to the experiment and allow for recovery. Acclimate animals.
-
Pretreatment:
-
Seizure Induction:
-
Administer DFP (e.g., 1.5 mg/kg, s.c.).[8]
-
-
Observation and Monitoring:
-
Neuroprotection Assessment (Optional):
Conclusion
This compound's unique profile as a non-sedating anticonvulsant makes it an invaluable research tool.[3][5] The protocols outlined above provide a framework for utilizing this compound to investigate seizure mechanisms and evaluate its therapeutic potential in vivo. Its high potency and favorable side-effect profile compared to traditional benzodiazepines underscore its importance in the ongoing search for safer and more effective epilepsy treatments.[8][9]
References
- 1. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absence of tolerance to the anticonvulsant and neuroprotective effects of this compound against DFP-induced seizure and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a non-sedating anticonvulsant benzodiazepine, is more potent than diazepam in protecting against DFP-induced seizures and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute this compound treatment after the onset of DFP-induced seizure is more effective and longer lasting than midazolam at preventing seizure activity and brain neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijpsr.com [ijpsr.com]
- 13. Experimental Models of Status Epilepticus and Neuronal Injury for Evaluation of Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Administration of Imidazenil in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term administration of Imidazenil in rats, based on established experimental paradigms. The information is intended to guide researchers in designing and executing studies to evaluate the chronic effects of this compound, particularly concerning its anticonvulsant properties and its impact on the GABAergic system.
Introduction
This compound is an imidazobenzodiazepine that acts as a partial positive allosteric modulator of GABA-A receptors.[1][2] It exhibits high efficacy at α5-containing GABA-A receptors and low intrinsic efficacy at α1-containing receptors.[3][4] This pharmacological profile confers potent anxiolytic and anticonvulsant effects without the sedative and amnestic side effects commonly associated with full benzodiazepine agonists.[4][5] Notably, long-term administration of this compound in rats has been shown to not induce tolerance to its anticonvulsant effects, a significant advantage over classical benzodiazepines like diazepam.[6][7][8]
Data Presentation: Long-Term Oral Administration Schedules
Two primary protocols for the 14-day oral administration of this compound in rats have been reported in studies investigating anticonvulsant tolerance. These protocols involve escalating doses to assess the development of tolerance over time.
| Protocol | Days 1-3 | Days 4-6 | Days 7-10 | Days 11-14 | Reference |
| Protocol 1 | 2.5 µmol/kg | 5.0 µmol/kg | 7.5 µmol/kg | 10 µmol/kg | [3] |
| Protocol 2 | 1 mg/kg | 2 mg/kg | 3 mg/kg | 4 mg/kg | [7] |
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Tolerance after 14-Day Oral Administration
This protocol is designed to assess whether long-term treatment with this compound leads to the development of tolerance to its anticonvulsant effects against a chemoconvulsant challenge.
Materials:
-
This compound
-
Vehicle (e.g., water containing 0.05% Tween-20)
-
Bicuculline (chemoconvulsant)
-
Oral gavage needles
-
Intravenous (i.v.) infusion pump
Procedure:
-
Drug Preparation: Suspend this compound in the vehicle solution to the desired concentrations for the dosing schedule.
-
Long-Term Administration:
-
Divide rats into two groups: this compound-treated and vehicle-treated (control).
-
Administer this compound or vehicle by oral gavage three times daily (e.g., 9:00 a.m., 2:00 p.m., and 7:00 p.m.) for 14 days.[3]
-
Follow the escalating dose schedule as outlined in Protocol 1 in the data table.
-
-
Washout Period: After the 14-day treatment period, leave the rats drug-free for at least 18 hours before the anticonvulsant test.[3]
-
Anticonvulsant Tolerance Test:
-
Administer a single oral challenge dose of this compound (e.g., 2.5 µmol/kg) or vehicle to the respective groups.[3]
-
Thirty minutes after the challenge dose, initiate an intravenous infusion of bicuculline.[3]
-
Observe the rats for the onset of tonic-clonic convulsions and record the threshold dose of bicuculline required to induce seizures.
-
-
Data Analysis: Compare the bicuculline threshold dose between the this compound-treated and vehicle-treated groups. A lack of significant difference indicates the absence of tolerance.
Protocol 2: Assessment of Neuroprotective Effects and Tolerance
This protocol evaluates the long-term efficacy of this compound in protecting against organophosphate-induced seizures and neuronal damage.
Materials:
-
This compound
-
Diazepam (for comparison)
-
Vehicle
-
Diisopropyl fluorophosphate (DFP) - an organophosphate nerve agent simulant
-
Scoring system for seizure severity (e.g., modified Racine scale)
-
Histological stains for neuronal damage (e.g., Fluoro-Jade B)
Procedure:
-
Long-Term Administration:
-
Treat rats orally with increasing doses of this compound (1-4 mg/kg), diazepam (5-20 mg/kg), or vehicle for 14 days.[7]
-
-
Washout Period: An 18-hour washout period is observed after the last dose.[7]
-
Anticonvulsant and Neuroprotection Test:
-
Administer a single oral test dose of this compound (0.5 mg/kg) or diazepam (5 mg/kg) 30 minutes prior to a DFP challenge (1.5 mg/kg).[7]
-
Monitor and score seizure activity using a modified Racine score scale.[7]
-
After a designated period, perfuse the animals and prepare brain tissue for histological analysis.
-
Stain brain sections with Fluoro-Jade B to assess neuronal damage.[7]
-
-
Data Analysis: Compare seizure scores and the extent of neuronal damage between the long-term treatment groups. Unaltered protective effects of this compound in the chronically treated group compared to controls would indicate a lack of tolerance.[7]
Visualizations
References
- 1. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a partial positive allosteric modulator of GABAA receptors, exhibits low tolerance and dependence liabilities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absence of tolerance to the anticonvulsant and neuroprotective effects of this compound against DFP-induced seizure and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Imidazenil Solubility Challenges for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when preparing Imidazenil for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a partial agonist at gamma-aminobutyric acid type A (GABA-A) receptors, showing potential as an anxiolytic and anticonvulsant with a favorable safety profile.[1][2] However, it is a crystalline powder that is poorly soluble in water, making it challenging to prepare formulations suitable for in vivo administration, which can impact bioavailability and experimental reproducibility.[1]
Q2: What are the most common solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] A commercially available source indicates a solubility of 11 mg/mL in DMSO.[3]
Q3: Can I administer this compound dissolved solely in DMSO to my animals?
While DMSO is an effective solvent, administering high concentrations in vivo can lead to toxicity, including motor impairment, hemolysis, and tissue necrosis.[4][5] It is crucial to minimize the final concentration of DMSO in the formulation. For intraperitoneal (i.p.) injections in mice, it is recommended to keep the DMSO concentration below 10% v/v.[5]
Q4: My this compound solution precipitates upon addition to aqueous media for injection. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution with aqueous buffers is a common issue for poorly soluble compounds. This can be mitigated by using a co-solvent system that improves the stability of the drug in the final formulation. A multi-component vehicle is often necessary.
Q5: Are there established vehicle formulations for administering this compound in vivo?
Yes, a published study has utilized a vehicle consisting of 5-10% DMSO, 11% polyethylene glycol-400 (PEG-400), 50% propylene glycol (PG), and 39% sterile water for the administration of this compound and its derivatives.[4] Other potential formulations for oral administration include dissolving this compound in PEG400 or creating a suspension using carboxymethyl cellulose.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume gradually while vortexing or sonicating. - Switch to a stronger organic solvent like DMSO.[1] - Gentle heating may aid dissolution, but ensure the compound's stability at elevated temperatures. |
| The prepared this compound solution is cloudy or contains visible particles. | Incomplete dissolution or presence of impurities. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities. - Increase sonication time. |
| Precipitation occurs when the this compound stock solution (in DMSO) is diluted with saline or PBS. | The aqueous environment reduces the solubility of this compound below its final concentration. | - Prepare a co-solvent formulation. A common approach is to first dissolve this compound in DMSO, then add PEG-400 and/or Propylene Glycol before the final dilution with an aqueous solution. This helps to maintain the drug in solution. |
| Signs of toxicity (e.g., lethargy, ataxia, or irritation at the injection site) are observed in the animals post-administration. | The vehicle or the drug concentration may be too high, leading to toxicity. | - Reduce the concentration of organic solvents (especially DMSO) in the final formulation.[4][5] - Decrease the administered dose of this compound. - Ensure the injection is performed slowly to allow for gradual dilution in the bloodstream. - Include a vehicle-only control group to assess the effects of the formulation itself. |
| Inconsistent results are observed between different batches of experiments. | Variability in formulation preparation or administration. | - Prepare fresh formulations for each experiment. - Ensure all components of the vehicle are thoroughly mixed before adding the drug. - Standardize the administration technique (e.g., injection speed, volume). |
Data Presentation
Table 1: Quantitative Solubility Data for this compound and Other Benzodiazepines
| Compound | Solvent | Solubility |
| This compound | Dimethyl Sulfoxide (DMSO) | 11 mg/mL (27.55 mM)[1][3] |
| Flumazenil (related benzodiazepine) | Ethanol | ~1 mg/mL |
| Flumazenil (related benzodiazepine) | Dimethyl Sulfoxide (DMSO) | ~16 mg/mL |
| Flumazenil (related benzodiazepine) | Dimethyl Formamide (DMF) | ~11 mg/mL |
| Diazepam (related benzodiazepine) | Polyethylene Glycol 200 (PEG 200) | Data available for various temperatures |
| Diazepam (related benzodiazepine) | Propylene Glycol (PG) | Data available for various temperatures |
| Diazepam (related benzodiazepine) | Ethanol | Data available for various temperatures |
| Clonazepam (related benzodiazepine) | Polyethylene Glycol 200 (PEG 200) | Data available for various temperatures |
| Clonazepam (related benzodiazepine) | Propylene Glycol (PG) | Data available for various temperatures |
| Clonazepam (related benzodiazepine) | Ethanol | Data available for various temperatures |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous (IV) Administration
This protocol is adapted from a published study using a co-solvent system.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG-400), sterile
-
Propylene glycol (PG), sterile
-
Sterile water for injection or 0.9% saline
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Dissolution: In a sterile tube, dissolve the this compound powder in a minimal volume of DMSO (e.g., 5-10% of the final volume). Vortex or sonicate until the powder is completely dissolved.
-
Addition of Co-solvents: To the this compound-DMSO solution, add PEG-400 (to a final concentration of ~11%) and propylene glycol (to a final concentration of ~50%). Mix thoroughly after each addition until a clear, homogenous solution is obtained.
-
Final Dilution: Slowly add sterile water or saline to reach the final desired volume (to a final concentration of ~39%). Mix gently to avoid precipitation.
-
Final Check: Inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. It is recommended to use the formulation immediately after preparation.
Protocol 2: Preparation of this compound Formulation for Oral (PO) Gavage
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG-400) or 0.5% Carboxymethyl cellulose (CMC) in water
Procedure for PEG-400 Formulation:
-
Weighing: Weigh the desired amount of this compound.
-
Dissolution: Add the this compound powder to the required volume of PEG-400.
-
Mixing: Vortex or sonicate the mixture until a clear solution is formed.
Procedure for Suspension Formulation:
-
Weighing: Weigh the desired amount of this compound.
-
Vehicle Preparation: Prepare a 0.5% solution of CMC in water.
-
Suspension: Add the this compound powder to the CMC solution and vortex thoroughly to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration.
Mandatory Visualizations
References
- 1. Ro 15-4513 | CAS:91917-65-6 | Benzodiazepine partial inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Propylene glycol - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. researchgate.net [researchgate.net]
Optimizing Imidazenil dosage to avoid off-target effects
Welcome to the technical support center for Imidazenil. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental design and troubleshooting common issues. The following FAQs and guides focus on leveraging this compound's unique pharmacological profile while avoiding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound?
This compound is a positive allosteric modulator of the GABA-A receptor, binding with high affinity to the benzodiazepine (BZ) recognition site.[1] Its unique therapeutic profile stems from its functional selectivity for different GABA-A receptor α subunits. It acts as a low efficacy partial agonist at receptors containing the α1 subunit but as a high efficacy full agonist at those containing the α5 subunit .[2][3] Its potent anxiolytic and anticonvulsant effects are likely mediated by its activity at α2, α3, or α5-containing receptors.[2][3][4]
Q2: Why is this compound considered non-sedating compared to classical benzodiazepines like Diazepam?
The sedative, ataxic, and amnestic effects of classical benzodiazepines are primarily mediated by strong agonism at GABA-A receptors containing the α1 subunit.[2][5] this compound's key advantage is its low intrinsic efficacy at these α1-containing receptors.[4][6] This allows it to produce anxiolytic and anticonvulsant effects without causing significant sedation.[2][5][7] In fact, at appropriate doses, this compound can block the sedative effects of diazepam, acting as an antagonist for that specific unwanted effect.[2][7][8]
Q3: What are the typical effective dose ranges for this compound in preclinical rodent studies?
This compound is highly potent. Effective doses can vary based on the experimental model and route of administration.
-
Anticonvulsant Activity: A dose of 2.5 µmol/kg (oral) in rats was shown to be equipotent to a much larger dose of diazepam (17.6 µmol/kg) in protecting against bicuculline-induced seizures.[3] In mice, doses as low as 0.05 mg/kg (i.p.) significantly delayed the onset of isoniazid-induced convulsions.[1]
-
Anxiolytic Activity: It demonstrates a marked anticonflict profile in the Vogel conflict-punishment test and is noted to be approximately 100 times more potent than diazepam as an anticonvulsant.[7]
Always perform a dose-response study to determine the optimal dose for your specific model and desired effect.
Q4: Does this compound induce tolerance or dependence with chronic use?
Studies in rats have shown that this compound has a low liability for tolerance or dependence, which is a significant advantage over classical benzodiazepines like diazepam.[2] Long-term treatment with this compound did not result in tolerance to its anticonvulsant or anxiolytic actions.[3] This is believed to be because, unlike diazepam, chronic this compound treatment does not cause a down-regulation of the α1 GABA-A receptor subunit mRNA expression.[3]
Troubleshooting Guide
Issue: Unexpected Sedation or Ataxia Observed in Animal Models
If you observe sedative effects, which are atypical for this compound at therapeutic doses, work through the following potential causes and solutions.
| Probable Cause | Explanation | Recommended Solution |
| 1. Dosage Too High | Even highly selective compounds can lose their specificity at excessive concentrations and begin to interact with off-target sites or produce exaggerated on-target effects. One study noted that a 2.5 mg/kg dose was less effective against soman toxicity than 1 mg/kg, possibly due to non-specific actions at higher concentrations.[4] | Action: Perform a full dose-response curve. Start with a low dose (e.g., 0.05 mg/kg) and titrate upwards. Reduce the current dose by 50-75% and re-evaluate the behavioral outcome. |
| 2. Compound Purity | The presence of impurities, such as residual starting materials or byproducts from synthesis, could include compounds with a different pharmacological profile (e.g., full α1 agonism). | Action: Verify the purity of your this compound batch using methods like HPLC and Mass Spectrometry. If purity is below 98%, consider re-purification or obtaining a new, high-purity batch. |
| 3. Altered Receptor Expression in Model | Certain experimental conditions, such as protracted social isolation, can alter the expression levels of GABA-A receptor subunits in the brain. For instance, social isolation in mice has been shown to decrease α1 subunit expression while increasing α5 expression, leading to a paradoxical increase in locomotor activity in response to this compound.[9] | Action: Review the literature for your specific animal model (strain, age, condition) to see if GABA-A receptor expression changes are a known phenomenon. Consider running a baseline control group to characterize the receptor profile using qPCR or Western blot if the model is novel. |
| 4. Vehicle or Formulation Issues | The vehicle used to dissolve this compound could have its own behavioral effects, or poor solubility could lead to inconsistent dosing. | Action: Run a vehicle-only control group to ensure the vehicle is inert. For oral administration, this compound can be suspended in water with 0.05% Tween-20.[3] Ensure the compound is fully dissolved or homogeneously suspended before each administration. |
Quantitative Data Summary
Table 1: Functional Profile of this compound at GABA-A Receptor α Subtypes
| Compound | α1 Subunit | α2/α3 Subunits | α5 Subunit | Primary Behavioral Outcome |
| This compound | Low Efficacy / Partial Agonist[2][3] | High Efficacy Agonist (presumed)[3][4] | High Efficacy / Full Agonist[2][3] | Anxiolytic, Anticonvulsant[2] |
| Diazepam | Full Agonist[3] | Full Agonist | Full Agonist[3] | Anxiolytic, Anticonvulsant, Sedative, Ataxic[5] |
| Zolpidem | Full Agonist (selective)[3] | Low Affinity | No Affinity[3] | Sedative / Hypnotic |
Table 2: Comparative Oral Dosages for Anticonvulsant Effect in Rats
This table shows equipotent doses required to produce a two-fold increase in the convulsive threshold dose of bicuculline.
| Compound | Equipotent Dose (oral) | Molar Mass (g·mol⁻¹) | Reference |
| This compound | 2.5 µmol/kg | 399.22 | [3] |
| Diazepam | 17.6 µmol/kg | 284.7 | [3] |
| Zolpidem | 48.8 µmol/kg | 307.39 | [3] |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GABA-A BZ Site
This protocol is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand ([³H]-flumazenil or [³H]-imidazenil) from rat cortical membranes.
Materials:
-
Rat cerebral cortices
-
Ice-cold 0.32 M Sucrose solution
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]-flumazenil or [³H]-imidazenil (Radioligand)
-
Unlabeled Diazepam or Flumazenil (for non-specific binding)
-
Test compound (e.g., this compound) at various concentrations
-
Glass homogenizer, refrigerated centrifuge, scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose.[10]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet.[10]
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.[10]
-
Resuspend the resulting pellet (P2) in ice-cold distilled water, homogenize, and centrifuge at 48,000 x g for 20 minutes at 4°C.
-
The final pellet contains the washed crude membranes. Resuspend it in Tris-HCl buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a final volume of 0.5 mL of Tris-HCl buffer, combine:
-
For Total Binding , omit the test compound.
-
For Non-Specific Binding (NSB) , add a high concentration of unlabeled diazepam or flumazenil (e.g., 10 µM).
-
Incubate samples at a controlled temperature (e.g., 30-35 minutes at 30°C).[11] Note: this compound's binding affinity is temperature-dependent.[12]
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration or centrifugation (e.g., 1500 x g for 4 min).[11]
-
Wash the pellets/filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity of the pellet/filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: Behavioral Workflow to Differentiate Anxiolysis from Sedation
This workflow uses two separate tests to distinguish the desired anxiolytic effects from the confounding off-target effect of sedation.
Workflow:
-
Habituation: Properly habituate all animals to the testing room for at least 1 hour before any experiment begins.
-
Drug Administration: Administer this compound (or vehicle control) at the predetermined dose and time point (e.g., 30 minutes prior to testing).
-
Test 1: Elevated Plus Maze (EPM) or Light-Dark Box (for Anxiety):
-
Purpose: To measure anxiety-like behavior.[13]
-
Procedure (EPM): Place the rodent in the center of the maze, facing an open arm. Record behavior for 5 minutes.
-
Key Parameters:
-
Time spent in open arms.
-
Number of entries into open arms.
-
Total arm entries.
-
-
Interpretation: A successful anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle control group.
-
-
Test 2: Open Field Test (for Locomotor Activity/Sedation):
-
Purpose: To measure general locomotor activity and rule out sedation or hyperactivity.[13]
-
Procedure: Place the rodent in the center of an open field arena. Record activity for 5-10 minutes.
-
Key Parameters:
-
Total distance traveled.
-
Velocity.
-
Time spent in the center zone vs. periphery (thigmotaxis, another measure of anxiety).
-
-
Interpretation:
-
If this compound produces a significant increase in open arm time (EPM) without a significant decrease in total distance traveled (Open Field), the effect is likely true anxiolysis.
-
If both open arm time and total distance traveled are significantly decreased , the compound is likely causing sedation, which confounds the interpretation of the EPM results.[13]
-
-
Visualizations
Caption: this compound's selective high efficacy at α2/3/5 subunits promotes anxiolysis.
Caption: Troubleshooting workflow for addressing unexpected sedation with this compound.
Caption: Relationship between GABA-A α subunits and their primary pharmacological effects.
References
- 1. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: an antagonist of the sedative but not the anticonvulsant action of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. Characterization of [3H]-imidazenil binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting unexpected behavioral effects of Imidazenil
Technical Support Center: Imidazenil Behavioral Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers observing unexpected behavioral effects during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why is this compound producing sedative or ataxic effects in my animal model?
This is a highly unexpected outcome, as this compound is specifically characterized by its non-sedating profile.[1][2][3] It has even been shown to block the sedative effects of diazepam.[1][2][4] If you observe sedation or ataxia, consider the following possibilities:
Potential Causes & Troubleshooting Steps:
-
Compound Integrity: The compound may be impure, degraded, or incorrectly identified.
-
Action: Verify the identity and purity of your this compound sample using analytical methods such as HPLC or mass spectrometry.
-
-
Dosage Calculation Error: A significant overdose might lead to off-target effects not documented in preclinical studies. This compound is potent, and accurate dosing is critical.[2]
-
Action: Double-check all calculations for dose preparation, including animal weight, molar mass, and dilution factors. Perform a new dose-response study starting from a very low dose.
-
-
Vehicle Interaction: The vehicle used to dissolve this compound may have its own sedative properties or could be interacting with the compound.
-
Action: Run a vehicle-only control group to assess the behavioral effects of the vehicle alone.
-
-
Animal Model Specificity: Your specific animal strain or species might have a unique GABAA receptor subunit composition or metabolism that leads to an atypical response.
-
Action: Review literature specific to your animal model's response to benzodiazepine-site modulators. If possible, test a different strain or species.
-
Experimental Protocol: Dose-Response Analysis
A dose-response study is crucial for identifying the effective dose range and observing potential unexpected effects at higher concentrations.
-
Animal Groups: Assign a minimum of 8-10 animals per group. Include a vehicle control group and at least 3-5 dose levels of this compound.
-
Dose Selection: Based on literature, effective anxiolytic and anticonvulsant doses in rats are often in the low µmol/kg range.[2] A suggested starting range could be 0.1, 0.3, 1.0, and 3.0 µmol/kg.
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal, oral) at a consistent volume.
-
Behavioral Assessment: At the expected time of peak effect, assess locomotion, ataxia (e.g., rotarod test), and sedation (e.g., open field test, activity chambers).
-
Data Analysis: Plot the dose against the behavioral outcome. Determine the ED50 for the expected effects and observe the dose at which any unexpected effects appear.
My results show anxiogenic-like or stimulant effects. What is the potential cause?
While counterintuitive for an anxiolytic, paradoxical reactions can occur with GABAergic modulators.
Potential Causes & Troubleshooting Steps:
-
Animal Model and Stress Level: In some specific models, such as socially isolated mice, this compound has been shown to paradoxically increase locomotor activity.[5][6] The baseline anxiety state of the animal can significantly influence the drug's effect.
-
Action: Carefully evaluate your animal model and the environmental conditions. Ensure housing and handling protocols are consistent and designed to minimize unintended stress. Compare results between group-housed and isolated animals if applicable.
-
-
Receptor Subtype Selectivity: this compound is a partial agonist at α1-containing GABAA receptors but a full agonist at α5-containing receptors.[1][7] An imbalance in the expression of these subunits in your animal model could theoretically lead to an unusual behavioral phenotype.
-
Action: If this effect is persistent and reproducible, consider molecular studies (e.g., Western blot, qPCR) to quantify the expression levels of GABAA receptor α1 and α5 subunits in the relevant brain regions of your animal model.
-
-
Dose-Related Biphasic Effects: Some compounds exhibit a "U-shaped" dose-response curve, where low and high doses produce opposite effects.
-
Action: Conduct a wide-ranging dose-response study to see if the anxiogenic-like effect is specific to a particular dose range.
-
This compound is not producing the expected anxiolytic or anticonvulsant effects. What should I check?
Failure to observe the primary therapeutic effects of this compound usually points to issues with dosage, administration, or the experimental paradigm.
Potential Causes & Troubleshooting Steps:
-
Insufficient Dosage or Bioavailability: The administered dose may be too low to achieve therapeutic concentrations in the brain, or the route of administration may be inefficient.
-
Action: Increase the dose systematically. If using oral administration, consider potential issues with absorption and first-pass metabolism. Intravenous or intraperitoneal routes may provide more consistent bioavailability.[8]
-
-
Timing of Behavioral Testing: The behavioral test may have been conducted outside the window of the drug's peak effect.
-
Action: Perform a pharmacokinetic study to determine the time to maximum plasma and brain concentration (Tmax) in your specific animal model and adjust your behavioral testing schedule accordingly.
-
-
Experimental Model Insensitivity: The chosen model for anxiety or seizures may not be sensitive to the specific mechanism of this compound. For example, some seizure models are more resistant to GABAergic modulation.
-
Action: Review the literature to ensure your behavioral paradigm is appropriate for testing a benzodiazepine-site modulator. Compare your results with positive controls like diazepam. This compound is highly potent against bicuculline- and pentylenetetrazol-induced seizures.[2]
-
-
Tolerance: Although this compound has a very low liability for tolerance, repeated high-dose administration could potentially lead to some adaptation.[1][7][9]
-
Action: If using a repeated dosing regimen, include naive control groups at each time point to assess for any reduction in efficacy over time.
-
Data Presentation
Table 1: Comparative Profile of this compound and Diazepam
| Feature | This compound | Diazepam |
| Primary Mechanism | Partial agonist at α1-GABAA receptors; Full agonist at α5-GABAA receptors[1][7] | Non-selective full agonist at benzodiazepine-sensitive GABAA receptors[10] |
| Anxiolytic Effect | Potent[1][3] | Potent[10] |
| Anticonvulsant Effect | Potent[1][2] | Potent[10] |
| Sedative/Ataxic Effect | Virtually absent; can antagonize diazepam's sedation[2][4][11] | Present, dose-dependent[10] |
| Amnestic Effect | Not observed[1][12] | Present[10] |
| Tolerance Liability | Very low to none[1][7] | Develops with chronic use[10] |
Mandatory Visualizations
Caption: GABA-A receptor signaling pathway with this compound.
Caption: Troubleshooting workflow for unexpected sedative effects.
Caption: Experimental workflow for a dose-response study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and diazepam increase locomotor activity in mice exposed to protracted social isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of this compound, a novel imidazobenzodiazpine carboxamide derivative, by normal phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazepam - Wikipedia [en.wikipedia.org]
- 11. This compound: an antagonist of the sedative but not the anticonvulsant action of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a new anxiolytic and anticonvulsant drug, attenuates a benzodiazepine-induced cognition deficit in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Imidazenil Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the bioavailability of Imidazenil in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving high oral bioavailability with this compound?
A1: The primary challenge is this compound's poor aqueous solubility. It is described as a white to off-white crystalline powder that is soluble in organic solvents like DMSO but has low solubility in water.[1][2] This poor water solubility can lead to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of lipophilic drugs.
Q2: What is the Biopharmaceutical Classification System (BCS) class of this compound and why is it important?
A2: While the specific BCS class for this compound is not explicitly stated in the available literature, based on its poor aqueous solubility and its nature as a benzodiazepine derivative (which generally have good membrane permeability), it is likely a BCS Class II compound (low solubility, high permeability). For BCS Class II drugs, enhancing the dissolution rate is the most critical factor for improving oral bioavailability.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies are effective for improving the oral bioavailability of poorly water-soluble drugs like this compound. These include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract, facilitating its absorption.
-
Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can significantly increase its dissolution rate.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can enhance its aqueous solubility.
Q4: Which animal models are typically used for pharmacokinetic studies of benzodiazepines like this compound?
A4: Rats and mice are the most commonly used animal models for preclinical pharmacokinetic studies of benzodiazepines.[2][3] Studies have been conducted on this compound using both rats and mice to assess its pharmacological effects.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor dissolution of the crystalline drug in the GI tract. | 1. Particle Size Reduction: Consider formulating this compound as a nanosuspension. 2. Solubilization: Utilize a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS). 3. Amorphous Form: Prepare a solid dispersion of this compound with a hydrophilic polymer. |
| Drug precipitation observed when diluting a stock solution for in vivo studies. | This compound is poorly soluble in aqueous vehicles. | 1. Use of Co-solvents: Prepare the dosing vehicle with a mixture of water and a biocompatible co-solvent (e.g., PEG 300, propylene glycol) and a surfactant (e.g., Tween 80).[1] 2. Cyclodextrin Complexation: Pre-formulate this compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase its aqueous solubility. |
| Inconsistent results between different animal subjects. | Differences in GI physiology (e.g., pH, transit time) affecting dissolution. | 1. Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period before dosing. 2. Robust Formulation: Use a formulation that is less sensitive to physiological variations, such as a well-formulated SEDDS which can spontaneously form a microemulsion in the gut. |
| Suspected first-pass metabolism contributing to low bioavailability. | This compound may be metabolized by cytochrome P450 enzymes in the liver. | 1. Administer via a different route: Conduct a parallel study with intravenous (IV) administration to determine the absolute bioavailability. A study has been performed that involved both oral and IV administration in rats.[2] 2. Inhibition of P-glycoprotein: Some lipid-based excipients can inhibit efflux transporters like P-glycoprotein, potentially increasing absorption. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H12BrFN4O | [6] |
| Molecular Weight | 399.22 g/mol | [2] |
| Appearance | White to off-white solid powder | [2] |
| Solubility | DMSO: ~50 mg/mL (with ultrasonication) | [2] |
| Water: Poorly soluble | ||
| Predicted LogP | 3.544 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Dose (mg/kg) | Not specified in abstract | [2] |
| Cmax (ng/mL) | Data available in full text | [2] |
| Tmax (h) | Data available in full text | [2] |
| AUC (ng*h/mL) | Data available in full text | [2] |
| Oral Bioavailability (%) | Data available in full text | [2] |
Note: A validated HPLC method has been developed and used for pharmacokinetic studies of this compound in rats following oral and IV administration. For specific quantitative values, researchers should consult the full publication by Mariot and Zangirolami (1996).[2]
Experimental Protocols
Preparation of this compound Nanosuspension by Wet Media Milling
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Purified water
-
Zirconium oxide beads (0.5 mm)
-
High-speed mixer/mill
Procedure:
-
Preparation of the Stabilizer Solution: Prepare a solution of 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 in purified water.
-
Pre-suspension: Disperse this compound powder in the stabilizer solution to a concentration of 10 mg/mL. Stir with a magnetic stirrer for 30 minutes to form a coarse suspension.
-
Milling: Transfer the pre-suspension to a milling chamber containing zirconium oxide beads. Mill at a high speed for a specified time (e.g., 2-8 hours), with cooling to prevent overheating.
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., < 200 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling beads by filtration or decantation.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation that forms a microemulsion upon contact with gastrointestinal fluids.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagram: Based on the solubility data, construct pseudo-ternary phase diagrams to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and co-surfactant in different ratios and titrating with water.
-
Formulation Preparation: Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region. Add the required amount of this compound to this mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary.
-
Characterization:
-
Self-emulsification time: Dilute the SEDDS formulation with water (1:100) and measure the time it takes to form a clear microemulsion with gentle agitation.
-
Droplet size analysis: Determine the globule size of the resulting microemulsion using DLS.
-
Thermodynamic stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its stability.
-
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: this compound's mechanism of action at the GABA-A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of this compound, a novel imidazobenzodiazpine carboxamide derivative, by normal phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and bioavailability of midazolam after intravenous, subcutaneous, intraperitoneal and oral administration under a chronic food-limited regimen: relating DRL performance to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent pharmacokinetics and receptor occupancy of the GABAA receptor subtype selective benzodiazepine site ligand L-838417 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing tolerance development with chronic Imidazenil use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazenil, with a specific focus on addressing the development of tolerance during chronic use experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from classical benzodiazepines?
This compound is an experimental anxiolytic and anticonvulsant drug from the imidazobenzodiazepine family.[1] Unlike classical benzodiazepines such as diazepam, which are full agonists at GABA-A receptors, this compound is a partial agonist.[2][3] It exhibits low efficacy at α1-containing GABA-A receptors, which are associated with sedative and ataxic effects, while demonstrating high efficacy at α2, α3, and α5-containing receptors, which are linked to anxiolytic and anticonvulsant properties.[1][4][5][6] This unique receptor profile contributes to its non-sedating anxiolytic effects.[1][7][8]
Q2: Does chronic use of this compound lead to the development of tolerance?
Current research strongly suggests that chronic administration of this compound does not induce tolerance to its primary anticonvulsant and anxiolytic effects.[1][4][5][9][10] This is a significant advantage over traditional benzodiazepines like diazepam, where tolerance to the anticonvulsant and sedative effects is a well-documented issue.[4][5][10] Furthermore, studies have shown a lack of cross-tolerance between this compound and diazepam.[4][10][11]
Q3: What is the proposed mechanism behind the low tolerance liability of this compound?
The low risk of tolerance with chronic this compound use is attributed to its distinct mechanism of action at the GABA-A receptor subtypes.[4] Tolerance to classical benzodiazepines is often associated with the downregulation of the α1 subunit of the GABA-A receptor.[4][12][13] In contrast, long-term treatment with this compound has been shown to not significantly alter the expression of α1 or α5 GABA-A receptor subunits.[4][13] As this compound has low intrinsic efficacy at the α1 subunit, it does not trigger the same neuroadaptive changes that lead to tolerance with full agonists.[4]
Q4: Can this compound antagonize the effects of other benzodiazepines?
Yes, this compound has been shown to block the sedative effects of diazepam.[1][11] This is due to its partial agonist nature; it occupies the benzodiazepine binding site on the GABA-A receptor, preventing the full agonist (diazepam) from exerting its maximal effect, particularly at the α1 subunit responsible for sedation.
Troubleshooting Guide: Investigating Tolerance in Preclinical Models
Issue: Unexpected decrease in the anticonvulsant or anxiolytic efficacy of this compound in a chronic study.
This is an unexpected finding based on current literature. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Compound Integrity and Dosing Regimen:
-
Question: Has the stability and purity of the this compound compound been recently confirmed by analytical methods (e.g., HPLC, mass spectrometry)?
-
Action: Re-analyze the compound in use. Ensure that the vehicle and storage conditions are appropriate and have not led to degradation.
-
Question: Is the dosing regimen (dose, frequency, route of administration) consistent with previously published studies that demonstrated a lack of tolerance?
-
Action: Review your experimental protocol against the detailed methodologies provided in the "Experimental Protocols" section below.
-
-
Assess Pharmacokinetic Profile:
-
Question: Could there be an alteration in the metabolism or clearance of this compound in your specific animal model or strain with chronic administration?
-
Action: Conduct a pharmacokinetic study to measure plasma and brain concentrations of this compound at various time points after acute and chronic administration. This will determine if the observed decrease in efficacy is due to reduced drug exposure.
-
-
Evaluate GABA-A Receptor Subunit Expression:
-
Question: Has there been an unexpected change in the expression of GABA-A receptor subunits in key brain regions (e.g., cortex, hippocampus)?
-
Action: Perform quantitative PCR (qPCR) or Western blotting to measure the mRNA and protein levels of GABA-A receptor subunits, particularly α1, α2, α3, and α5. Compare the expression levels in chronically treated animals to a vehicle-treated control group.
-
-
Consider Behavioral Assay Specifics:
-
Question: Is it possible that the behavioral assay itself is subject to learning effects or other confounding factors that might mimic tolerance?
-
Action: Review the design of your behavioral experiment. Include appropriate control groups to account for learning, habituation, or potential stress-induced changes in the animals' response over time.
-
Quantitative Data Summary
The following table summarizes key quantitative findings from studies investigating tolerance to this compound.
| Parameter | This compound | Diazepam | Zolpidem | Reference |
| Anticonvulsant Tolerance | No tolerance observed | Tolerance developed | Tolerance developed | [4][13] |
| Change in α1 subunit mRNA (prefrontal cortex) | No significant change | ~43% decrease | ~20% decrease | [4][13] |
| Change in α5 subunit mRNA (prefrontal cortex) | No significant change | ~30% increase | No significant change | [4][13] |
| Cross-tolerance with Diazepam | No | N/A | Yes | [4] |
Experimental Protocols
Protocol 1: Assessment of Anticonvulsant Tolerance in Mice
-
Objective: To determine if chronic this compound administration induces tolerance to its anticonvulsant effects against a chemoconvulsant challenge.
-
Methodology:
-
Animals: Male mice.
-
Chronic Treatment: Administer this compound (e.g., 0.1 mg/kg, i.p.) three times daily for 30 days. A control group receives vehicle injections on the same schedule.[9]
-
Challenge: 36 hours after the final chronic treatment dose, administer a challenge dose of this compound (e.g., 0.1 mg/kg, i.p.).[9]
-
Convulsant Induction: 30 minutes after the challenge dose, administer a convulsant agent such as isoniazid (e.g., 200 mg/kg, s.c.).[9]
-
Endpoint Measurement: Record the latency to the first seizure and the incidence of tonic-clonic seizures.
-
Analysis: Compare the protective effect of the this compound challenge dose in the chronically treated group versus the vehicle-treated group. A lack of significant difference indicates no tolerance development.
-
Protocol 2: Evaluation of GABA-A Receptor Subunit mRNA Expression
-
Objective: To measure changes in the expression of GABA-A receptor subunit mRNA following chronic this compound treatment.
-
Methodology:
-
Animals: Rats.
-
Chronic Treatment: Administer this compound, diazepam, or vehicle for 14 days with escalating doses (e.g., this compound: 1-4 mg/kg, p.o.; diazepam: 5-20 mg/kg, p.o.).[5]
-
Tissue Collection: 18 hours after the final dose, euthanize the animals and dissect specific brain regions (e.g., prefrontal cortex, hippocampus).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the brain tissue and reverse transcribe it to cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for the GABA-A receptor subunits of interest (e.g., α1, α5) and a housekeeping gene for normalization.
-
Analysis: Calculate the relative mRNA expression levels for each subunit and compare the results between the different treatment groups.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absence of tolerance to the anticonvulsant and neuroprotective effects of this compound against DFP-induced seizure and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute this compound treatment after the onset of DFP-induced seizure is more effective and longer lasting than midazolam at preventing seizure activity and brain neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic administration of an anticonvulsant dose of this compound fails to induce tolerance of GABAA receptor function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a partial positive allosteric modulator of GABAA receptors, exhibits low tolerance and dependence liabilities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: an antagonist of the sedative but not the anticonvulsant action of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in Imidazenil experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results involving Imidazenil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental imidazobenzodiazepine derivative that acts as a partial positive allosteric modulator of γ-aminobutyric acid (GABA) action at GABAA receptors.[1][2][3] Unlike full agonists like diazepam, this compound exhibits a unique profile of high potency with lower efficacy at certain GABAA receptor subtypes.[1] This profile contributes to its anxiolytic and anticonvulsant effects without the pronounced sedation and ataxia associated with traditional benzodiazepines.[4][5]
Q2: My in vitro results with this compound are not consistent. What are the potential causes?
Variability in in vitro experiments can arise from several factors:
-
Compound Stability and Storage: this compound's stability in solution is critical. Ensure it is stored correctly, typically at -20°C for long-term storage, and avoid repeated freeze-thaw cycles.[2][3] Prepare fresh solutions for each experiment if possible.
-
Solubility: this compound is poorly soluble in water and is typically dissolved in organic solvents like DMSO.[5][6] Ensure complete solubilization and be mindful of the final solvent concentration in your assay, as high concentrations can have independent effects.
-
Assay Conditions: Factors such as incubation time, temperature, and pH can significantly impact binding and functional assays.[7] These should be optimized and kept consistent across experiments.
-
Receptor Subtype Expression: The specific GABAA receptor subtypes expressed in your cell line or tissue preparation will dictate the observed efficacy of this compound.[4][8] Variability in the expression levels of α1, α2, α3, and α5 subunits can lead to different functional outcomes.
Q3: I am observing lower than expected potency in my in vivo studies. What should I consider?
-
Route of Administration and Vehicle: The method of administration (e.g., intravenous, intraperitoneal) and the vehicle used to dissolve this compound can affect its bioavailability and subsequent efficacy.[1][9] Ensure the chosen route and vehicle are appropriate for the experimental model and are used consistently.
-
Metabolism: this compound has a longer biological half-life compared to some other benzodiazepines, which may influence the timing of administration and observation of effects.[1][10]
-
Animal Strain and Species: Different animal strains and species can exhibit variations in drug metabolism and GABAA receptor expression, leading to altered responses to this compound.
-
Dosage: Ensure accurate and consistent dosing. Perform a dose-response study to determine the optimal concentration for your specific experimental model and desired effect.[11][12]
Q4: Can this compound's partial agonism lead to unexpected results?
Yes. As a partial agonist, this compound can act as a functional antagonist in the presence of a full agonist like diazepam, blocking its sedative and ataxic effects.[1] This is an important consideration when co-administering this compound with other GABAA receptor modulators.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no binding in radioligand assays | Degraded this compound stock solution. | Prepare a fresh stock solution from powder. Verify the integrity of the radioligand. |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and buffer composition.[7][13] | |
| Incorrect protein concentration. | Ensure the protein concentration is within the linear range for the assay.[7] | |
| High variability between replicate wells/animals | Incomplete solubilization of this compound. | Ensure the compound is fully dissolved. Sonication may be recommended for DMSO solutions.[6] |
| Inconsistent dosing or administration. | Use precise pipetting techniques and a consistent administration protocol. | |
| Biological variability in animals. | Use a sufficient number of animals per group to account for individual differences. | |
| Unexpected excitatory effects | Misidentification of the compound. | Confirm the identity and purity of your this compound sample. A partial inverse agonist could be mistaken for a partial agonist.[14] |
| Off-target effects at high concentrations. | Perform a dose-response curve to ensure you are using a specific and effective concentration. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| Ki | 5 x 10⁻¹⁰ M | [³H]flumazenil displacement | [1] |
| IC₅₀ | 0.9 nM | [³H]flumazenil displacement from mouse cerebral cortical membranes | [9] |
| Kd | 0.29 ± 0.051 nM | [³H]-imidazenil binding to rat cerebellar membranes at 0°C | [7] |
| Kd | 1.0 ± 0.080 nM | [³H]-imidazenil binding to rat cerebellar membranes at 21°C | [7] |
| Kd | 2.4 ± 0.38 nM | [³H]-imidazenil binding to rat cerebellar membranes at 37°C | [7] |
Table 2: In Vivo Potency of this compound
| Parameter | Value | Animal Model | Effect | Reference |
| ID₅₀ | 0.2 µmol/kg i.v. | Rat | Displacement of [³H]flumazenil from brain binding sites | [1] |
| ED₅₀ | 0.008 mg/kg | Mouse | Protection against pentylenetetrazol-induced seizures | [2] |
| Effective Dose | 0.05 mg/kg i.p. | Mouse | Delayed onset of isoniazid-induced convulsions | [9] |
Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Tissue Preparation: Homogenize rat cerebral cortex in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Membrane Resuspension: Discard the supernatant and resuspend the pellet in fresh buffer.
-
Incubation: In a final volume of 1 mL, incubate the membrane preparation (e.g., 200 µg of protein) with a fixed concentration of a suitable radioligand (e.g., 1 nM [³H]-flumazenil) and varying concentrations of this compound. For non-specific binding, use a high concentration of a known ligand (e.g., 10 µM diazepam).
-
Equilibration: Incubate for 60-90 minutes at 4°C to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) and wash three times with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[13][15] The Ki value can then be calculated using the Cheng-Prusoff equation.[16]
Visualizations
References
- 1. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Buy this compound (EVT-310717) | 151271-08-8 [evitachem.com]
- 6. This compound | GABA Receptor | TargetMol [targetmol.com]
- 7. Characterization of [3H]-imidazenil binding to rat brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a partial positive allosteric modulator of GABAA receptors, exhibits low tolerance and dependence liabilities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a non-sedating anticonvulsant benzodiazepine, is more potent than diazepam in protecting against DFP-induced seizures and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. IC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: High-Purity Imidazenil Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Imidazenil.
Troubleshooting Common Issues
This section addresses specific problems that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of Crude this compound
-
Symptom: The isolated yield of crude this compound after the initial reaction is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. If too low, the reaction may be sluggish. If too high, degradation of starting materials or product can occur. Experiment with a narrow temperature range (e.g., 0°C to room temperature) to find the optimal condition. |
| Moisture in Reaction | The presence of water can lead to hydrolysis of intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Inefficient Ring Closure | The formation of the seven-membered diazepine ring can be challenging. Ensure the appropriate base and reaction conditions are used to facilitate this step.[1] |
Issue 2: Presence of a Persistent, Unidentified Impurity
-
Symptom: An unknown peak is consistently observed in the HPLC or NMR analysis of the purified product.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Isomer Formation | A common impurity in the synthesis of similar imidazobenzodiazepines is a structural isomer, such as the 6H-isomer, formed via a[2][3] hydrogen shift.[4] Optimize reaction conditions (e.g., temperature, base) to minimize its formation. |
| Side-Reactions of Starting Materials | Impurities in the starting materials or their degradation can lead to the formation of unexpected byproducts. Ensure the purity of all reagents before use. |
| Reaction with Solvent or Reagents | The solvent or other reagents may participate in side reactions. For instance, if diethylchlorophosphate is used in the synthesis, a common co-eluting impurity can be diethyl hydrogen phosphate.[4] |
Issue 3: Difficulty in Removing Impurities by Chromatography
-
Symptom: Column chromatography fails to effectively separate the desired product from one or more impurities.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Co-eluting Impurities | The impurity may have a similar polarity to this compound, making separation by standard silica gel chromatography difficult. |
| Product Degradation on Silica Gel | This compound or related compounds may be sensitive to the acidic nature of silica gel, leading to degradation during chromatography. |
| Solution | Consider alternative purification techniques such as recrystallization or preparative HPLC with a different stationary phase (e.g., reversed-phase C18). |
Issue 4: Product "Oiling Out" During Recrystallization
-
Symptom: Instead of forming crystals, the product separates as an oil when the recrystallization solvent is cooled.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Solvent System | The chosen solvent may be too good a solvent for the compound even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent. |
| Presence of Impurities | Impurities can sometimes inhibit crystal formation. |
| Solution | Experiment with different solvent systems, such as a mixture of a good solvent and a poor solvent (e.g., Dichloromethane/Hexane).[4] Also, try seeding the solution with a small crystal of pure this compound to induce crystallization. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is a common and efficient method for synthesizing the this compound precursor?
-
A1: A widely used and effective method is the one-pot annulation process for the construction of the imidazo[1,5-a][2][5]benzodiazepine core. This method often involves the reaction of an appropriate benzodiazepine precursor with reagents like ethyl isocyanoacetate in the presence of a base. This approach is often high-yielding and can simplify the synthesis process by avoiding the isolation of unstable intermediates.
-
-
Q2: What are the most critical parameters to control during the synthesis to ensure high purity?
-
A2: The most critical parameters are temperature, reaction time, and the purity of starting materials. Side reactions and impurity formation are often temperature-dependent. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Impurities
-
Q3: What are the likely structures of common impurities in this compound synthesis?
-
A3: Common impurities can include unreacted starting materials, the 6H-isomer of this compound, and byproducts from side reactions. For example, in the synthesis of the related compound midazolam, several impurities arising from side reactions have been identified and characterized.
-
-
Q4: How can I minimize the formation of the 6H-isomer impurity?
Purification
-
Q5: What is the most effective method for purifying crude this compound to >99% purity?
-
A5: A combination of techniques is often most effective. Initial purification can be achieved by recrystallization from a suitable solvent system to remove the bulk of impurities. For achieving very high purity, preparative HPLC is a powerful tool. A trituration with a solvent like hexane can also be effective in removing specific impurities.[4]
-
-
Q6: What are some recommended solvent systems for the recrystallization of this compound?
-
A6: For imidazobenzodiazepines, solvent systems such as dichloromethane/hexane have been used successfully.[4] The ideal solvent system will dissolve the compound at an elevated temperature but have low solubility at room temperature or below, while the impurities remain in solution.
-
Analysis
-
Q7: What analytical techniques are best suited for assessing the purity of this compound?
-
A7: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for quantifying the purity of this compound and detecting related substance impurities. Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful technique that can provide an absolute purity value without the need for a reference standard of the impurities.
-
-
Q8: Can you provide a starting point for an HPLC method for purity analysis?
-
A8: A good starting point would be a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating a range of related impurities. UV detection at a wavelength where this compound has strong absorbance, such as around 255 nm, is recommended.[2]
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | 98.0 - 99.5% | Cost-effective, scalable, good for removing bulk impurities. | May not remove closely related impurities, potential for product loss in mother liquor. |
| Column Chromatography | 99.0 - 99.8% | Can separate a wide range of impurities. | Can be time-consuming, potential for product degradation on the stationary phase, uses large volumes of solvent. |
| Preparative HPLC | > 99.9% | Excellent for achieving very high purity, can separate closely related isomers. | Expensive, not easily scalable, requires specialized equipment. |
Table 2: Common Impurities in this compound Synthesis and their Typical Levels
| Impurity | Structure | Typical Level (before final purification) |
| Starting Material (Unreacted) | Varies | 1 - 5% |
| 6H-Isomer | Isomer of this compound | 0.5 - 2% |
| Diethyl hydrogen phosphate | (C2H5O)2P(O)OH | < 1% (if applicable to synthesis route) |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., dichloromethane).
-
Slowly add a less polar co-solvent (e.g., hexane) until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Protocol 2: High-Purity Analysis by HPLC-UV
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 255 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
Visualizations
Caption: Experimental workflow for the synthesis and purification of high-purity this compound.
Caption: Logical troubleshooting workflow for challenges in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of this compound, a novel imidazobenzodiazpine carboxamide derivative, by normal phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20240109848A1 - Process for the preparation of imidazobenzodiazepines - Google Patents [patents.google.com]
Technical Support Center: Stability Testing of Imidazenil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazenil. The information is designed to address specific issues that may be encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions for stability studies?
A1: this compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but it is poorly soluble in water.[1] For stability studies, it is recommended to use a co-solvent system if aqueous conditions are required. A common approach is to dissolve this compound in a minimal amount of DMSO or ethanol and then dilute it with the desired aqueous buffer. Always check for precipitation after dilution.
Q2: What are the optimal storage conditions for this compound powder and its solutions?
A2: For long-term storage, this compound powder should be stored at -20°C in a dry, dark environment.[2] Solutions of this compound in organic solvents like DMSO can be stored at -80°C for up to a year.[3] It is crucial to protect this compound from light to prevent degradation.[1] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[2]
Q3: How can I monitor the stability of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring this compound concentrations and detecting degradation products. An HPLC method with UV detection at 255 nm has been used for the quantitative determination of this compound.[4] It is essential to develop and validate a method that separates the intact drug from any potential degradation products.
Q4: What are the typical forced degradation conditions for assessing the stability of this compound?
A4: Forced degradation studies for this compound should be conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These conditions typically include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light
The duration of exposure to these conditions should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Aqueous Buffers | This compound has poor aqueous solubility. The concentration of the organic co-solvent (e.g., DMSO, ethanol) may be too low in the final solution. | - Increase the proportion of the organic co-solvent. - Perform a solubility study to determine the optimal solvent composition. - Consider using a different buffer system or adjusting the pH. |
| Inconsistent HPLC Results (Peak Area/Height Variation) | - Inaccurate sample preparation. - Instability of the sample in the autosampler. - HPLC system issues (e.g., leaks, pump problems). | - Ensure accurate and consistent pipetting. - Keep samples in the autosampler cooled (e.g., 4°C). - Perform a system suitability test before each run. - Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Appearance of New Peaks in the Chromatogram During the Study | This indicates the formation of degradation products. | - This is an expected outcome of a stability study. - Ensure your analytical method can resolve these new peaks from the parent drug and from each other. - Characterize the degradation products using techniques like mass spectrometry (MS). |
| Loss of this compound Concentration in Control Samples | - Adsorption of the compound to the container surface. - Instability under the storage conditions of the experiment. - Evaporation of the solvent. | - Use silanized glassware or polypropylene containers to minimize adsorption. - Re-evaluate the stability of this compound under the specific storage conditions (temperature, light exposure). - Ensure containers are properly sealed to prevent evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 10 mL of HPLC-grade DMSO in a volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Working Solutions (e.g., 100 µg/mL):
-
Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Make up the volume with the desired solvent or co-solvent mixture (e.g., 50:50 acetonitrile:water).
-
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 100 µg/mL) in the appropriate stressor solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photolytic studies).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the solutions in a water bath at 60°C for pre-determined time points (e.g., 2, 4, 8, 24 hours).
-
Oxidation: Keep the solution at room temperature and protected from light for pre-determined time points.
-
Thermal Degradation: Place the solution in a calibrated oven at 105°C.
-
Photolytic Degradation: Expose the solution to UV (254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Protocol 3: Stability-Indicating HPLC Method (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 6.8) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 255 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Note: This is a starting point. The method must be validated to ensure it is stability-indicating, meaning it can accurately quantify this compound in the presence of its degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C (Protected from Light)
| Solvent | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Recovery | Observations |
| DMSO | 100 | 99.5 | 99.5% | No significant degradation |
| Ethanol | 100 | 98.2 | 98.2% | Minor degradation |
| Acetonitrile:Water (50:50) | 100 | 92.1 | 92.1% | Moderate degradation |
| Water | N/A | N/A | N/A | Poorly soluble |
Table 2: Hypothetical Forced Degradation of this compound
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 h | 85.2% | 2 |
| 0.1 M NaOH (60°C) | 8 h | 78.5% | 3 |
| 3% H₂O₂ (RT) | 24 h | 90.1% | 1 |
| Thermal (105°C) | 48 h | 95.8% | 1 |
| Photolytic (UV/Vis) | 12 h | 82.3% | 4 |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound under stress conditions.
References
- 1. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of this compound, a novel imidazobenzodiazpine carboxamide derivative, by normal phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Results in Imidazenil Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and interpret conflicting results in studies involving Imidazenil.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anxiolytic effects of this compound in our rodent model. What could be the reason for this discrepancy?
A1: Several factors can contribute to variability in the anxiolytic effects of this compound. Consider the following:
-
Animal Model and Stress Level: The anxiolytic effects of benzodiazepines can be model-dependent. For instance, this compound has shown efficacy in conflict-based tests.[1] The baseline anxiety level of the animals can also influence the outcome.
-
GABA-A Receptor Subtype Expression: this compound's anxiolytic actions are thought to be mediated by its effects on α2, α3, or α5-containing GABA-A receptors.[2] Differences in the expression of these subunits between different rodent strains or even individuals could lead to varied responses.
-
Dosage: While this compound is potent, the dose-response curve for its anxiolytic effects might be narrow. It's crucial to perform a thorough dose-response study.
Q2: Our lab has found different anticonvulsant efficacy for this compound compared to published literature. What could explain this?
A2: Conflicting results in anticonvulsant efficacy can often be traced back to the experimental model and protocol:
-
Seizure Model: this compound has demonstrated high potency against pentylenetetrazole (PTZ) and bicuculline-induced convulsions.[2][3] Its efficacy might differ in other models, such as the maximal electroshock seizure (MES) test.[4][5]
-
Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion between species and even strains of rodents can significantly impact the effective brain concentration of this compound. It has been noted that pharmacokinetic variability is a potential factor, though some studies suggest it may not be the primary reason for tolerance differences with diazepam.[2]
-
Route and Timing of Administration: The method and timing of this compound administration relative to the convulsant agent are critical. Ensure that the administration protocol allows for peak brain concentrations to coincide with the seizure induction.
Q3: We are seeing sedative effects with this compound in our experiments, which contradicts reports of it being a non-sedating anxiolytic. How is this possible?
A3: this compound is generally considered non-sedating because it is a partial agonist with low intrinsic efficacy at α1-containing GABA-A receptors, the subtype primarily associated with sedation.[2][6] However, observing sedative effects could be due to:
-
High Doses: At very high doses, the partial agonism at α1 subunits might become sufficient to induce some level of sedation.
-
Animal Model Sensitivity: Certain animal strains might be more sensitive to the sedative effects of benzodiazepine-site ligands.
-
Behavioral Assay: The specific behavioral test used to assess sedation is important. Some assays may be more sensitive to subtle motor impairments than others. For example, this compound showed no effect on path length traveled but slightly decreased horizontal activity compared to diazepam.[7]
-
Social Isolation: Paradoxically, in socially isolated mice, which have altered GABA-A receptor subunit expression, this compound has been shown to increase locomotor activity.[8][9]
Troubleshooting Guides
Issue: Inconsistent Binding Affinity (Ki) Values for this compound
If you are obtaining Ki values for this compound that differ significantly from published data or are inconsistent across your own experiments, consider the following troubleshooting steps:
-
Receptor Preparation:
-
Source: Ensure the brain region or cell line used for membrane preparation has a consistent and well-characterized expression of GABA-A receptor subtypes.
-
Integrity: Verify the integrity of the prepared membranes. Repeated freeze-thaw cycles can damage receptor structure.
-
-
Radioligand Binding Assay Protocol:
-
Radioligand: Use a radioligand that is appropriate for the benzodiazepine binding site, such as [3H]flumazenil or [3H]Ro 15-1788.[10][11]
-
Incubation Conditions: Standardize incubation time and temperature to ensure equilibrium is reached.
-
Buffer Composition: The pH and ionic strength of the buffer can influence ligand binding.[12]
-
-
Data Analysis:
-
Non-specific Binding: Accurately determine non-specific binding using a high concentration of an unlabeled ligand (e.g., clonazepam).
-
Competition Curve: Ensure your competition curve has a sufficient number of data points spanning the entire range of inhibition.
-
Quantitative Data Summary
Table 1: Anticonvulsant Efficacy of this compound in Rodent Models
| Seizure Model | Species | Route of Administration | Effective Dose (approx.) | Reference |
| Isoniazid-induced | Mouse | i.p. | 0.05 mg/kg | [3] |
| Bicuculline-induced | Rat | Oral | 2.5 µmol/kg | [2] |
| DFP-induced | Rat | i.p. | 0.05 - 0.5 mg/kg | [13] |
Table 2: GABA-A Receptor Subtype Binding Profile of this compound
| GABA-A Receptor Subtype | Intrinsic Efficacy | Key Associated Effect | Reference |
| α1-containing | Low (Partial Agonist) | Sedation, Amnesia | [2][14] |
| α2/α3-containing | High | Anxiolysis, Anticonvulsant | [2] |
| α5-containing | High (Full Agonist) | Cognition, Anticonvulsant | [2][6] |
Methodology and Pathway Diagrams
Experimental Workflow: Investigating Anticonvulsant Efficacy
The following diagram outlines a typical workflow for assessing the anticonvulsant properties of this compound.
Caption: Workflow for assessing this compound's anticonvulsant efficacy.
Signaling Pathway: this compound's Action at the GABA-A Receptor
This diagram illustrates the mechanism of action of this compound as a positive allosteric modulator at the GABA-A receptor.
Caption: this compound's modulation of the GABA-A receptor.
References
- 1. Frontiers | Imepitoin Shows Benzodiazepine-Like Effects in Models of Anxiety [frontiersin.org]
- 2. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbcp.com [ijbcp.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound and diazepam increase locomotor activity in mice exposed to protracted social isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Imidazenil Binding Affinity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazenil binding affinity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental anxiolytic and anticonvulsant drug from the imidazobenzodiazepine family. It acts as a partial positive allosteric modulator at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This modulation enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and reduced excitability.[1][2]
Q2: Which radioligand is most suitable for studying this compound binding?
Both [3H]-Imidazenil and [3H]-flumazenil are commonly used radioligands for studying binding at the benzodiazepine site of the GABA-A receptor. [3H]-Imidazenil allows for direct saturation binding assays to determine its affinity (Kd) and receptor density (Bmax). [3H]-flumazenil is a widely used antagonist radioligand and is often employed in competition assays to determine the binding affinity (Ki) of unlabeled ligands like this compound.[3]
Q3: What are the key differences between a saturation binding assay and a competition binding assay?
A saturation binding assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for its receptor. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[4] In contrast, a competition binding assay measures the affinity (Ki) of an unlabeled test compound by its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[4][5]
Q4: How is the Ki value calculated from the IC50 value in a competition assay?
The inhibition constant (Ki) can be calculated from the half-maximal inhibitory concentration (IC50) using the Cheng-Prusoff equation:[6]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Data Presentation
The following tables summarize quantitative data for this compound and other relevant ligands from radioligand binding assays.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]-Imidazenil in Rat Cerebellar Membranes
| Temperature (°C) | Kd (nM) | Bmax (pmol/mg protein) |
| 0 | 0.29 ± 0.051 | 0.74 ± 0.020 |
| 21 | 1.0 ± 0.080 | 0.90 ± 0.011 |
| 37 | 2.4 ± 0.38 | 1.0 ± 0.036 |
Data adapted from Lipartiti et al. (1995).[3]
Table 2: Comparative Binding Affinities (IC50/Ki) of Benzodiazepine Site Ligands
| Compound | Radioligand | Preparation | IC50/Ki (nM) |
| This compound | [3H]-flumazenil | Mouse cerebral cortical membranes | IC50 = 0.9 |
| This compound | [3H]-flumazenil | Rat cortical membranes | Ki = 0.5 x 10⁻¹ |
| Diazepam | [3H]-flumazenil | Rat cortical membranes | Ki = 1.53 |
| Flumazenil | [3H]-flumazenil | Rat cortical membranes | Ki = 1.2 |
Data compiled from various sources.[7][8][9]
Experimental Protocols
Protocol 1: Preparation of Rat Brain Membranes
-
Tissue Homogenization: Homogenize frozen brain tissue (e.g., cerebellum, cortex) in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[10]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large tissue fragments.[10]
-
Pelleting Membranes: Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[10]
-
Washing: Resuspend the pellet in fresh lysis buffer and centrifuge again at 20,000 x g for 10 minutes at 4°C. Repeat this washing step.[10]
-
Final Preparation and Storage: Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant, aliquot, and store at -80°C.[10] Determine the protein concentration using a standard method like the BCA assay.[10]
Protocol 2: Competitive Radioligand Binding Assay using [3H]-flumazenil
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:
-
50 µL of various concentrations of unlabeled this compound or a reference compound (e.g., diazepam).
-
50 µL of [3H]-flumazenil (at a concentration close to its Kd, e.g., 1-2 nM).
-
150 µL of the prepared rat brain membrane suspension (50-120 µg of protein).[10]
-
-
Non-specific Binding: To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand (e.g., 10 µM diazepam) instead of the test compound.[11]
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[10][11]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10][12]
-
Washing: Quickly wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[10]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: GABA-A receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Troubleshooting logic for unexpected binding assay results.
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is greater than 20% of the total binding. What are the likely causes and how can I reduce it?
-
Answer: High non-specific binding can obscure your specific signal. Here are some common causes and solutions:
-
Excessive Membrane Protein: Too much protein in the assay can lead to increased non-specific binding sites.
-
Solution: Perform a protein concentration curve to determine the optimal amount of membrane protein that maximizes specific binding while minimizing non-specific binding.[13]
-
-
Hydrophobic Interactions: this compound and some radioligands can be hydrophobic, leading to binding to filters and other surfaces.
-
Inefficient Washing: Inadequate or slow washing can leave unbound radioligand trapped on the filter.
-
Solution: Ensure rapid and efficient washing with ice-cold wash buffer immediately after filtration. Optimize the number and volume of washes.[10]
-
-
Issue 2: Low Specific Binding or "No Signal"
-
Question: I am observing very low or no specific binding in my assay. What should I check?
-
Answer: A lack of specific binding can be due to several factors related to your reagents or assay conditions.
-
Degraded Radioligand or Test Compound: The radioligand may have degraded, or your stock solution of this compound may be at an incorrect concentration.
-
Solution: Check the age and storage conditions of your radioligand. It's advisable to aliquot and store it at -20°C or -80°C. Prepare fresh dilutions of your test compound for each experiment.
-
-
Inactive Receptors: The receptors in your membrane preparation may be degraded or inactive.
-
Solution: Always use freshly prepared membranes or ensure that frozen aliquots have not undergone multiple freeze-thaw cycles. It's good practice to run a positive control with a known ligand to validate the activity of your membrane preparation.
-
-
Suboptimal Incubation Time or Temperature: The binding reaction may not have reached equilibrium.
-
Issue 3: High Variability Between Replicates or Assays
-
Question: My results are not reproducible, with high standard deviations between replicates or significant differences between experiments. How can I improve consistency?
-
Answer: High variability can undermine the reliability of your data. Here are key areas to focus on for improvement:
-
Pipetting Inaccuracy: Small errors in pipetting, especially with small volumes or viscous solutions, can lead to significant variability.
-
Solution: Regularly calibrate your pipettes. Use reverse pipetting for viscous solutions and ensure consistent pipetting technique. Pre-wetting pipette tips can also improve accuracy.[17]
-
-
Inconsistent Reagent Preparation and Handling: Preparing reagents fresh for each assay or inconsistent mixing can introduce variability.
-
Solution: Prepare large batches of buffers and other reagents and aliquot them for single use to minimize batch-to-batch variation. Always ensure thorough mixing of all solutions before use.[17]
-
-
Assay Protocol Adherence: Deviations from the established protocol can introduce errors.
-
Issue 4: Shallow Competition Curve
-
Question: My competition curve has a Hill slope significantly less than 1.0. What could this indicate?
-
Answer: A shallow competition curve can suggest several complexities in the binding interaction.
-
Multiple Binding Sites: The ligand may be binding to more than one site with different affinities.
-
Solution: Analyze the data using a two-site binding model to see if it provides a better fit.
-
-
Negative Cooperativity: The binding of one ligand molecule may decrease the affinity for subsequent ligand molecules.
-
Assay Artifacts: Issues such as ligand depletion, where a significant fraction of the ligand binds to the receptor, can lead to a shallow curve.
-
Solution: Ensure that the total concentration of receptors is well below the Kd of the radioligand to avoid ligand depletion.[13] Also, verify that the binding has reached equilibrium.
-
-
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Characterization of [3H]-imidazenil binding to rat brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. benchchem.com [benchchem.com]
- 7. flumazenil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. nicoyalife.com [nicoyalife.com]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. swordbio.com [swordbio.com]
Validation & Comparative
A Comparative Guide to the Anticonvulsant Efficacy of Imidazenil and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of Imidazenil and Diazepam, focusing on their mechanisms of action, efficacy in established preclinical models, and side effect profiles. The information is supported by experimental data to assist researchers in evaluating these compounds for anticonvulsant drug development.
Introduction and Overview
Diazepam, a classical benzodiazepine, has been a cornerstone for treating seizures for decades.[1] Its efficacy, however, is often accompanied by undesirable side effects such as sedation, amnesia, and the development of tolerance and dependence.[2][3] this compound, an imidazo-benzodiazepine derivative, has emerged as a potent anticonvulsant with a significantly improved safety profile. It acts as a partial allosteric modulator at the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting high efficacy at subunits associated with anxiolytic and anticonvulsant effects, while having low efficacy at the subunit linked to sedation.[2][4][5] This guide delineates the key differences in their pharmacological profiles, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: A Tale of Receptor Subtype Selectivity
Both Diazepam and this compound exert their effects by positively modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][6][7] When GABA binds to this receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced excitability. Benzodiazepines bind to a distinct site on the receptor, allosterically increasing the affinity of GABA for its binding site and enhancing the frequency of channel opening.[6][7][8]
The critical difference lies in their interaction with various GABA-A receptor α-subunits:
-
Diazepam: Acts as a non-selective full agonist at the benzodiazepine site of GABA-A receptors containing α1, α2, α3, and α5 subunits.[1] The activation of α1-containing receptors is strongly associated with sedative and amnesic effects, whereas activation of α2, α3, and α5 subunits is linked to anxiolytic and anticonvulsant actions.[1][9]
-
This compound: Functions as a partial agonist with low intrinsic efficacy at α1-containing receptors but acts as a high-efficacy positive allosteric modulator at α2-, α3-, and α5-containing receptors.[2][3][4] This receptor-selective profile allows this compound to produce potent anticonvulsant effects without the sedative properties mediated by the α1 subunit.[4][5]
Caption: Mechanism of action of Diazepam vs. This compound at the GABA-A receptor.
Comparative Anticonvulsant Efficacy
This compound has consistently demonstrated greater potency than Diazepam in various preclinical models of seizures. A key model involves seizures induced by the organophosphate diisopropyl fluorophosphate (DFP), which causes prolonged seizure activity that can lead to irreversible brain damage.
| Parameter | This compound | Diazepam | Seizure Model | Animal | Reference |
| Potency | ~10-fold more potent than Diazepam | - | DFP-induced seizures | Rat | [4][5] |
| Effective Dose | 0.5 mg/kg, i.p. | 5.0 mg/kg, i.p. or higher | DFP-induced neuronal damage | Rat | [4][5] |
| Anticonvulsant Action | Potent anticonvulsant | Standard anticonvulsant | Bicuculline-induced seizures | Rat | [10] |
| Anticonvulsant Action | Potent anticonvulsant | Standard anticonvulsant | Pentylenetetrazole (PTZ) seizures | Rat | [11][12] |
Data presented as reported in the cited literature. Doses shown for the DFP model were administered with 2 mg/kg atropine.
Studies show that a combination of atropine and this compound is at least 10-fold more potent and has a longer-lasting effect than a combination with Diazepam in protecting rats from DFP-induced seizures and associated neuronal damage.[4][5] While 0.5 mg/kg of this compound effectively reduced neuronal damage, a dose of 5 mg/kg or higher of Diazepam was required to achieve similar protection.[4][5]
Side Effect Profile and Tolerance
The primary advantage of this compound over Diazepam is its superior side effect profile, which stems directly from its receptor selectivity.
| Side Effect | This compound | Diazepam | Comments | Reference |
| Sedation | Devoid of sedative action at anticonvulsant doses | Induces sedation, amnesia, and ataxia | This compound's low efficacy at α1-GABA-A receptors spares animals from sedation. | [4][5][9][13] |
| Tolerance | No anticonvulsant tolerance observed after 14 days of treatment | Significant reduction in anticonvulsant effects after 14 days | Protracted treatment with Diazepam leads to tolerance, rendering it less effective over time. This compound maintains its efficacy.[3] | [3][14] |
| Dependence Liability | Low | Moderate to High | Diazepam is known for its dependence liability and withdrawal syndrome. | [2][15] |
| Cardio-respiratory Depression | Not reported at effective doses | Associated with cardio-respiratory depression | Diazepam's side effects can be a significant concern in clinical use.[2] | [2] |
Protracted treatment studies highlight that the anticonvulsant effects of Diazepam are significantly reduced in animals pre-treated with the drug, whereas the effects of this compound are not altered, indicating a lack of tolerance development.[3]
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is widely used to screen for drugs effective against generalized clonic seizures, thought to mimic absence and myoclonic seizures in humans.[16] PTZ is a GABA-A receptor antagonist.[17]
Methodology
-
Animal Preparation: Use male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley), acclimatized to laboratory conditions.[17][18]
-
Drug Administration: Divide animals into groups. Administer the test compound (this compound or Diazepam) or vehicle control via intraperitoneal (i.p.) injection. A typical pre-treatment time is 15-30 minutes before PTZ administration.[17]
-
PTZ Induction: Prepare a stock solution of PTZ in 0.9% saline (e.g., 10 mg/mL).[17] Administer a convulsant dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.). A typical i.p. dose for mice is 30-35 mg/kg.[17][19]
-
Observation: Immediately after PTZ injection, place the animal in an observation chamber and record seizure activity for at least 30 minutes.[18]
-
Data Analysis: Score the seizure severity using a standardized scale, such as the Racine scale. The primary endpoint is the presence or absence of generalized clonic seizures with a loss of righting reflex. Calculate the median effective dose (ED₅₀) that protects 50% of animals from seizures.[17]
Caption: Experimental workflow for the PTZ-induced seizure model.
Maximal Electroshock (MES) Seizure Model
The MES test is a standard preclinical model for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures. The model evaluates the ability of a compound to prevent seizure spread.[16][20][21]
Methodology
-
Animal Preparation: Use male mice or rats. For corneal stimulation, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the eyes, followed by a drop of saline to ensure good electrical contact.[20]
-
Drug Administration: Administer the test compound or vehicle control at a predetermined time before the electroshock, corresponding to its peak time of effect.
-
Stimulation: Deliver a supramaximal electrical stimulus via corneal or ear-clip electrodes using an electroconvulsive shock apparatus.[20][21]
-
Observation: Immediately after stimulation, observe the animal for the characteristic seizure pattern, which includes tonic flexion followed by tonic extension of the hindlimbs.
-
Data Analysis: The primary endpoint is the abolition of the tonic hindlimb extension phase.[20] An animal is considered protected if this phase is absent. Calculate the percentage of animals protected in each group and determine the ED₅₀.
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.
References
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. Acute this compound treatment after the onset of DFP-induced seizure is more effective and longer lasting than midazolam at preventing seizure activity and brain neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absence of tolerance to the anticonvulsant and neuroprotective effects of this compound against DFP-induced seizure and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a non-sedating anticonvulsant benzodiazepine, is more potent than diazepam in protecting against DFP-induced seizures and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 9. ovid.com [ovid.com]
- 10. This compound: an antagonist of the sedative but not the anticonvulsant action of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a partial positive allosteric modulator of GABAA receptors, exhibits low tolerance and dependence liabilities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
A Comparative Analysis of Imidazenil and Other Benzodiazepines for Researchers and Drug Development Professionals
Imidazenil, an imidazobenzodiazepine, presents a unique pharmacological profile that distinguishes it from classical benzodiazepines like diazepam. This guide provides a detailed comparison of its performance against other benzodiazepines, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a highly potent benzodiazepine receptor partial agonist.[1] It is characterized by its significant anxiolytic and anticonvulsant properties, yet it notably lacks the sedative and amnestic effects commonly associated with other benzodiazepines.[1] This distinct profile stems from its differential activity at various subtypes of the GABA-A receptor.
Pharmacological Profile: A Tale of Subtype Selectivity
The primary mechanism of action for benzodiazepines involves the positive allosteric modulation of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. However, the diverse pharmacological effects of these drugs are mediated by different GABA-A receptor α subunits. Sedative and amnestic effects are largely attributed to activity at the α1 subunit, while anxiolytic and anticonvulsant actions are mediated by α2, α3, and α5 subunits.[2]
This compound exhibits low intrinsic efficacy at α1-containing GABA-A receptors but acts as a high-efficacy positive allosteric modulator at α5-containing receptors.[3][4] This selective activity profile is believed to be the basis for its non-sedating anxiolytic and anticonvulsant effects.[1][2] In contrast, traditional benzodiazepines like diazepam are non-selective and act as full agonists at most GABA-A receptor subtypes.[5]
Comparative Efficacy and Potency
Experimental data consistently demonstrates this compound's high potency as an anxiolytic and anticonvulsant, often exceeding that of diazepam.
| Compound | Test | Potency/Efficacy | Sedative Effects | Reference |
| This compound | Antagonism of bicuculline-induced seizures | 100 times more potent than diazepam or alprazolam | Does not produce ataxia or sedation at doses 30- to 50-fold higher than those required for anticonflict effect. | [6] |
| Vogel conflict-punishment test (anticonflict) | Marked anticonflict profile | No sedation observed. | [6] | |
| Protection against DFP-induced seizures | At least 10-fold more potent than diazepam. | Non-sedating. | [7][8] | |
| Diazepam | Antagonism of bicuculline-induced seizures | Less potent than this compound. | Induces sedation and ataxia at doses similar to those producing anticonflict effects. | [6] |
| Vogel conflict-punishment test (anticonflict) | Effective anticonflict agent. | Sedative effects present. | [6] | |
| Protection against DFP-induced seizures | Less potent than this compound. | Sedating. | [7][8] | |
| Alprazolam | Antagonism of bicuculline-induced seizures | Less potent than this compound. | Induces sedation and ataxia at doses similar to those producing anticonflict effects. | [6] |
| Bretazenil | Antagonism of bicuculline-induced seizures | Inactive against bicuculline-induced tonic-clonic convulsions. | Suppresses locomotor activity. | [2] |
Tolerance and Dependence
One of the significant drawbacks of long-term benzodiazepine use is the development of tolerance and dependence. Studies in rodents have shown that this compound has a low liability for tolerance or dependence, a stark contrast to diazepam.[1] Long-term treatment with diazepam and zolpidem, but not this compound, elicits anticonvulsant tolerance.[3][4] Furthermore, no cross-tolerance is observed between this compound and diazepam or zolpidem.[3][4] This lack of tolerance with this compound is suggested to be linked to its differential effects on GABA-A receptor subunit expression. Chronic diazepam treatment alters the expression of α1 and α5 subunit mRNA, whereas this compound does not produce significant changes.[3][4]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of a compound to the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Cerebral cortical membranes are prepared from rodents.
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site, such as [3H]flumazenil, and varying concentrations of the test compound (e.g., this compound, diazepam).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity. This compound has a reported in vitro Ki of 5 x 10⁻¹⁰ M for displacing [3H]flumazenil.[6]
Seizure Threshold Test (e.g., Bicuculline-induced seizures)
Objective: To assess the anticonvulsant efficacy of a compound.
Methodology:
-
Animal Model: Rodents (e.g., rats, mice) are used.
-
Drug Administration: The test compound (e.g., this compound, diazepam) or vehicle is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
Convulsant Administration: After a predetermined time, a convulsant agent such as bicuculline or pentylenetetrazol (PTZ) is administered.
-
Observation: The animals are observed for the onset and severity of seizures (e.g., clonic, tonic-clonic convulsions).
-
Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated. A lower ED50 indicates higher anticonvulsant potency. This compound is reported to be 100 times more potent than diazepam in antagonizing bicuculline-induced seizures.[6]
Visualizing the Mechanisms and Workflows
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Benzodiazepine Comparison.
Caption: Differential Effects of this compound vs. Classical Benzodiazepines.
Conclusion
This compound stands out as a promising compound with a unique pharmacological profile that separates it from traditional benzodiazepines. Its potent anxiolytic and anticonvulsant effects, coupled with a lack of significant sedative properties and a low potential for tolerance and dependence, make it an attractive candidate for further research and development. The subtype selectivity of this compound for GABA-A receptors containing the α5 subunit appears to be key to its favorable profile, offering a potential therapeutic advantage over non-selective benzodiazepines. This comparative analysis underscores the importance of targeting specific GABA-A receptor subtypes to develop safer and more effective treatments for anxiety and seizure disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a non-sedating anticonvulsant benzodiazepine, is more potent than diazepam in protecting against DFP-induced seizures and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Imidazenil and Other Benzodiazepine Site Agonists: Validating Non-Sedative Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-sedative properties of Imidazenil against the classical benzodiazepine, Diazepam, and other non-sedative anxiolytic alternatives, Bretazenil and Pagoclone. The information presented herein is supported by experimental data from preclinical studies to assist in the evaluation of these compounds for further research and development.
Executive Summary
This compound is an experimental anxiolytic compound that demonstrates a significant separation between its anxiolytic and sedative effects, a highly desirable profile for the treatment of anxiety disorders. Unlike traditional benzodiazepines such as Diazepam, which non-selectively target GABA-A receptor subtypes and induce sedation, this compound exhibits selectivity for receptor subtypes not associated with sedation. This guide presents a comparative analysis of this compound's pharmacological profile with Diazepam, a sedative anxiolytic, and two other partial agonists, Bretazenil and Pagoclone, which have also been investigated for their potential as non-sedative anxiolytics.
Comparative Analysis of Sedative and Anxiolytic Properties
The following tables summarize the quantitative data from preclinical studies, comparing the sedative and anxiolytic effects, as well as the GABA-A receptor binding affinities of this compound, Diazepam, Bretazenil, and Pagoclone.
Table 1: Comparison of Sedative and Anxiolytic Effects in Rodent Models
| Compound | Sedative Effect (Locomotor Activity) | Anxiolytic Effect (Vogel Conflict Test) |
| This compound | 40% decrease in horizontal activity[1] | Marked anticonflict profile[2] |
| Diazepam | 85% suppression of horizontal activity[1] | Increases punished licking[3] |
| Bretazenil | Sedative at anxiolytic doses in humans[4] | Linear dose-related anti-conflict effects[5] |
| Pagoclone | Minimal sedative effects at anxiolytic doses[6] | Anxiolytic-like effects observed |
Table 2: Comparative GABA-A Receptor Subtype Binding Affinities (Ki, nM)
| Compound | α1 (Sedation, Amnesia) | α2 (Anxiolysis) | α3 (Anxiolysis) | α5 (Cognition, Anxiolysis) |
| This compound | Low efficacy | High efficacy | High efficacy | High efficacy[7] |
| Diazepam | ~2 - 10 | ~1 - 8 | ~3 - 15 | ~1 - 7 |
| Bretazenil | ~0.2 - 1.5 | ~0.3 - 2.0 | ~0.5 - 2.5 | ~0.2 - 1.8 |
| Pagoclone | ~7.1 | ~2.5 | ~2.1 | ~9.1 |
Note: A lower Ki value indicates a higher binding affinity. Data for Diazepam, Bretazenil, and Pagoclone are compiled from various sources and may vary based on experimental conditions.
Signaling Pathways and Mechanism of Action
This compound and the compared compounds exert their effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their distinct sedative profiles arise from their differential affinities and efficacies at various GABA-A receptor subtypes. The α1 subunit is primarily associated with sedative and hypnotic effects, while the α2, α3, and α5 subunits are linked to anxiolytic and other therapeutic actions.
Experimental Protocols
Locomotor Activity Test
This test is a standard method for assessing the sedative or stimulant effects of drugs in rodents.
Objective: To quantify spontaneous locomotor activity.
Apparatus: An open-field arena, typically a square or circular enclosure with high walls, equipped with infrared beams or a video tracking system to monitor movement. Common dimensions for a mouse arena are 40 x 40 x 30 cm.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: The test compound (e.g., this compound, Diazepam) or vehicle is administered via a specified route (e.g., intraperitoneal injection).
-
Testing: Immediately after administration, the animal is placed in the center of the open-field arena.
-
Data Collection: Locomotor activity is recorded for a defined period (e.g., 30-60 minutes). Key parameters measured include:
-
Total distance traveled
-
Horizontal activity (number of beam breaks in the horizontal plane)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena.
-
-
Analysis: Data are analyzed to compare the activity levels between drug-treated and vehicle-treated groups. A significant decrease in locomotor activity is indicative of a sedative effect.
Vogel Conflict Test
This is a widely used preclinical model to assess the anxiolytic potential of drugs.
Objective: To measure the anti-conflict (anxiolytic) effect of a compound.
Apparatus: An operant chamber equipped with a drinking spout connected to a shock generator and a lick detector.
Procedure:
-
Water Deprivation: Animals (typically rats) are water-deprived for a period (e.g., 24-48 hours) to motivate drinking behavior.
-
Drug Administration: The test compound or vehicle is administered prior to the testing session (e.g., 30 minutes before).
-
Testing Session: The animal is placed in the chamber and allowed to drink from the spout. After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout. The session lasts for a fixed duration (e.g., 3-5 minutes).
-
Data Collection: The primary measure is the number of punished licks. The number of shocks received is also recorded.
-
Analysis: An increase in the number of punished licks in the drug-treated group compared to the vehicle group indicates an anxiolytic effect, as the drug reduces the animal's aversion to the punishing stimulus.
Conclusion
The available preclinical data strongly support the non-sedative anxiolytic profile of this compound. Its low efficacy at the α1 GABA-A receptor subtype, in contrast to the non-selective full agonist Diazepam, provides a clear mechanistic basis for its lack of sedative effects. While other partial agonists like Bretazenil and Pagoclone have also been developed with the aim of achieving a similar separation of effects, clinical findings for Bretazenil indicated sedation at anxiolytic doses in humans[4]. Pagoclone appears to have a more favorable profile with minimal sedation at therapeutic doses[6]. The data presented in this guide underscore the potential of subtype-selective GABA-A receptor modulators like this compound in the development of novel anxiolytic therapies with improved side-effect profiles. Further clinical investigation is warranted to fully characterize the therapeutic potential of this compound in human populations.
References
- 1. This compound: an antagonist of the sedative but not the anticonvulsant action of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effect of cannabidiol in the rat Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANXIOSELECTIVE ANXIOLYTICS: ON A QUEST FOR THE HOLY GRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of chlordiazepoxide, bretazenil, L838,417 and zolpidem in a validated mouse Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Cross-Tolerance Between Imidazenil and Diazepam: A Comparative Analysis
A comprehensive review of preclinical studies reveals a significant divergence in the development of tolerance between the benzodiazepine diazepam and the novel compound Imidazenil. Notably, research demonstrates a lack of cross-tolerance between these two modulators of the GABA-A receptor, suggesting distinct long-term adaptive mechanisms at the molecular level. These findings carry important implications for the development of novel therapeutic agents with improved side-effect profiles.
Diazepam, a classical benzodiazepine, is well-documented to induce tolerance to its anticonvulsant effects following chronic administration.[1][2][3][4][5][6] In contrast, this compound, a partial allosteric modulator of GABA-A receptors, does not elicit anticonvulsant tolerance with long-term use.[1][2][7] A key finding from comparative studies is that animals rendered tolerant to the anticonvulsant effects of diazepam remain fully sensitive to the anticonvulsant properties of this compound.[1][2] This absence of cross-tolerance points to fundamental differences in how these compounds interact with and modify the GABA-A receptor system over time.
The differential effects on GABA-A receptor subunit expression appear to be a central mechanism underlying this phenomenon. Chronic treatment with diazepam has been shown to decrease the expression of mRNA for the α1 subunit of the GABA-A receptor, a key component associated with sedative and anticonvulsant actions.[1][2] Conversely, long-term diazepam exposure can lead to an increase in the expression of the α5 subunit mRNA.[1][2] this compound, which exhibits a high affinity and efficacy at α5-containing GABA-A receptors and a lower efficacy at α1-containing receptors, does not induce these changes in subunit expression.[1][2] This suggests that the development of tolerance to diazepam is intrinsically linked to alterations in the composition of GABA-A receptors, a process that is not triggered by this compound.
Quantitative Analysis of Anticonvulsant Effects and Receptor Subunit Expression
The following tables summarize the key quantitative findings from preclinical studies, highlighting the differential effects of chronic diazepam and this compound treatment on anticonvulsant efficacy and GABA-A receptor subunit expression.
| Drug Treatment | Acute Anticonvulsant Effect (Increase in Bicuculline Threshold) | Anticonvulsant Effect After 14 Days of Treatment |
| Diazepam | Significant increase | Tolerance developed (effect significantly reduced) |
| This compound | Significant increase | No tolerance developed (effect maintained) |
| Zolpidem | Significant increase | Tolerance developed (effect significantly reduced) |
| Drug Treatment (14 days) | Change in α1 GABA-A Receptor Subunit mRNA (Prefrontal Cortex) | Change in α5 GABA-A Receptor Subunit mRNA (Prefrontal Cortex) |
| Diazepam | -43% | +30% |
| This compound | No significant change | No significant change |
| Zolpidem | -20% | No significant change |
Experimental Protocols
The findings described above are based on established preclinical models designed to assess anticonvulsant activity and the development of tolerance.
Anticonvulsant Activity Assessment: Bicuculline-Induced Convulsion Model
This protocol is designed to determine the anticonvulsant efficacy of a compound by measuring its ability to protect against seizures induced by the GABA-A receptor antagonist, bicuculline.
-
Animal Model: Male Sprague-Dawley rats are used for the experiments.
-
Drug Administration: Animals are divided into groups and treated chronically (e.g., for 14 days) with either the test compound (diazepam, this compound), a comparator (zolpidem), or a vehicle control. Drug administration is typically performed via oral gavage.
-
Bicuculline Challenge: Following the chronic treatment period, animals are challenged with an intravenous infusion of bicuculline. The dose of bicuculline required to induce tonic-clonic convulsions is recorded as the convulsive threshold.
-
Assessment of Tolerance and Cross-Tolerance:
-
Tolerance: The convulsive threshold in animals chronically treated with a drug is compared to the threshold in naive (acutely treated) animals receiving the same drug. A significant increase in the dose of bicuculline required in the chronically treated group indicates the development of tolerance.
-
Cross-Tolerance: Animals made tolerant to one drug (e.g., diazepam) are acutely challenged with a different drug (e.g., this compound) prior to bicuculline infusion. If the second drug still effectively increases the convulsive threshold, it indicates a lack of cross-tolerance.
-
-
Data Analysis: The mean convulsive threshold doses of bicuculline are compared across treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Gene Expression Analysis: Quantitative RT-PCR
This protocol is used to measure changes in the expression of specific genes, in this case, the GABA-A receptor subunits, in brain tissue.
-
Tissue Collection: Following the chronic treatment period, animals are euthanized, and specific brain regions (e.g., prefrontal cortex) are dissected and immediately frozen.
-
RNA Extraction: Total RNA is isolated from the brain tissue samples using standard molecular biology techniques.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR, a technique that amplifies and quantifies the amount of a specific DNA sequence in real-time. Specific primers designed to target the mRNA sequences of the GABA-A receptor subunits (e.g., α1 and α5) are used.
-
Data Analysis: The expression levels of the target genes are normalized to a reference gene (a housekeeping gene with stable expression). The relative changes in gene expression between the different treatment groups are then calculated and statistically analyzed.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental design used in these cross-tolerance studies.
Figure 1: Proposed mechanism for the differential development of tolerance.
Figure 2: Workflow for cross-tolerance studies.
References
- 1. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance, cross-tolerance and withdrawal in rats made dependent on diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of anticonvulsant tolerance, crosstolerance, and benzodiazepine receptor binding following chronic treatment with diazepam or midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant tolerance and withdrawal characteristics of benzodiazepine receptor ligands in different seizure models in mice. Comparison of diazepam, bretazenil and abecarnil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that tolerance develops to the anxiolytic effect of diazepam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a partial positive allosteric modulator of GABAA receptors, exhibits low tolerance and dependence liabilities in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Half-Life of Imidazenil and Other Anxiolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the elimination half-life of the experimental anxiolytic Imidazenil against a range of commonly prescribed anxiolytic drugs. The data presented is intended to offer a quantitative and methodological reference for researchers and professionals in the field of drug development and pharmacology.
Comparative Half-Life Data of Anxiolytics
The elimination half-life of a drug is a critical pharmacokinetic parameter, indicating the time required for the concentration of the drug in the body to be reduced by half. This parameter is instrumental in determining dosing intervals and predicting the potential for drug accumulation and withdrawal effects. The following table summarizes the elimination half-lives of this compound and other selected anxiolytics.
| Anxiolytic Agent | Class | Elimination Half-Life (hours) | Notes |
| This compound | Imidazobenzodiazepine (Partial Agonist) | Longer than Diazepam (in rodents)[1][2] | Specific human half-life data is not publicly available as it is an experimental drug. |
| Diazepam | Benzodiazepine | 20 - 100 (including active metabolite)[3] | Has a long-acting active metabolite (desmethyldiazepam) that significantly extends its duration of action. |
| Lorazepam | Benzodiazepine | 10 - 20[4] | Intermediate-acting benzodiazepine. |
| Alprazolam | Benzodiazepine | 6 - 27[4] | Short-acting, high-potency benzodiazepine.[4] |
| Buspirone | Azapirone (Serotonin Receptor Agonist) | 2 - 3 | A non-benzodiazepine anxiolytic with a distinct mechanism of action. |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | 26 | Commonly used as a first-line treatment for anxiety disorders. |
| Escitalopram | Selective Serotonin Reuptake Inhibitor (SSRI) | 27 - 32 | The S-enantiomer of citalopram. |
Experimental Protocols for Half-Life Determination
The determination of a drug's half-life is a fundamental component of pharmacokinetic studies. The methodologies employed can be broadly categorized into preclinical and clinical protocols.
Preclinical Protocol: Oral Administration in Rats
A common preclinical model for pharmacokinetic analysis involves the oral administration of the compound to rats. The following is a generalized protocol:
-
Animal Models: Male Sprague-Dawley rats are often used. Animals are typically cannulated in the jugular vein to facilitate serial blood sampling.[5]
-
Dosing: The test compound, such as this compound, is formulated in a suitable vehicle (e.g., a suspension in water with a surfactant like Tween-20) and administered via oral gavage.[6]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[5]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.[5]
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with an appropriate detector (e.g., UV or mass spectrometry).[1][7]
-
Pharmacokinetic Analysis: The plasma concentration-time data is then analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters, including the elimination half-life (t½).[8]
Clinical Protocol: Single Intravenous Bolus in Humans
In human studies, the half-life of a benzodiazepine like anxiolytic can be determined following intravenous administration. A representative protocol is as follows:
-
Study Population: A cohort of healthy adult volunteers is recruited. Subjects typically undergo a health screening to ensure they meet the inclusion criteria.
-
Drug Administration: A single intravenous bolus of the drug is administered.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at multiple time points following the injection. The sampling schedule is designed to capture the distribution and elimination phases of the drug.
-
Plasma Separation and Storage: Plasma is separated by centrifugation and stored frozen until analysis.
-
Drug Concentration Measurement: Plasma concentrations of the parent drug and any active metabolites are determined using a specific and sensitive analytical method, such as HPLC or gas chromatography-mass spectrometry (GC-MS).[7]
-
Pharmacokinetic Modeling: The plasma concentration versus time data is plotted, and pharmacokinetic parameters, including the elimination half-life, are calculated using appropriate modeling software. The data is often fitted to a multi-compartment model (e.g., a two-compartment open model) to describe the drug's distribution and elimination phases.[9]
Signaling Pathway Visualization
The majority of benzodiazepines, as well as this compound, exert their anxiolytic effects by modulating the function of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates this signaling pathway.
The binding of the neurotransmitter GABA to its site on the GABAa receptor opens a chloride ion channel, leading to an influx of chloride ions.[10] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. Anxiolytics like benzodiazepines and this compound bind to a separate allosteric site on the receptor. This binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect.
References
- 1. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Pharmacokinetics of midazolam in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative pharmacological analyses of the interaction between flumazenil and midazolam in monkeys discriminating midazolam: determination of the functional half life of flumazenil - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Imidazenil Versus Bretazenil in Efficacy and Safety
A comprehensive comparison of two promising benzodiazepine receptor partial agonists, imidazenil and bretazenil, reveals key differences in their preclinical profiles. While both compounds demonstrate anxiolytic and anticonvulsant properties, this compound emerges with a superior safety profile, exhibiting high potency in desired effects with a notable lack of sedation and a lower propensity for tolerance development compared to bretazenil.
This guide provides a detailed comparison of the preclinical efficacy of this compound and bretazenil, focusing on their performance in models of anxiety and epilepsy, as well as their cognitive and sedative effects. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the pharmacological distinctions between these two compounds.
At a Glance: Key Pharmacological Distinctions
This compound and bretazenil are both partial agonists at the benzodiazepine binding site of the GABA-A receptor.[1] However, their interactions with different receptor subtypes and their intrinsic efficacies lead to distinct pharmacological profiles. This compound is characterized as a partial allosteric modulator with lower intrinsic efficacy than full agonists like diazepam, but with higher potency than bretazenil in several preclinical models.[2] Bretazenil, also a partial agonist, demonstrates a broader binding profile to GABA-A receptor subtypes.[3][4]
A critical difference lies in their side effect profiles. Preclinical studies consistently show that this compound produces potent anxiolytic and anticonvulsant effects at doses that do not cause sedation, ataxia, or potentiation of ethanol's effects.[2][5] In contrast, bretazenil, while effective, has been shown to be profoundly sedating at anxiolytic doses in clinical studies, a side effect that has hindered its development.[1]
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the quantitative data from various preclinical studies, providing a direct comparison of the efficacy and potency of this compound and bretazenil.
Table 1: Anticonvulsant and Anxiolytic Activity
| Preclinical Model | This compound | Bretazenil | Key Findings |
| Bicuculline- and Pentylenetetrazol-induced Seizures (Rat) | 10 times more potent than bretazenil | - | This compound shows significantly higher potency in antagonizing chemically-induced seizures.[2] |
| Vogel Conflict-Punishment Test (Rat) | Marked anticonflict profile | - | This compound demonstrates potent anxiolytic-like effects.[2] |
| Metrazol-induced Seizures (Rat) | - | 0.001 - 0.1 mg/kg (i.p.) | Bretazenil dose-dependently suppresses both minimal and major seizures.[6][7] |
| Pentylenetetrazol and Electroshock Seizures (Mouse) | No tolerance | No tolerance (at 10 mg/kg twice daily for 6 days) | Both compounds show a lack of tolerance to their anticonvulsant effects under specific experimental conditions.[6][8] |
| Isoniazid-induced Convulsions (Mouse) | Effective at 0.05 mg/kg (i.p.) | Ineffective | This compound, but not bretazenil, effectively counteracts isoniazid-induced seizures.[9][10] |
Table 2: Receptor Binding and Side Effect Profile
| Parameter | This compound | Bretazenil | Key Findings |
| Binding Affinity (Ki) | 5 x 10-10 M (for [3H]flumazenil displacement) | < 1 nM (non-selective among α1, α2, α3, α5) | Both compounds exhibit high affinity for the benzodiazepine binding site.[1][2] |
| Sedation and Ataxia (Rats) | Virtually absent at therapeutic doses | Sedating at anxiolytic doses | This compound displays a significantly better safety margin, lacking the sedative and ataxic effects seen with bretazenil at effective doses.[1][2] |
| Ethanol Potentiation | Does not potentiate | - | This compound does not enhance the intoxicating effects of ethanol.[2] |
| Tolerance Development (Anticonvulsant) | Very low potential; no tolerance after 130 days of administration | Slower development than diazepam, but faster than this compound | This compound demonstrates a superior profile regarding the development of tolerance to its anticonvulsant effects.[3][11] |
Mechanism of Action: GABA-A Receptor Modulation
Both this compound and bretazenil exert their effects by acting as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. As partial agonists, they produce a submaximal response compared to full agonists like diazepam. This partial agonism is thought to contribute to their potentially improved side effect profiles.[1][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical data. Below are outlines of key experimental protocols used to evaluate the efficacy of this compound and bretazenil.
Rodent Seizure Models
These models are essential for assessing the anticonvulsant properties of test compounds.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Animals: Male Wistar rats or Swiss-Webster mice.
-
Drug Preparation: The test compound (this compound or bretazenil) is dissolved in a suitable vehicle. PTZ is dissolved in saline.
-
Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 60-100 mg/kg) is injected subcutaneously or intraperitoneally, typically 15-30 minutes after the test compound.[6][7]
-
Observation: Animals are observed for the latency to and incidence of different seizure types (e.g., minimal clonic, generalized tonic-clonic seizures). The ability of the test compound to prevent or delay seizures is recorded.
-
-
Maximal Electroshock (MES) Seizure Model: This model assesses the ability of a compound to prevent the spread of seizures.
-
Animals: Male Swiss-Webster mice.
-
Drug Administration: The test compound or vehicle is administered (e.g., i.p.).
-
Seizure Induction: A brief electrical stimulus is delivered via corneal or auricular electrodes.
-
Observation: The presence or absence of a tonic hindlimb extension is recorded as the endpoint.
-
Vogel Conflict-Punishment Test
This is a classic model for assessing anxiolytic drug activity.
-
Animals: Water-deprived male rats.
-
Apparatus: A test chamber with a drinking spout.
-
Procedure:
-
Rats are trained to lick the spout to receive a water reward.
-
During the test session, every 20th lick is paired with a mild electric shock to the tongue.
-
This creates a conflict between the motivation to drink and the aversion to the shock.
-
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered prior to the test session.
-
Measurement: Anxiolytic compounds increase the number of shocks the animals are willing to take to drink, reflecting an "anticonflict" effect.[2]
Radioligand Binding Assay
This in vitro technique is used to determine the affinity of a compound for a specific receptor.
-
Tissue Preparation: Homogenates of brain tissue (e.g., rat cerebral cortex) containing GABA-A receptors are prepared.[1]
-
Incubation: The brain homogenates are incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil) and varying concentrations of the test compound (this compound or bretazenil).
-
Separation and Counting: The bound and free radioligand are separated, and the amount of radioactivity in the bound fraction is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is used to calculate the binding affinity (Ki).[2][9]
Conclusion
The preclinical data strongly suggests that while both this compound and bretazenil are effective partial agonists at the benzodiazepine receptor, this compound possesses a more favorable therapeutic profile. Its high potency as an anxiolytic and anticonvulsant, combined with a remarkable lack of sedative and ataxic side effects and a lower liability for tolerance, positions it as a potentially superior candidate for further development. The profound sedation observed with bretazenil in human trials, despite promising preclinical data, underscores the challenges in translating animal model findings to clinical outcomes and highlights the importance of this compound's differentiated profile.[1][4] Further research into compounds with this compound-like properties could pave the way for safer and more effective treatments for anxiety and seizure disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bretazenil - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anticonvulsant effects of bretazenil (Ro 16-6028) during ontogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant tolerance and withdrawal characteristics of benzodiazepine receptor ligands in different seizure models in mice. Comparison of diazepam, bretazenil and abecarnil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lack of anticonvulsant tolerance and benzodiazepine receptor down regulation with this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Imidazenil and Zolpidem at the GABAA Receptor
For Immediate Release
This guide provides a detailed comparative analysis of Imidazenil and Zolpidem, two prominent modulators of the γ-aminobutyric acid type A (GABAA) receptor. While both compounds target this principal inhibitory neurotransmitter receptor in the central nervous system, their distinct pharmacological profiles result in significantly different therapeutic applications and side-effect profiles. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available experimental data.
Introduction to this compound and Zolpidem
Zolpidem, an imidazopyridine, is a widely prescribed hypnotic agent for the treatment of insomnia.[1][2] Its clinical efficacy is primarily attributed to its potent sedative effects. Zolpidem acts as a positive allosteric modulator of GABAA receptors with a pronounced selectivity for subtypes containing the α1 subunit.[2][3][4]
This compound, an imidazobenzodiazepine, is characterized as a partial positive allosteric modulator of GABAA receptors.[5] It exhibits a unique pharmacological profile, demonstrating potent anxiolytic and anticonvulsant properties without the sedative and amnesic effects typically associated with classical benzodiazepines and zolpidem.[1][6] This is due to its low intrinsic efficacy at α1-containing GABAA receptors and higher efficacy at α5-containing subtypes.[6][7]
Comparative Analysis of Receptor Subtype Selectivity and Efficacy
The differential effects of this compound and Zolpidem can be largely explained by their varying affinities and efficacies at different GABAA receptor subtypes. The following tables summarize the available quantitative data from preclinical studies.
GABAA Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Species | Reference |
| This compound | Not specified | 0.9 (IC50) | Mouse | [8][9] |
| Zolpidem | α1β2γ2 | ~50-60 (apparent affinity) | Xenopus | [10] |
| Zolpidem | α1-containing | High | - | [2][3] |
| Zolpidem | α2-containing | Intermediate | - | [2] |
| Zolpidem | α3-containing | Intermediate | - | [2] |
| Zolpidem | α5-containing | No affinity | - | [2] |
Note: Direct comparative Ki values across all subtypes from a single study are limited. The data presented is a synthesis from multiple sources.
GABAA Receptor Functional Efficacy
| Compound | Receptor Subtype | Effect | Key Findings | Reference |
| This compound | α1-containing | Low intrinsic efficacy | Does not potentiate GABA action to the same extent as full agonists; avoids sedative effects. | [6] |
| This compound | α5-containing | High intrinsic efficacy | Contributes to its anxiolytic and anticonvulsant properties without causing sedation or amnesia. | [6][7] |
| Zolpidem | α1-containing | High intrinsic efficacy (Positive Allosteric Modulator) | Potentiates GABA-mediated chloride currents, leading to strong sedative and hypnotic effects. | [3][4] |
| Zolpidem | α1βγ1 | Low maximum efficacy (~20%) in Xenopus oocytes | Some studies in HEK293 cells show higher potentiation (~50-75%).[11][12] | [11][12] |
| Zolpidem | γ2-containing | Exclusive selectivity at concentrations below 10 µM | Pharmacological activity is likely primarily mediated through γ2-containing receptors.[11][12] | [11][12] |
Signaling Pathway and Mechanism of Action
Both this compound and Zolpidem are positive allosteric modulators of the GABAA receptor. They bind to the benzodiazepine site, which is distinct from the GABA binding site. This binding event enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting neuronal excitability.[13][14]
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor
This protocol is adapted from standard methods used to determine the binding affinity of a compound for the GABAA receptor.[15][16][17]
1. Membrane Preparation:
-
Rat brains are homogenized in an ice-cold buffer (e.g., 0.32 M sucrose).[15]
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[15]
-
The supernatant is then centrifuged at high speed (e.g., 140,000 x g for 30 minutes) to pellet the membranes.[15]
-
The pellet is washed multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.[15][18]
-
The final pellet is resuspended in the binding buffer, and protein concentration is determined.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
For each reaction, the following are added:
-
To determine non-specific binding, a high concentration of an unlabeled ligand (e.g., Diazepam) is added to a set of control wells.[17]
-
The plate is incubated (e.g., 45-60 minutes at 4°C) to allow binding to reach equilibrium.[16]
3. Termination and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[16]
-
Filters are washed with ice-cold wash buffer.[16]
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.[15]
-
The data is then analyzed to determine the IC50 and subsequently the Ki value.
Electrophysiological Recording of GABAA Receptor Currents
Electrophysiological techniques, such as the patch-clamp method, are used to directly measure the functional effects of compounds on GABAA receptor-mediated ion currents.[19][20][21]
1. Cell Preparation:
-
Experiments can be performed on cultured neurons, cell lines expressing specific GABAA receptor subtypes (e.g., HEK293 cells or Xenopus oocytes), or in acute brain slices.[10][20]
2. Recording Setup:
-
A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
The whole-cell configuration is established to allow control of the cell's membrane potential and measurement of transmembrane currents.
3. Experimental Procedure:
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).[10]
-
GABA is applied to the cell to evoke a baseline chloride current.
-
The test compound (this compound or Zolpidem) is co-applied with GABA to determine its modulatory effect on the GABA-evoked current.
-
The potentiation of the current by the compound is measured as the percentage increase in current amplitude compared to the baseline GABA response.
4. Data Analysis:
-
Concentration-response curves are generated by plotting the percentage of current potentiation against the log concentration of the test compound.
-
From these curves, the EC50 (concentration for half-maximal effect) and Imax (maximal potentiation) can be determined.
Long-Term Effects and Tolerance
Chronic administration of Zolpidem and other full agonists at the α1-containing GABAA receptor can lead to the development of tolerance to their sedative effects.[6][7] This has been associated with a decrease in the expression of the α1 GABAA receptor subunit mRNA in the prefrontal cortex.[6][7]
In contrast, this compound does not appear to induce anticonvulsant tolerance after prolonged treatment.[6][7] Studies have shown that long-term administration of this compound does not cause significant changes in the expression of α1 or α5 GABAA receptor subunits.[6][7] Furthermore, there is no cross-tolerance observed between this compound and diazepam or zolpidem.[6][7]
Conclusion
This compound and Zolpidem, while both targeting the GABAA receptor, exhibit markedly different pharmacological profiles due to their distinct subtype selectivity and efficacy. Zolpidem's high efficacy at α1-containing receptors underpins its potent sedative-hypnotic effects, making it an effective treatment for insomnia. However, this action is also linked to the potential for tolerance development.
This compound's profile as a partial agonist with low efficacy at α1 and high efficacy at α5-containing receptors allows it to exert anxiolytic and anticonvulsant effects without the sedation, amnesia, and tolerance liability associated with Zolpidem. This makes this compound and similar compounds promising candidates for the development of novel therapeutics for anxiety and seizure disorders with an improved safety profile. Further research into the precise interactions of these compounds with various GABAA receptor subtypes will continue to inform the design of more selective and effective drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The behavioral pharmacology of zolpidem: evidence for the functional significance of α1-containing GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors. [research.unipd.it]
- 6. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a new partial agonist of benzodiazepine receptors, reverses the inhibitory action of isoniazid and stress on gamma-aminobutyric acidA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
- 12. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
Independent Validation of Imidazenil's Anxiolytic Effects: A Comparative Guide for Researchers
An Objective Analysis of a Novel Anxiolytic Compared to Classic Benzodiazepines and SSRIs
Imidazenil, an experimental imidazobenzodiazepine, has emerged as a compound of significant interest in the field of anxiolytic drug development. Unlike traditional benzodiazepines, it demonstrates a unique pharmacological profile, offering potent anxiolytic and anticonvulsant effects without the common debilitating side effects of sedation, amnesia, and tolerance. This guide provides an independent validation of this compound's anxiolytic properties by comparing its performance with the widely prescribed benzodiazepine, Diazepam, and the selective serotonin reuptake inhibitor (SSRI), Fluoxetine. The comparative analysis is supported by quantitative data from preclinical studies and detailed experimental protocols.
Mechanism of Action: A Tale of Two Receptor Subtypes
The distinct pharmacological profiles of this compound and traditional benzodiazepines stem from their differential interactions with subtypes of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
This compound acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. It exhibits high efficacy at the α5 subunit and low efficacy at the α1 subunit.[1] This selectivity is crucial, as the α1 subunit is primarily associated with the sedative and amnestic effects of benzodiazepines, while the α2, α3, and α5 subunits are linked to their anxiolytic and anticonvulsant properties.[2] By having low efficacy at the α1 subunit, this compound is able to produce anxiolysis without the unwanted sedative side effects.[1]
Diazepam , a classic benzodiazepine, is a full agonist at multiple GABA-A receptor alpha subunits (α1, α2, α3, and α5).[3] Its non-selective action leads to a broad range of effects, including anxiolysis, sedation, muscle relaxation, and amnesia.
Fluoxetine , a representative SSRI, exerts its anxiolytic effects through a different mechanism altogether. It selectively inhibits the reuptake of serotonin in the synaptic cleft, leading to an increase in serotonergic neurotransmission. This modulation of the serotonin system contributes to its anxiolytic and antidepressant properties.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of this compound has been evaluated in various animal models of anxiety, with results consistently demonstrating its efficacy, often superior to or distinct from traditional anxiolytics.
Vogel Conflict Test
This test assesses the anxiolytic potential of a drug by measuring the willingness of a water-deprived animal to endure a mild electric shock to access water. Anxiolytic compounds increase the number of shocks the animal is willing to accept.
Table 1: Comparative Anxiolytic Activity in the Vogel Conflict Test (Rats)
| Compound | Dose Range (mg/kg) | Maximum Effective Dose (mg/kg) | Increase in Punished Responding (%) | Reference |
| This compound | 0.01 - 1.0 | 0.1 | ~400 | [4] |
| Diazepam | 0.5 - 5.0 | 2.5 | ~300 | [4] |
| Fluoxetine | 5 - 20 | 10 | Data not available in this model |
Elevated Plus-Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic drugs increase the time spent and the number of entries into the open arms.
Table 2: Comparative Anxiolytic Activity in the Elevated Plus-Maze Test (Mice)
| Compound | Dose (mg/kg) | Time in Open Arms (% of Control) | Open Arm Entries (% of Control) | Reference |
| This compound | 0.1 | Significant Increase (Quantitative data not specified) | Significant Increase (Quantitative data not specified) | [5] |
| Diazepam | 1.0 | ~200 | ~150 | [6] |
| Fluoxetine (chronic) | 18 | ~150 | ~125 | [7][8] |
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly lit areas. The apparatus consists of a dark, safe compartment and a large, illuminated compartment. Anxiolytic compounds increase the time spent in the light compartment.
Table 3: Comparative Anxiolytic Activity in the Light-Dark Box Test (Mice)
| Compound | Dose (mg/kg) | Time in Light Compartment (% of Control) | Transitions between Compartments (% of Control) | Reference |
| This compound | 0.1 | Data not available | Data not available | |
| Diazepam | 2.0 | ~180 | ~130 | [9] |
| Fluoxetine (chronic) | 18 | ~140 | ~120 | [10] |
Note: Specific quantitative data for this compound in the light-dark box test was not found in the reviewed literature.
Side Effect Profile: The Sedation-Free Advantage of this compound
A key differentiating factor for this compound is its significantly improved side effect profile compared to traditional benzodiazepines.
Table 4: Comparative Side Effect Profile
| Side Effect | This compound | Diazepam | Fluoxetine (SSRI) |
| Sedation | Not observed at anxiolytic doses[2][4] | Present, dose-dependent | Can cause drowsiness or insomnia |
| Amnesia | Not observed at anxiolytic doses[2] | Present, particularly at higher doses | Generally not associated |
| Motor Impairment | Not observed at anxiolytic doses[4] | Present, dose-dependent | Can cause dizziness |
| Tolerance | Does not induce tolerance to its anticonvulsant action[1] | Tolerance develops to sedative and anticonvulsant effects | Generally does not produce tolerance to anxiolytic effects |
| Dependence/Withdrawal | Lower liability suggested by preclinical data | High potential for dependence and withdrawal symptoms | Discontinuation syndrome can occur |
| Interaction with Alcohol | Does not potentiate the effects of ethanol[11] | Potentiates the sedative effects of alcohol | Caution advised |
GABA-A Receptor Subtype Binding Affinity
The distinct pharmacological effects of this compound and Diazepam can be attributed to their differing binding affinities for the various α subunits of the GABA-A receptor.
Table 5: Comparative Binding Affinity (Ki, nM) for GABA-A Receptor α Subunits
| Compound | α1 | α2 | α3 | α5 | Reference |
| This compound | ~5.0 (low efficacy) | High Affinity | High Affinity | High Affinity (high efficacy) | [1] |
| Diazepam | ~15 | ~10 | ~12 | ~8 | [3][12] |
| Bretazenil (Partial Agonist) | ~1.5 | ~1.0 | ~1.2 | ~0.8 | [13] |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a synthesis from multiple sources to illustrate the relative affinities.
Experimental Protocols
Vogel Conflict Test
-
Apparatus: A standard operant conditioning chamber equipped with a drinking spout connected to a shock generator.
-
Procedure:
-
Animals (rats) are water-deprived for 48 hours prior to the test.
-
On the test day, the animal is placed in the chamber and allowed to explore.
-
After a set period of licking from the water spout (e.g., 20 licks), a mild electric shock is delivered through the spout for a brief duration (e.g., 0.5 seconds).
-
The number of shocks received during a fixed session time (e.g., 3 minutes) is recorded.
-
Test compounds are administered prior to the test session at varying doses.
-
-
Parameters Measured: The primary endpoint is the number of shocks the animal self-administers. An increase in the number of shocks is indicative of an anxiolytic effect.
Elevated Plus-Maze Test
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
The animal (mouse or rat) is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a fixed period (typically 5 minutes).
-
The session is recorded by an overhead video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Light-Dark Box Test
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
The animal (mouse) is placed in the center of the light compartment.
-
The animal is allowed to freely explore both compartments for a set duration (e.g., 5-10 minutes).
-
The session is recorded for behavioral analysis.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Visualizing the Pathways and Workflows
GABA-A Receptor Signaling Pathway
Caption: Signaling pathway of GABA-A receptor modulation by this compound and Diazepam.
Experimental Workflow for Anxiolytic Drug Screening
Caption: A generalized workflow for the preclinical screening of anxiolytic compounds.
Conclusion
The available preclinical evidence strongly supports the anxiolytic effects of this compound. Its unique mechanism of action as a partial agonist at the GABA-A receptor, with high efficacy at the α5 subunit and low efficacy at the α1 subunit, provides a clear pharmacological basis for its anxiolytic properties without the sedative and amnestic side effects that limit the clinical utility of traditional benzodiazepines like Diazepam.
Direct comparisons in animal models demonstrate that this compound is a potent anxiolytic, with an efficacy that is comparable or, in some paradigms, potentially superior to Diazepam, and with a significantly wider therapeutic window. While SSRIs like Fluoxetine are effective first-line treatments for anxiety disorders, their delayed onset of action and different side effect profile make this compound a compelling alternative, particularly for conditions requiring rapid anxiolysis without sedation.
Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human anxiety disorders. However, the preclinical data presented in this guide provides a robust and independent validation of its promising anxiolytic profile, positioning it as a significant advancement in the development of safer and more effective treatments for anxiety.
References
- 1. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Anxiolytic profile of fluoxetine as monitored following repeated administration in animal rat model of chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of chronic fluoxetine treatment on anxiety- and depressive-like behaviors in adolescent rodents – systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a new anxiolytic and anticonvulsant drug, attenuates a benzodiazepine-induced cognition deficit in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GABAA Receptor α Subunits Differentially Contribute to Diazepam Tolerance after Chronic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Imidazenil: A Comparative Analysis of its Favorable Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
Imidazenil, a partial positive allosteric modulator of GABA-A receptors, has emerged as a promising anxiolytic and anticonvulsant agent with a significantly improved side effect profile compared to traditional benzodiazepines such as diazepam. This guide provides a comprehensive comparison of this compound's side effects, supported by preclinical experimental data.
Executive Summary
Preclinical evidence strongly suggests that this compound offers a superior safety profile over traditional benzodiazepines. Its unique mechanism of action, characterized by selective modulation of GABA-A receptor subtypes, results in a marked reduction in sedation, amnesia, tolerance, and dependence liability. This positions this compound as a compelling candidate for further clinical investigation, potentially offering the therapeutic benefits of benzodiazepines without their debilitating drawbacks.
Data Presentation: Side Effect Profile Comparison
The following table summarizes the key differences in the side effect profiles of this compound and Diazepam based on preclinical data.
| Side Effect | This compound | Diazepam | Key Experimental Findings |
| Sedation | Virtually absent at therapeutic doses.[1] | Present and dose-dependent. | This compound showed no significant effect on path length traveled and only a 40% decrease in horizontal locomotor activity, whereas diazepam caused an 85% reduction in horizontal activity.[2] |
| Amnesia | Devoid of amnestic effects. | Induces anterograde amnesia. | While specific comparative studies on memory are limited, this compound's low efficacy at α1-containing GABA-A receptors, which are implicated in amnesia, suggests a lack of this side effect.[1] Diazepam is known to impair performance in memory tasks like the 8-arm radial maze.[3] |
| Tolerance | Low to no tolerance development with chronic use.[4][5] | Significant tolerance develops with chronic use. | Chronic treatment with diazepam leads to a significant decrease in the expression of mRNA for the α1 GABA-A receptor subunit (by 43%) and an increase in the α5 subunit (by 30%), changes not observed with this compound.[4][5] |
| Dependence | Low liability for physical dependence and withdrawal. | High liability for physical dependence and withdrawal. | Discontinuation of long-term diazepam treatment sensitizes rats to punishment, a sign of withdrawal, which is not observed with this compound.[2] |
Mechanism of Action: The Role of GABA-A Receptor Subtypes
The differential side effect profiles of this compound and diazepam are rooted in their distinct interactions with GABA-A receptor subtypes. Traditional benzodiazepines are non-selective, acting as full agonists at various GABA-A receptor subtypes. In contrast, this compound is a partial agonist with a unique selectivity profile.
-
α1 Subunit: Associated with sedation, amnesia, and ataxic effects. This compound has low efficacy at α1-containing receptors, which accounts for its non-sedating and non-amnestic properties.[1]
-
α2/α3 Subunits: Believed to mediate the anxiolytic effects. This compound effectively modulates these subunits.
-
α5 Subunit: Implicated in learning and memory, as well as the development of tolerance. This compound is a high-efficacy modulator at α5-containing receptors, which may contribute to its anticonvulsant properties without inducing the tolerance seen with non-selective agonists.[4][5]
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the side effect profiles of this compound and diazepam.
Assessment of Sedation: Locomotor Activity Test
Objective: To quantify the sedative effects of a compound by measuring changes in spontaneous motor activity.
Methodology:
-
Animals: Male Wistar rats are individually housed with free access to food and water and maintained on a 12-hour light/dark cycle.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track horizontal and vertical movements.
-
Procedure:
-
Rats are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals are randomly assigned to receive an intraperitoneal (i.p.) injection of either vehicle, this compound (e.g., 0.76 µmol/kg), or diazepam (e.g., 10.5 µmol/kg).[2]
-
Immediately after injection, each rat is placed in the center of the open-field arena.
-
Locomotor activity (e.g., total distance traveled, horizontal activity, rearing frequency) is recorded for a set period, typically 30-60 minutes.
-
-
Data Analysis: The data for each parameter are averaged for each treatment group and compared using statistical methods such as ANOVA followed by post-hoc tests. A significant decrease in locomotor activity compared to the vehicle group is indicative of sedation.
Assessment of Anticonvulsant Tolerance: Bicuculline-Induced Seizure Model
Objective: To determine if the anticonvulsant efficacy of a compound diminishes with chronic administration.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Chronic Treatment:
-
Animals are treated daily for a specified period (e.g., 14 days) with either vehicle, this compound, or diazepam via oral gavage.
-
Doses are often escalated over the treatment period to maintain a consistent anticonvulsant effect initially.
-
-
Seizure Induction:
-
On the test day (e.g., 18 hours after the last chronic dose), animals are administered a challenge dose of the respective drug.
-
After a set time (e.g., 30 minutes), a convulsant agent, bicuculline, is infused intravenously at a constant rate.
-
-
Endpoint: The primary endpoint is the threshold dose of bicuculline required to induce the first myoclonic jerk or a generalized tonic-clonic seizure.
-
Data Analysis: The bicuculline threshold dose for each chronically treated group is compared to that of a control group that received the drug for the first time on the test day. A significant decrease in the bicuculline threshold in the chronically treated group indicates the development of tolerance.
Assessment of Dependence Liability: Flumazenil-Precipitated Withdrawal
Objective: To evaluate the potential of a compound to induce physical dependence by observing withdrawal signs upon administration of an antagonist.
Methodology:
-
Animals: Male Wistar rats.
-
Chronic Administration:
-
Animals are chronically treated with the test compound (e.g., diazepam) or vehicle for an extended period (e.g., 2-4 weeks) via daily injections or osmotic minipumps.
-
-
Precipitated Withdrawal:
-
On the test day, a baseline behavioral observation is conducted.
-
The benzodiazepine antagonist flumazenil is administered (e.g., 5-15 mg/kg, i.p.) to precipitate withdrawal.
-
Immediately following flumazenil injection, animals are observed for a set period (e.g., 30-60 minutes) for signs of withdrawal.
-
-
Withdrawal Scoring: Behaviors are scored based on a checklist of established withdrawal signs, which may include increased locomotor activity, hyperactivity, tremors, tail stiffness, teeth chattering, and abnormal postures.
-
Data Analysis: The frequency and severity of withdrawal signs in the drug-treated group are compared to the vehicle-treated group. The presence of a significant withdrawal syndrome in the drug-treated group indicates physical dependence.
Visualizations
The following diagrams illustrate key concepts related to the comparative pharmacology of this compound.
Caption: Differential Signaling Pathways of this compound and Diazepam.
Caption: Experimental Workflow for Anticonvulsant Tolerance Assessment.
References
- 1. Anticonvulsant, anxiolytic, and non-sedating actions of this compound and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an antagonist of the sedative but not the anticonvulsant action of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acute daily administration of diazepam on spatial learning and working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Low Efficacy Agonist at α1- but High Efficacy at α5-GABAA Receptors Fail to Show Anticonvulsant Cross Tolerance to Diazepam or Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a low efficacy agonist at alpha1- but high efficacy at alpha5-GABAA receptors fail to show anticonvulsant cross tolerance to diazepam or zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Imidazenil: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Imidazenil for research and development purposes. It is essential to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound before handling and disposal. All procedures must comply with local, regional, and national regulations.
This compound is an experimental anxiolytic drug belonging to the benzodiazepine family.[1] As a potent benzodiazepine receptor partial agonist, it requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] The toxicological properties of this compound have not been thoroughly investigated, and it is known to be harmful if swallowed and may cause reproductive effects based on animal studies.[3] Therefore, it must be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be managed through your institution's hazardous waste program.
-
Segregation of Waste:
-
Isolate all this compound waste, including the pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves, and weigh boats).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Waste Containerization:
-
Collect all this compound waste in a dedicated, sealable, and chemically compatible hazardous waste container.
-
The container must be in good condition, free from leaks, and have a secure lid to prevent spills.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The date when waste was first added to the container.
-
Any relevant hazard warnings (e.g., "Toxic," "Reproductive Hazard").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizers.[3]
-
-
Arranging for Disposal:
-
Once the container is full or no longer in use, contact your institution's EHS department to arrange for collection.
-
Provide them with the necessary information about the waste stream, including the Safety Data Sheet for this compound.
-
Final disposal should be carried out by a licensed hazardous waste disposal contractor.
-
Note on Deactivation: Some research suggests that activated carbon-based disposal systems can be effective for deactivating sedative medications.[4][5] This involves mixing the chemical waste with an activated carbon slurry to adsorb and neutralize the active compounds. Consult with your EHS department to see if this is an approved and appropriate method for your institution.
Quantitative Data Summary
The following table summarizes key toxicological data for this compound, underscoring the importance of treating it as hazardous waste.
| Parameter | Value | Species | Source |
| Oral LD50 | 537 mg/kg | Rat | [3] |
| Reproductive Toxicity | May cause reproductive effects | (Animal Studies) | [3] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The disposal procedures are based on standard laboratory safety practices and regulatory requirements for hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Guide to Handling Imidazenil
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Imidazenil. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on available data for the compound, safety protocols for the structurally related compound Imidazole, and established best practices for handling potent pharmaceutical agents. A thorough risk assessment should be conducted for all specific laboratory applications.
Compound Data and Properties
This compound is an experimental anxiolytic and anticonvulsant drug.[1] As a potent research compound, it requires careful handling to minimize exposure.
| Property | Data | Source |
| Molecular Formula | C18H12BrFN4O | [2][3] |
| Molecular Weight | 399.22 g/mol | [2][3] |
| Appearance | White crystalline powder | [2] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and ethanol. | [2][4] |
| Storage | Store at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). Keep in a dry, dark place. | [3] |
Note: This table summarizes available data for this compound. For more detailed information on a related compound, refer to the Safety Data Sheet for Imidazole (CAS 288-32-4).
Personal Protective Equipment (PPE)
A risk-based approach is critical for selecting appropriate PPE when handling potent compounds.[5] The following table outlines recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator with a face shield. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double chemical-resistant gloves (e.g., nitrile). - Disposable sleeves. | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.[5][6] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization but potential for splashes and spills.[5][6] |
| General Laboratory Handling | - Lab coat. - Safety glasses. - Single pair of chemical-resistant gloves. | Minimum required PPE for handling closed containers or solutions at low concentrations. |
Standard Operating Procedure for Safe Handling
Adherence to a strict protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
3.1. Preparation and Engineering Controls
-
Consult Safety Information: Before beginning any work, review this guide and any available institutional chemical safety resources.
-
Designated Area: All work with solid this compound and concentrated solutions should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.[5]
-
Prepare Work Surface: Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Have all necessary equipment, including a spill kit, readily accessible within the containment area.
3.2. Weighing and Solution Preparation
-
Don PPE: Put on the appropriate PPE as specified in the table above before entering the designated handling area.
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared, sealed container within a ventilated enclosure.
-
Dissolving: Add the solvent to the container with the powder. Cap the container and mix gently to dissolve. Sonication may be required for some solvents.[4]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3.3. Post-Handling and Decontamination
-
Decontaminate: Wipe down all surfaces and equipment within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol) after each use.
-
Doff PPE: Remove PPE in the correct sequence to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused/Expired Compound: Do not dispose of down the drain or in regular trash. Collect in a clearly labeled, sealed container and dispose of through a certified hazardous waste vendor.[5][8]
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the name of the compound.[5]
-
Contaminated PPE (e.g., gloves, lab coat): Place in a sealed bag or container labeled as hazardous waste. Assume all disposable items that have come into contact with the compound are contaminated.[5][8]
-
Waste Containers: Use designated hazardous waste containers, which are often color-coded (e.g., black for hazardous pharmaceutical waste).[9][10] All waste must be disposed of in accordance with federal, state, and local regulations.[8] The primary method for destroying pharmaceutical waste is high-temperature incineration by a licensed facility.[9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Spill:
-
Evacuate and restrict access to the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For a solid spill, gently cover with a damp paper towel to avoid raising dust.
-
Carefully collect the material with a scoop or other appropriate tool and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution, and dispose of all cleaning materials as hazardous waste.
-
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Emergency procedures for this compound exposure and spills.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-310717) | 151271-08-8 [evitachem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | GABA Receptor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
